molecular formula C7H13O6P B033356 Phosdrin CAS No. 7786-34-7

Phosdrin

Cat. No.: B033356
CAS No.: 7786-34-7
M. Wt: 224.15 g/mol
InChI Key: GEPDYQSQVLXLEU-UHFFFAOYSA-N
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Description

Phosdrin (mevinphos) is a highly potent, short-residual organophosphate insecticide and acaricide of significant historical and research importance. Its primary value in scientific research stems from its role as a potent and fast-acting inhibitor of acetylcholinesterase (AChE), the enzyme critical for hydrolyzing the neurotransmitter acetylcholine in synaptic and neuromuscular junctions. By irreversibly phosphorylating the serine residue within the enzyme's active site, this compound causes an accumulation of acetylcholine, leading to continuous neurotransmission. This specific mechanism makes it an invaluable tool in neurotoxicology, environmental science, and entomology research for studying the cholinergic system, the acute effects of AChE inhibition, and the mechanisms of insecticide action and resistance. Researchers utilize this compound to investigate the biochemical and physiological sequelae of organophosphate exposure, including oxidative stress, neuronal degeneration, and the efficacy of potential antidotes like atropine and pralidoxime. Furthermore, its environmental persistence and degradation pathways are subjects of study in ecotoxicology. This product is provided For Research Use Only and is strictly not intended for any diagnostic, therapeutic, or other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-dimethoxyphosphoryloxybut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13O6P/c1-6(5-7(8)10-2)13-14(9,11-3)12-4/h5H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPDYQSQVLXLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)OP(=O)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13O6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2032683
Record name Mevinphos
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7786-34-7
Record name Mevinphos
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7786-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mevinphos
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Acetylcholinesterase Inhibition by Phosdrin (Mevinphos)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning the inhibition of acetylcholinesterase (AChE) by the organophosphate insecticide Phosdrin, chemically known as mevinphos (B165942). The document elucidates the chemical interactions, kinetic parameters, and the irreversible nature of this inhibition, offering valuable insights for researchers in toxicology, neurobiology, and pharmacology.

Introduction: The Critical Role of Acetylcholinesterase and its Inhibition

Acetylcholinesterase (AChE) is a pivotal enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid. This enzymatic degradation terminates the nerve impulse at cholinergic synapses, ensuring precise control of neuronal signaling. The inhibition of AChE disrupts this vital process, leading to an accumulation of ACh in the synaptic cleft. This accumulation results in the hyperstimulation of muscarinic and nicotinic receptors, which can precipitate a cholinergic crisis characterized by a range of severe toxic effects, including paralysis and, ultimately, death.[1][2]

Mevinphos, a potent organophosphate, functions as a powerful inhibitor of AChE.[3][4] It exists as a mixture of two geometric isomers, the (E)- and (Z)-isomers, with the (E)-isomer demonstrating greater biological activity.[5] Understanding the precise mechanism of its inhibitory action is crucial for the development of effective countermeasures and for assessing its toxicological impact.

The Molecular Mechanism of Acetylcholinesterase Inhibition by Mevinphos

The inhibition of AChE by mevinphos is a multi-step process that involves the phosphorylation of a key amino acid residue within the enzyme's active site. This process ultimately leads to the formation of a stable, inactive enzyme complex.

The Acetylcholinesterase Active Site

The active site of AChE is located at the base of a deep and narrow gorge and is comprised of two main subsites: the anionic site and the esteratic site. The esteratic site contains a catalytic triad (B1167595) of three amino acid residues: Serine-203, Histidine-447, and Glutamate-334, which are essential for the hydrolysis of acetylcholine.[6]

Phosphorylation of the Catalytic Serine

Mevinphos, like other organophosphates, acts as a "suicide substrate" for AChE. The phosphorus atom in mevinphos is electrophilic and is subject to nucleophilic attack by the hydroxyl group of the Serine-203 residue in the catalytic triad. This attack results in the formation of a covalent bond between the phosphorus atom of mevinphos and the serine residue, a process known as phosphorylation.[7][8] This reaction releases a leaving group, in this case, the vinyl moiety of mevinphos. The resulting phosphorylated enzyme is catalytically inactive as the essential serine residue is now blocked.

The "Aging" Process: A Path to Irreversibility

The initial phosphorylated AChE-mevinphos complex is, in principle, reversible and can be reactivated by strong nucleophiles such as oximes (e.g., pralidoxime). However, this complex can undergo a subsequent, time-dependent dealkylation process known as "aging".[9][10] During aging, one of the methyl groups attached to the phosphorus atom is cleaved off. This dealkylation results in a negatively charged phosphoryl-enzyme conjugate that is highly stable and resistant to reactivation by currently available oxime antidotes.[11] This "aged" enzyme is considered to be irreversibly inhibited.

Quantitative Analysis of Mevinphos-AChE Inhibition

The interaction between mevinphos and AChE can be characterized by several kinetic parameters that quantify the potency and dynamics of the inhibition. Due to the age and restricted use of mevinphos, comprehensive in vitro kinetic data is sparse in publicly available literature. The following table summarizes the available quantitative data.

ParameterValueSpecies/Enzyme SourceConditionsReference
Bimolecular Rate Constant (ki) 1.36 x 105 M-1min-1Bovine Erythrocyte Cholinesterase37°C[PubChem CID: 9560]
No Observed Adverse Effect Level (NOAEL) (Acute Dietary) 0.1 mg/kg/dayRat-[EPA, 2000]
Lowest Observed Adverse Effect Level (LOAEL) (Acute Dietary) 2.0 mg/kg/dayRatBased on plasma and brain ChE inhibition and clinical signs[EPA, 2000]
Oral LD50 3-7 mg/kgRat-[Wikipedia]

Note: The bimolecular rate constant (ki) is a measure of the overall inhibitory potency of the compound. A higher ki value indicates a more potent inhibitor. The NOAEL and LOAEL are toxicological endpoints derived from in vivo studies and reflect the doses at which no adverse effects and the lowest level of adverse effects are observed, respectively. The LD50 is the dose that is lethal to 50% of the test population. Further research is required to determine other key kinetic constants such as the dissociation constant (Kd) for the initial reversible binding and the specific aging rate constant (ka) for mevinphos.

Experimental Protocols for Assessing Mevinphos-AChE Inhibition

The most widely used method for determining acetylcholinesterase activity and its inhibition is the spectrophotometric method developed by Ellman and colleagues. This assay is based on the reaction of the product of acetylcholine hydrolysis, thiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.

Determination of IC50 for Mevinphos

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that causes 50% inhibition of the enzyme's activity.

Materials:

  • Acetylcholinesterase (AChE) solution (e.g., from bovine erythrocytes or recombinant human)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCI) solution (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

  • Mevinphos stock solution (in a suitable solvent like ethanol (B145695) or DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare Reagent Solutions: Prepare fresh solutions of ATCI and DTNB in the phosphate buffer.

  • Prepare Mevinphos Dilutions: Perform a serial dilution of the mevinphos stock solution to obtain a range of concentrations to be tested.

  • Assay Setup:

    • In each well of the 96-well plate, add a specific volume of phosphate buffer.

    • Add the AChE solution to each well.

    • Add the various concentrations of mevinphos to the test wells. Include a control well with no inhibitor (containing only the solvent used for mevinphos).

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the DTNB solution to all wells, followed by the ATCI solution to initiate the enzymatic reaction.

  • Absorbance Measurement: Immediately begin measuring the absorbance at 412 nm at regular time intervals (e.g., every minute for 10-15 minutes) using the microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute) for each mevinphos concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the mevinphos concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Determination of the Aging Rate Constant (ka)

This protocol measures the rate at which the mevinphos-inhibited AChE becomes resistant to reactivation by an oxime.

Materials:

  • AChE solution

  • Mevinphos solution

  • Oxime reactivator solution (e.g., pralidoxime)

  • Reagents for the Ellman assay (as described above)

  • Method to remove excess inhibitor (e.g., gel filtration column)

Procedure:

  • Inhibition of AChE: Incubate the AChE solution with a concentration of mevinphos sufficient to achieve >90% inhibition.

  • Removal of Excess Inhibitor: Remove the unbound mevinphos from the solution using a suitable method like gel filtration.

  • Aging Incubation: Incubate the inhibited enzyme solution at a controlled temperature (e.g., 37°C).

  • Time-course Reactivation: At various time points during the aging incubation, take aliquots of the inhibited enzyme.

  • Reactivation Assay: To each aliquot, add a solution of an oxime reactivator and incubate for a fixed period to allow for reactivation.

  • Measure Residual Activity: After the reactivation period, measure the AChE activity using the Ellman assay.

  • Data Analysis:

    • Plot the percentage of reactivatable enzyme as a function of the aging incubation time.

    • The rate of decrease in the reactivatable enzyme follows first-order kinetics. The aging rate constant (ka) can be determined from the slope of the semi-logarithmic plot of the percentage of reactivatable enzyme versus time.

Visualizations of Core Mechanisms

To further elucidate the complex processes involved in AChE inhibition by mevinphos, the following diagrams, generated using the DOT language, illustrate the key signaling pathways, chemical mechanisms, and experimental workflows.

Cholinergic_Synapse_and_AChE_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Presynaptic_Terminal Presynaptic Terminal ACh Acetylcholine (ACh) Presynaptic_Terminal->ACh Release ACh_Vesicle Acetylcholine Vesicles AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds Mevinphos This compound (Mevinphos) Mevinphos->AChE Inhibition Postsynaptic_Response Postsynaptic Response Postsynaptic_Receptor->Postsynaptic_Response Activates

Figure 1: Cholinergic Synapse and Mevinphos Inhibition.

Mevinphos_AChE_Inhibition_Mechanism cluster_reaction Mechanism of Inhibition and Aging cluster_reactivation Potential for Reactivation AChE_Active Active AChE (with Serine-OH) Phosphorylated_AChE Phosphorylated AChE (Reversible Inhibition) AChE_Active->Phosphorylated_AChE Phosphorylation Mevinphos Mevinphos Mevinphos->Phosphorylated_AChE Aged_AChE Aged AChE (Irreversible Inhibition) Phosphorylated_AChE->Aged_AChE Aging (Dealkylation) Reactivated_AChE Reactivated AChE Phosphorylated_AChE->Reactivated_AChE Reactivation Oxime Oxime (e.g., Pralidoxime) Aged_AChE->Oxime Resistant to Reactivation Oxime->Reactivated_AChE

Figure 2: Chemical Mechanism of AChE Inhibition and Aging.

Experimental_Workflow_IC50 cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Prepare_Reagents Prepare AChE, Mevinphos, DTNB, and ATCI Solutions Add_Reagents Add Buffer, AChE, and Mevinphos to Wells Prepare_Reagents->Add_Reagents Pre_incubation Pre-incubate to Allow Enzyme-Inhibitor Interaction Add_Reagents->Pre_incubation Initiate_Reaction Add DTNB and ATCI to Start Reaction Pre_incubation->Initiate_Reaction Measure_Absorbance Measure Absorbance at 412 nm over Time Initiate_Reaction->Measure_Absorbance Calculate_Rates Calculate Reaction Rates Measure_Absorbance->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Plot_Curve Plot % Inhibition vs. log[Mevinphos] Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Figure 3: Experimental Workflow for IC50 Determination.

Conclusion

This compound (mevinphos) is a highly potent inhibitor of acetylcholinesterase, exerting its toxic effects through the phosphorylation of the active site serine residue. This inhibition can become effectively irreversible through a subsequent aging process, posing a significant challenge for therapeutic intervention. The provided quantitative data, though limited, underscores the high toxicity of mevinphos. The detailed experimental protocols, based on the well-established Ellman assay, offer a robust framework for researchers to conduct further in vitro studies to fully characterize the kinetic profile of mevinphos and to screen for potential reactivating agents. The visualizations provided serve to clarify the complex molecular and cellular events involved in mevinphos-induced acetylcholinesterase inhibition. This in-depth guide provides a solid foundation for professionals engaged in the fields of toxicology, neuropharmacology, and the development of medical countermeasures against organophosphate poisoning.

References

Stereospecific Degradation of Phosdrin Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides an in-depth analysis of the stereospecific degradation of Phosdrin (Mevinphos) isomers. It includes a comprehensive summary of quantitative data, detailed experimental protocols for key analytical methods, and visualizations of degradation pathways.

Introduction

This compound, the common trade name for the organophosphate insecticide mevinphos (B165942), is a potent acetylcholinesterase inhibitor. It exists as a mixture of two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis). The (E)-isomer is known to be more biologically active. Understanding the stereospecific degradation of these isomers is crucial for assessing their environmental fate, persistence, and potential for toxicological impact. This technical guide synthesizes available data on the differential degradation rates and pathways of this compound isomers.

Data Presentation: Quantitative Degradation Data

The degradation of this compound isomers is influenced by environmental conditions, particularly pH and microbial activity. The following tables summarize the available quantitative data on the half-lives of the (E)- and (Z)-isomers in various matrices.

Table 1: Half-life of this compound Isomers in Soil

IsomerHalf-life (days)ConditionsReference
(E)- and (Z)-isomers< 4Terrestrial environment[1]
(E)-isomer0.05 days (1.21 hours)Aerobic, laboratory conditions at 25°C in the dark[1]
(Z)-isomer0.16 days (3.83 hours)Aerobic, laboratory conditions at 25°C in the dark[1]
General3 to 13 daysMicrobially-mediated degradation[2]

Table 2: Half-life of this compound Isomers in Water

IsomerpHHalf-life (days)ConditionsReference
(E)- and (Z)-isomers550.8 to 84.6Sterile aqueous buffered solution[1]
(E)- and (Z)-isomers6120Aqueous solution[2]
(E)- and (Z)-isomers735Aqueous solution[2]
(E)- and (Z)-isomers92.8 to 7.5Sterile aqueous buffered solution[1]
(E)- and (Z)-isomers93Aqueous solution[2]
(E)- and (Z)-isomers110.06 days (1.4 hours)Aqueous solution[2]
(E)- and (Z)-isomersNot specified~27Photolysis in aqueous solution[1]

Degradation Pathways

The degradation of this compound isomers proceeds through several pathways, primarily hydrolysis and biotic degradation. The end products can differ depending on the isomer and the specific enzymatic system involved.

Hydrolysis

Hydrolysis is a major abiotic degradation pathway for both isomers, with the rate being highly dependent on pH. In alkaline conditions, hydrolysis is significantly accelerated. The primary hydrolytic degradation product for both isomers is O-demethyl-mevinphos.

Biotic Degradation

Microbial populations in soil and enzymatic systems in organisms play a significant role in the degradation of this compound isomers.

  • Soil Metabolism: In soil, biotic degradation is the primary means of dissipation. The major degradation pathway is believed to involve the formation of methyl acetoacetate, which is then rapidly bound to soil particles and mineralized to carbon dioxide.

  • Enzymatic Degradation:

    • Phosphotriesterases (PTEs): These enzymes, found in various microorganisms, are capable of hydrolyzing organophosphates. While specific data on the stereoselective hydrolysis of mevinphos by PTEs is limited, their known activity on other organophosphates suggests a likely role in its degradation.

    • Glutathione (B108866) S-Transferases (GSTs): In the presence of mouse liver enzymes and glutathione, the degradation of this compound isomers has been shown to be stereospecific. The cis-isomer is degraded to cis-desmethyl this compound and S-methylglutathione, while the trans-isomer yields dimethylphosphate[2]. This indicates distinct metabolic fates for the two isomers mediated by GSTs.

Experimental Protocols

Detailed experimental protocols for the stereospecific analysis of this compound isomers are crucial for accurate assessment of their environmental persistence and metabolic fate. Below are outlines of key methodologies.

Determination of Half-life in Soil

Objective: To determine the rate of degradation of (E)- and (Z)-mevinphos in a specific soil type under controlled laboratory conditions.

Methodology:

  • Soil Preparation: A well-characterized soil is passed through a 2-mm sieve. The moisture content is adjusted to a specific level (e.g., 50-75% of field capacity).

  • Spiking: A known concentration of an analytical standard of (E)- and (Z)-mevinphos mixture is applied to the soil samples. The solvent is allowed to evaporate.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 25°C). Separate samples are prepared for each time point.

  • Sampling: At predetermined intervals (e.g., 0, 1, 2, 4, 7, 14, and 28 days), triplicate samples are taken for analysis.

  • Extraction: The soil samples are extracted with an appropriate organic solvent (e.g., acetonitrile (B52724) or ethyl acetate) using techniques such as sonication or accelerated solvent extraction.

  • Cleanup: The extracts may require cleanup using solid-phase extraction (SPE) to remove interfering matrix components.

  • Analysis: The concentrations of the (E)- and (Z)-isomers are determined using Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: The degradation half-life is calculated assuming first-order kinetics by plotting the natural logarithm of the concentration against time.

Gas Chromatographic Analysis of Mevinphos Isomers

Objective: To separate and quantify the (E)- and (Z)-isomers of mevinphos in environmental or biological samples.

Instrumentation: Gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS).

Chromatographic Conditions (Example):

  • Column: A capillary column suitable for organophosphate pesticide analysis (e.g., DB-1, DB-5, or equivalent).

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp 1: 10°C/minute to 200°C.

    • Ramp 2: 5°C/minute to 250°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Detector:

    • NPD: Temperature set at 280°C.

    • MS: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Quantification: Calibration curves are generated using certified analytical standards of the (E)- and (Z)-isomers.

In Vitro Metabolism using Liver Microsomes

Objective: To investigate the stereoselective metabolism of mevinphos isomers by hepatic enzymes.

Methodology:

  • Microsome Preparation: Pooled human or animal liver microsomes are used.

  • Incubation Mixture: The reaction mixture contains liver microsomes, a NADPH-regenerating system (to support cytochrome P450 activity), and a buffer solution (e.g., phosphate (B84403) buffer, pH 7.4). For studying glutathione conjugation, reduced glutathione (GSH) is added to the incubation mixture.

  • Reaction Initiation: The reaction is initiated by adding a known concentration of the mevinphos isomer (either the (E)-isomer, (Z)-isomer, or the mixture).

  • Incubation: The mixture is incubated at 37°C with gentle shaking.

  • Reaction Termination: At various time points, the reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Processing: The samples are centrifuged, and the supernatant is collected for analysis.

  • Analysis: The disappearance of the parent isomers and the formation of metabolites are monitored by a validated analytical method, such as LC-MS/MS.

  • Data Analysis: The rate of metabolism and the formation of specific metabolites for each isomer are determined.

Mandatory Visualization

The following diagrams illustrate the key degradation pathways of this compound isomers.

Stereospecific Degradation Pathways of this compound Isomers cluster_isomers This compound Isomers cluster_hydrolysis Abiotic Hydrolysis cluster_gst Glutathione S-Transferase (GST) Conjugation cis-Phosdrin cis-Phosdrin O-demethyl-mevinphos O-demethyl-mevinphos cis-Phosdrin->O-demethyl-mevinphos Hydrolysis cis-desmethyl this compound cis-desmethyl this compound cis-Phosdrin->cis-desmethyl this compound GST S-methylglutathione S-methylglutathione cis-Phosdrin->S-methylglutathione GST trans-Phosdrin trans-Phosdrin trans-Phosdrin->O-demethyl-mevinphos Hydrolysis Dimethylphosphate Dimethylphosphate trans-Phosdrin->Dimethylphosphate GST

Caption: Degradation of cis- and trans-Phosdrin isomers via hydrolysis and GST conjugation.

Experimental Workflow for Soil Degradation Study cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Soil Sieving & Moisture Adjustment Soil Sieving & Moisture Adjustment Spiking with this compound Isomers Spiking with this compound Isomers Soil Sieving & Moisture Adjustment->Spiking with this compound Isomers Incubation at 25°C in Dark Incubation at 25°C in Dark Spiking with this compound Isomers->Incubation at 25°C in Dark Time-course Sampling Time-course Sampling Incubation at 25°C in Dark->Time-course Sampling Solvent Extraction Solvent Extraction Time-course Sampling->Solvent Extraction SPE Cleanup SPE Cleanup Solvent Extraction->SPE Cleanup GC-NPD/MS Analysis GC-NPD/MS Analysis SPE Cleanup->GC-NPD/MS Analysis Half-life Calculation Half-life Calculation GC-NPD/MS Analysis->Half-life Calculation

Caption: Workflow for determining the half-life of this compound isomers in soil.

References

An In-depth Technical Guide to the Chemical Synthesis of Phosdrin (Mevinphos) via the Perkow Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of Phosdrin, an organophosphate insecticide, through the Perkow reaction. It details the underlying chemical principles, a representative experimental protocol, and the biological mechanism of action. This compound, also known as mevinphos, is a potent acetylcholinesterase inhibitor.[1][2] Its synthesis is a classic example of the Perkow reaction, which provides a route to vinyl phosphates from trialkyl phosphites and α-haloketones.[3]

Reaction Overview and Mechanism

The synthesis of this compound is achieved through the reaction of trimethyl phosphite (B83602) with methyl 2-chloroacetoacetate.[1] This transformation is known as the Perkow reaction, a competing reaction to the Michaelis-Arbuzov reaction. While the Michaelis-Arbuzov reaction involves a nucleophilic attack on the halogen-bearing carbon, the Perkow reaction is characterized by an initial attack of the phosphite on the carbonyl carbon.[3]

The reaction mechanism proceeds through several key steps:

  • Nucleophilic Attack: The phosphorus atom of the trimethyl phosphite performs a nucleophilic attack on the electrophilic carbonyl carbon of methyl 2-chloroacetoacetate.

  • Intermediate Formation: This attack forms a zwitterionic intermediate.

  • Rearrangement and Halide Elimination: The intermediate rearranges, leading to the elimination of the chloride ion and the formation of a cationic species.

  • Dealkylation: The displaced chloride anion then attacks one of the methyl groups on the phosphate (B84403) ester in a nucleophilic displacement, resulting in the final enol phosphate product (this compound) and methyl chloride as a byproduct.[3]

This compound exists as a mixture of two geometric isomers, (E) and (Z), due to the configuration around the carbon-carbon double bond.[4] The technical-grade material typically contains a higher proportion of the more insecticidally active (E)-isomer.[4][5]

Reaction Mechanism Diagram

Perkow_Reaction cluster_reactants Reactants cluster_intermediate Intermediates cluster_products Products R1 Trimethyl Phosphite I1 Zwitterionic Intermediate R1->I1 Nucleophilic attack on carbonyl carbon R2 Methyl 2-chloroacetoacetate R2->I1 I2 Cationic Species + Cl- I1->I2 Rearrangement & Halide Elimination P1 This compound (Mevinphos) I2->P1 Dealkylation P2 Methyl Chloride I2->P2

Caption: The reaction mechanism of this compound synthesis via the Perkow reaction.

Quantitative Data

The following tables summarize the key physical and chemical properties of this compound and a typical composition of the technical product.

Table 1: Physicochemical Properties of this compound (Mevinphos)
PropertyValue
IUPAC Name 2-methoxycarbonyl-1-methylvinyl dimethyl phosphate[1]
Chemical Formula C₇H₁₃O₆P[1]
Molar Mass 224.15 g/mol [2]
Appearance Colorless to pale yellow or orange liquid[6][7]
Density 1.25 g/mL[1]
Boiling Point 99-103 °C at 0.3 mmHg[5]
Vapor Pressure 0.003 mmHg at 20°C[1]
Water Solubility Miscible[1]
Table 2: Typical Composition of Technical Grade this compound
ComponentPercentage (w/w)
(E)-Mevinphos ~62%[5]
(Z)-Mevinphos ~28%[5]
Methyl Acetoacetate ~2%[5]
Methyl 2-chloroacetoacetate ~2%[5]
Dimethyl Methyl Phosphonate ~2%[5]
Other Impurities ~4%[5]

Experimental Protocol

Disclaimer: The following is a representative protocol based on the principles of the Perkow reaction. It is intended for informational purposes and should be adapted and optimized under controlled laboratory conditions by qualified personnel. This compound is a highly toxic substance and must be handled with extreme caution using appropriate personal protective equipment (PPE) and engineering controls.

Materials and Reagents
  • Trimethyl phosphite (P(OCH₃)₃)

  • Methyl 2-chloroacetoacetate (CH₃COCH(Cl)COOCH₃)

  • Anhydrous organic solvent (e.g., Toluene or Dichloromethane)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment
  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and heat source

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure
  • Reaction Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and an inert gas inlet. Place the flask in a heating mantle on a magnetic stirrer. Ensure the system is free of moisture.

  • Reagent Charging: Charge the flask with methyl 2-chloroacetoacetate and an appropriate volume of anhydrous toluene. Begin stirring the solution under a slow stream of inert gas.

  • Reactant Addition: Add trimethyl phosphite to the dropping funnel. Add the trimethyl phosphite dropwise to the stirred solution of methyl 2-chloroacetoacetate over 30-60 minutes. The reaction is exothermic; control the addition rate to maintain a gentle reflux or a specific target temperature (e.g., 80-100°C).

  • Reaction Monitoring: After the addition is complete, continue to heat the mixture at reflux for several hours (e.g., 2-4 hours) to ensure the reaction goes to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and then with a saturated sodium bicarbonate solution to neutralize any acidic byproducts. Finally, wash with brine.

  • Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a mixture of (E) and (Z) isomers and impurities. Purify the crude this compound by vacuum distillation to obtain the final product.

Experimental Workflow Diagram

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_product Final Product Setup 1. Assemble dry glassware under inert atmosphere Charge 2. Charge flask with methyl 2-chloroacetoacetate and solvent Setup->Charge Add 3. Add trimethyl phosphite dropwise Charge->Add React 4. Heat at reflux (2-4 hours) Add->React Cool 5. Cool to room temperature React->Cool Wash 6. Wash with H₂O, NaHCO₃, and brine Cool->Wash Dry 7. Dry organic layer (e.g., MgSO₄) Wash->Dry Evaporate 8. Remove solvent via rotary evaporation Dry->Evaporate Distill 9. Purify by vacuum distillation Evaporate->Distill Product Pure this compound ((E/Z)-isomers) Distill->Product

Caption: A generalized workflow for the synthesis and purification of this compound.

Biological Mechanism of Action

This compound is a potent, systemic insecticide and acaricide that functions as an acetylcholinesterase (AChE) inhibitor.[2][4] AChE is a critical enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh).

  • Inhibition of AChE: this compound phosphorylates the serine residue in the active site of the AChE enzyme. This binding is effectively irreversible, inactivating the enzyme.

  • Accumulation of Acetylcholine: With AChE inhibited, acetylcholine accumulates in the synaptic cleft.

  • Continuous Nerve Stimulation: The excess acetylcholine leads to the continuous stimulation of postsynaptic receptors, causing uncontrolled nerve firing.

  • Toxicity: This overstimulation results in muscle spasms, paralysis, and ultimately death in target insects.[2]

Signaling Pathway Diagram: AChE Inhibition

AChE_Inhibition cluster_normal Normal Synaptic Transmission cluster_inhibited Transmission with this compound ACh_release Acetylcholine (ACh) Released AChR ACh Binds to Receptor ACh_release->AChR Stimulation AChE Acetylcholinesterase (AChE) ACh_release->AChE Substrate AChR->AChE ACh_hydrolysis ACh Hydrolyzed AChE->ACh_hydrolysis Catalysis Signal_term Signal Termination ACh_hydrolysis->Signal_term This compound This compound AChE_inhibited AChE Inactivated This compound->AChE_inhibited Inhibits ACh_accum ACh Accumulates AChE_inhibited->ACh_accum Prevents Hydrolysis Overstim Continuous Stimulation (Toxicity) ACh_accum->Overstim

Caption: Disruption of neurotransmission by this compound via AChE inhibition.

References

An In-Depth Technical Guide to the Environmental Persistence and Degradation Pathways of Phosdrin (Mevinphos)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosdrin, the trade name for the organophosphate insecticide mevinphos, is a broad-spectrum, non-systemic insecticide and acaricide. Due to its high acute toxicity, understanding its environmental persistence and degradation is crucial for assessing its ecological impact. This technical guide provides a comprehensive overview of the environmental fate of this compound, detailing its degradation pathways, persistence in various environmental compartments, and the experimental methodologies used for its study.

Environmental Persistence of this compound

This compound is characterized by its rapid degradation in the environment, which limits its long-term persistence despite its high water solubility and potential for mobility.[1][2][3][4] The persistence of this compound is quantified by its half-life (t½), the time it takes for 50% of the initial concentration to dissipate. This value varies significantly depending on the environmental matrix (soil, water), temperature, pH, and the presence of microorganisms.

Quantitative Data on this compound's Environmental Half-Life
Environmental CompartmentConditionHalf-Life (t½)References
Soil Aerobic< 4 days (both isomers)[1]
Aerobic (laboratory, 25°C, dark)E-isomer: 1.21 hours, Z-isomer: 3.83 hours[1]
General2 to 3 days[4]
Water (Hydrolysis) pH 550.8 - 84.6 days[1]
pH 6120 days[4][5]
pH 735 days[4][5]
pH 92.8 - 7.5 days[1]
pH 111.4 hours[4][5]
Water (Photolysis) Aqueous Solution~27 days (both isomers)[1]

Degradation Pathways of this compound

The degradation of this compound in the environment proceeds through three primary pathways: biotic degradation, hydrolysis, and photolysis.

Biotic Degradation

Biotic degradation is the major route of this compound dissipation in terrestrial environments.[1] Soil microorganisms play a crucial role in breaking down the compound. The primary biotic degradation pathway appears to involve the formation of methylacetoacetate, which then rapidly binds to soil particles and is further mineralized to carbon dioxide.[1] Another identified degradation product resulting from microbial metabolism is O-desmethylmevinphos.[1] In the presence of mouse liver enzymes and glutathione, the cis-isomer of this compound is degraded to cis-desmethyl this compound and S-methylglutathione, while the trans-isomer primarily yields dimethylphosphate.[5]

This compound This compound (Mevinphos) Methylacetoacetate Methylacetoacetate This compound->Methylacetoacetate Soil Microorganisms ODesmethylmevinphos O-Desmethylmevinphos This compound->ODesmethylmevinphos Microbial Metabolism cis_this compound cis-Phosdrin This compound->cis_this compound trans_this compound trans-Phosdrin This compound->trans_this compound BoundResidues Binding to Soil (Bound Residues) Methylacetoacetate->BoundResidues CO2 Mineralization (CO2) BoundResidues->CO2 cis_Desmethylthis compound cis-Desmethyl this compound cis_this compound->cis_Desmethylthis compound Liver Enzymes + Glutathione S_Methylglutathione S-Methylglutathione cis_this compound->S_Methylglutathione Liver Enzymes + Glutathione Dimethylphosphate Dimethylphosphate trans_this compound->Dimethylphosphate Liver Enzymes

Biotic degradation pathways of this compound.
Hydrolysis

Hydrolysis is a significant abiotic degradation pathway for this compound in aquatic environments. The rate of hydrolysis is highly dependent on the pH of the water.[1][4][5] As indicated in the table above, this compound is relatively stable in acidic conditions but degrades rapidly in alkaline environments. The hydrolysis of the cis-isomer is generally faster than that of the trans-isomer.[5]

This compound This compound HydrolysisProducts Hydrolysis Products This compound->HydrolysisProducts H₂O Acidic Acidic Conditions (pH < 7) Slow Degradation HydrolysisProducts->Acidic Neutral Neutral Conditions (pH 7) Moderate Degradation HydrolysisProducts->Neutral Alkaline Alkaline Conditions (pH > 7) Rapid Degradation HydrolysisProducts->Alkaline

Influence of pH on this compound hydrolysis.
Photolysis

Photolysis, or degradation by sunlight, is another abiotic pathway contributing to the breakdown of this compound. In aqueous solutions, the photolytic half-life for both the E and Z isomers is approximately 27 days.[1]

Experimental Protocols

The environmental fate of this compound is typically investigated using standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is designed to assess the rate and pathway of biodegradation of a chemical in soil under both aerobic and anaerobic conditions.[1][2][5][6][7]

Methodology:

  • Test System: Soil samples are treated with the test substance (this compound), typically radiolabeled (e.g., with ¹⁴C) to facilitate tracking of the parent compound and its transformation products.[5][7]

  • Incubation: The treated soil is incubated in the dark under controlled temperature and moisture conditions. For aerobic studies, a continuous flow of air is maintained, and evolved ¹⁴CO₂ is trapped. For anaerobic studies, the soil is flooded and purged with an inert gas.[5][6]

  • Sampling and Analysis: At various time points, soil samples are extracted and analyzed to determine the concentration of the parent substance and its degradation products.[1][7] Analytical techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed.[5]

  • Data Analysis: The rate of degradation (DT₅₀ and DT₉₀ values) is calculated, and a mass balance is established to account for the distribution of radioactivity among the parent compound, metabolites, evolved CO₂, and bound residues.[5]

start Prepare Soil Samples treat Treat Soil with ¹⁴C-Phosdrin start->treat incubate_aerobic Incubate Aerobically (Dark, Controlled Temp/Moisture) treat->incubate_aerobic incubate_anaerobic Incubate Anaerobically (Dark, Controlled Temp/Moisture) treat->incubate_anaerobic trap_co2 Trap Evolved ¹⁴CO₂ incubate_aerobic->trap_co2 sample Sample Soil at Time Intervals incubate_aerobic->sample incubate_anaerobic->sample extract Extract Soil Samples sample->extract analyze Analyze by HPLC-Radio/GC-MS extract->analyze end Determine DT₅₀/DT₉₀ and Mass Balance analyze->end

Workflow for OECD 307 Soil Degradation Study.
Hydrolysis as a Function of pH (OECD 111)

This test determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at environmentally relevant pH values.[8][9][10][11]

Methodology:

  • Test Solutions: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.

  • Treatment: The buffer solutions are treated with a known concentration of this compound.

  • Incubation: The solutions are incubated in the dark at a constant temperature.

  • Sampling and Analysis: Aliquots are taken at specific time intervals and analyzed for the concentration of the parent compound and any hydrolysis products.

  • Data Analysis: The rate of hydrolysis and the half-life are determined for each pH level.

Phototransformation of Chemicals in Water (OECD 316)

This guideline assesses the degradation of a chemical in water due to direct photolysis by sunlight.[4][12][13][14]

Methodology:

  • Test Solution: A solution of this compound in sterile, buffered, purified water is prepared.

  • Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark to account for any non-photolytic degradation.[14]

  • Sampling and Analysis: Samples are collected at various time intervals and analyzed for the parent compound and photoproducts.

  • Data Analysis: The rate of photolysis and the half-life are calculated. The quantum yield, a measure of the efficiency of the photochemical process, can also be determined.[13]

Analytical Methods for this compound and its Degradation Products

The analysis of this compound and its metabolites in environmental samples typically involves chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle: GC separates volatile and semi-volatile compounds, which are then ionized and detected by a mass spectrometer, allowing for both quantification and identification.

  • Sample Preparation: Soil samples are typically extracted with an organic solvent like acetonitrile.[15] The extract is then cleaned up and concentrated.[14][15] Water samples may undergo liquid-liquid extraction or solid-phase extraction (SPE).[2]

  • Derivatization: For some polar degradation products, derivatization may be necessary to increase their volatility for GC analysis.[7][11][16][17]

  • Analysis: The prepared sample is injected into the GC-MS system. Specific ions are monitored for the detection and quantification of this compound and its degradation products.[6][9][18]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Principle: LC separates compounds based on their polarity, and the tandem mass spectrometer provides high selectivity and sensitivity for detection and quantification. This method is particularly useful for polar and thermally labile compounds that are not amenable to GC.

  • Sample Preparation: Similar to GC-MS, samples are extracted and cleaned up. The final extract is dissolved in a solvent compatible with the LC mobile phase.[2][19]

  • Analysis: The sample is injected into the LC-MS/MS system, and multiple reaction monitoring (MRM) is often used for highly selective and sensitive quantification.[2][20]

Conclusion

This compound is an environmentally non-persistent organophosphate insecticide. Its degradation is rapid, particularly in soil due to microbial activity, and in alkaline waters through hydrolysis. The primary degradation pathways are biotic degradation, hydrolysis, and photolysis, leading to the formation of less complex molecules. Standardized experimental protocols, such as the OECD guidelines, coupled with advanced analytical techniques like GC-MS and LC-MS/MS, are essential for accurately assessing the environmental fate of this compound and its degradation products. This knowledge is critical for regulatory agencies and researchers in evaluating the ecological risks associated with its use.

References

An In-depth Technical Guide on the Biochemical and Physiological Effects of Phosdrin Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosdrin, also known by its chemical name mevinphos (B165942), is a potent organophosphate insecticide and acaricide.[1] Due to its high acute toxicity and rapid action as an acetylcholinesterase inhibitor, it has been a subject of significant research in neurotoxicology and environmental science.[1][2] Although its use has been largely discontinued (B1498344) in many countries, including the United States, understanding its biochemical and physiological effects remains crucial for researchers studying the cholinergic system, the consequences of organophosphate exposure, and the development of effective antidotes.[3] This technical guide provides a comprehensive overview of the effects of this compound exposure, with a focus on its mechanism of action, quantitative toxicity, and relevant experimental methodologies.

Biochemical Effects

Primary Mechanism of Action: Acetylcholinesterase Inhibition

The principal toxic effect of this compound stems from its potent inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh).[1][4][5]

Molecular Interaction: this compound acts by phosphorylating a serine hydroxyl group within the active site of the AChE enzyme.[1][4] This process involves a nucleophilic attack from the serine hydroxyl group on the phosphorus atom of this compound, leading to the formation of a stable, phosphorylated enzyme. This binding, while initially reversible, can become irreversible through a process called "aging," where the phosphorylated enzyme undergoes a conformational change, rendering it resistant to reactivation.[1][4]

Consequence of Inhibition: The inactivation of AChE leads to the accumulation of acetylcholine at cholinergic synapses and neuromuscular junctions.[1][4][6] This excess ACh results in continuous stimulation of both muscarinic and nicotinic acetylcholine receptors, leading to a state of cholinergic crisis that manifests as a wide range of physiological symptoms.[5][6]

AChE_Inhibition cluster_synapse Cholinergic Synapse This compound This compound (Mevinphos) ActiveSite AChE Active Site (Serine Hydroxyl) This compound->ActiveSite Binds & Phosphorylates AChE Acetylcholinesterase (AChE) Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes ACh ACh Acetylcholine (ACh) ACh->ActiveSite Binds To ActiveSite->AChE Phosphorylated_AChE Inactive Phosphorylated AChE ActiveSite->Phosphorylated_AChE ACh_Accumulation ACh Accumulation Phosphorylated_AChE->ACh_Accumulation Leads to

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by this compound.

Physiological Effects

The overstimulation of cholinergic receptors throughout the central and peripheral nervous systems leads to a toxidrome that can be categorized by the type of receptor affected.[5][6]

Muscarinic Effects

These effects are due to the stimulation of muscarinic receptors located primarily on smooth muscles, cardiac muscle, and glands. The symptoms are often remembered by the mnemonics DUMBELS or SLUDGEM.[6][7]

  • S alivation[5][6]

  • L acrimation (tearing)[5][6]

  • U rination[6]

  • D efecation/Diarrhea[6][8]

  • G astrointestinal cramps[8]

  • E mesis (vomiting)[6]

  • M iosis (pinpoint pupils)[6][7]

  • Bronchorrhea (excessive respiratory secretions) and Bronchospasm [5][6]

  • Bradycardia (slowed heart rate)[6]

Nicotinic Effects

Stimulation of nicotinic receptors at the neuromuscular junction and autonomic ganglia results in the following symptoms:

  • M ydriasis (pupil dilation - can be masked by dominant muscarinic miosis)[6]

  • T achycardia (increased heart rate)[6]

  • W eakness and muscle fasciculations (twitching)[5][6]

  • H ypertension (high blood pressure)

  • F asciculations and Cramps

  • S weating (diaphoresis)[6][7]

  • Paralysis , including respiratory muscle paralysis, which is often the primary cause of death.[5][7]

Central Nervous System (CNS) Effects

Acetylcholine accumulation in the CNS can lead to a range of neurological symptoms:

  • Anxiety and restlessness[7][9]

  • Headache and dizziness[5][8]

  • Confusion and disorientation[7][10]

  • Seizures[5][7]

  • Respiratory depression[5][7]

  • Coma[5][7]

Cholinergic_Crisis Physiological Effects of this compound-Induced AChE Inhibition AChE_Inhibition This compound Exposure AChE Inhibition ACh_Accumulation Acetylcholine (ACh) Accumulation AChE_Inhibition->ACh_Accumulation Muscarinic_Receptors Muscarinic Receptor Overstimulation ACh_Accumulation->Muscarinic_Receptors Nicotinic_Receptors Nicotinic Receptor Overstimulation ACh_Accumulation->Nicotinic_Receptors CNS_Receptors CNS Receptor Overstimulation ACh_Accumulation->CNS_Receptors Muscarinic_Effects SLUDGEM: Salivation, Lacrimation, Urination, Defecation, GI Distress, Emesis, Miosis, Bronchorrhea, Bradycardia Muscarinic_Receptors->Muscarinic_Effects Nicotinic_Effects MTWHFS: Mydriasis, Tachycardia, Weakness, Hypertension, Fasciculations, Sweating Nicotinic_Receptors->Nicotinic_Effects CNS_Effects Anxiety, Confusion, Seizures, Coma, Respiratory Depression CNS_Receptors->CNS_Effects

Caption: The cholinergic crisis resulting from this compound exposure.

Toxicokinetics

  • Absorption: this compound is readily absorbed through all major routes of exposure: dermal (skin), gastrointestinal (ingestion), and respiratory (inhalation).[4][6] Dermal absorption is a significant route of poisoning, and this compound is fatal in contact with skin.[11][12] Inhalation results in the most rapid onset of symptoms.[5]

  • Distribution: As a lipophilic compound, this compound is distributed throughout the body and can accumulate in fat, liver, and kidneys.[13]

  • Metabolism: In the liver, this compound is metabolized, with one pathway involving degradation to cis-desmethyl this compound and S-methylglutathione.[14]

  • Excretion: Metabolites are primarily excreted in the urine.[15]

Quantitative Data

Table 1: Acute Toxicity of this compound (Mevinphos)
SpeciesRoute of ExposureLD50 ValueReference(s)
Rat (male)Oral3 - 7 mg/kg[3][12]
RatOral1.4 mg/kg[16]
RatDermal4.2 - 4.7 mg/kg[11]
MouseOral4 mg/kg
MouseDermal12 mg/kg[11]
RabbitDermal33.8 mg/kg[11]
Mallard (young)Oral4.6 mg/kg[17]
Table 2: Kinetic Constants for Inhibition of Bovine Erythrocyte Acetylcholinesterase by this compound (37°C)
ConstantDescriptionValueReference
kᵢBimolecular rate constant1.36 x 10⁵ L/mol/min[18]
KₐComplexing (Affinity) constant6.90 ± 0.82 x 10⁻⁵ M[18]
kₚPhosphorylation constant9.24 min⁻¹[18]
Table 3: Human Exposure Data
DoseDurationEffectReference
2.5 mg/day27 days25% decrease in red blood cell cholinesterase[19]
Not SpecifiedAcute (occupational)Headache, dizziness, nausea, visual disturbances, eye irritation[20]
NOEL (cholinergic signs)Not SpecifiedNo Observed Effect Level used for risk assessment0.025 mg/kg

Experimental Protocols

Protocol: Determination of Acetylcholinesterase Inhibition

This protocol describes a generalized colorimetric assay based on the Ellman method, a standard procedure for measuring AChE activity.

Objective: To quantify the inhibitory effect of this compound on AChE activity in vitro.

Materials:

  • Purified Acetylcholinesterase (e.g., from bovine erythrocytes)

  • This compound (Mevinphos) of known concentration

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • 96-well microplate

  • Microplate spectrophotometer (412 nm)

Procedure:

  • Reagent Preparation: Prepare stock solutions of this compound, AChE, ATCI, and DTNB in phosphate buffer. Create serial dilutions of this compound to test a range of concentrations.

  • Enzyme-Inhibitor Incubation:

    • In the wells of a microplate, add a fixed amount of AChE solution.

    • Add varying concentrations of the this compound dilutions to the wells. Include a control well with buffer instead of this compound.

    • Incubate the plate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition and Reaction:

    • To initiate the enzymatic reaction, add DTNB followed by the substrate (ATCI) to all wells simultaneously.

  • Data Acquisition:

    • Immediately begin reading the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) using the microplate reader. The rate of change in absorbance is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the reaction rate (V) for each this compound concentration.

    • Determine the percent inhibition for each concentration relative to the control (uninhibited) sample.

    • Plot percent inhibition versus the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme).

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A Prepare Reagents: AChE, this compound (serial dilutions), DTNB, ATCI Substrate B Add AChE + this compound dilutions to wells A->B C Incubate (e.g., 30 min, 37°C) (Enzyme-Inhibitor Binding) B->C D Add DTNB and ATCI Substrate (Initiate Reaction) C->D E Measure Absorbance (412 nm) Kinetically D->E F Calculate Reaction Rates (V) E->F G Determine % Inhibition vs. Control F->G H Plot Dose-Response Curve Calculate IC50 Value G->H

Caption: Workflow for an in-vitro AChE inhibition assay.

Protocol: Acute Dermal LD50 Determination in Rats (Generalized)

Objective: To determine the median lethal dose (LD50) of this compound following acute dermal exposure in a rat model. Note: This is a generalized protocol based on historical toxicology studies and must be adapted to comply with current animal welfare regulations.

Materials:

  • Wistar rats (specific age and sex)

  • This compound solution in an appropriate solvent (e.g., acetone)

  • Electric clippers

  • Occlusive dressing

  • Observation cages

Procedure:

  • Animal Preparation:

    • Acclimate animals to laboratory conditions.

    • 24 hours prior to dosing, shave a specific area on the dorsal trunk of each rat (approx. 10% of the body surface area).

  • Dose Administration:

    • Divide animals into several dose groups, including a control group receiving only the solvent.

    • Apply the specified dose of this compound solution evenly to the shaved skin area.

    • Cover the application site with an occlusive dressing to prevent removal of the substance and ensure continuous contact.[11]

  • Exposure and Observation:

    • House animals individually.

    • After a 24-hour exposure period, remove the occlusive dressing and wash the treated skin area with soap and water.

    • Observe the animals for signs of toxicity (e.g., fasciculations, tremors, salivation, lethargy) and mortality at regular intervals for a period of 14 days.

  • Data Analysis:

    • Record the number of mortalities in each dose group.

    • Use appropriate statistical methods (e.g., Probit analysis) to calculate the LD50 value with its 95% confidence intervals.

Antidotal Treatment

The management of this compound poisoning follows the standard protocol for organophosphate toxicity.[4]

  • Decontamination: The first step is to remove the individual from the source of exposure and decontaminate them by removing clothing and thoroughly washing the skin with soap and water.[9][21]

  • Pharmacological Intervention:

    • Atropine: A competitive antagonist of acetylcholine at muscarinic receptors. It is administered to counteract the life-threatening muscarinic effects, particularly excessive respiratory secretions and bronchospasm.[4][9][22]

    • Pralidoxime (2-PAM): An oxime that acts as a cholinesterase reactivator. It works by removing the phosphate group from the serine active site of the inhibited AChE, thereby restoring enzyme function.[4][23][24] Its efficacy is highest when administered soon after exposure, before the "aging" process renders the phosphorylated enzyme irreversible.

    • Benzodiazepines (e.g., Diazepam): Used to control seizures and agitation resulting from CNS effects.[4][10]

Conclusion

This compound is a highly toxic organophosphate that exerts its effects through the potent and largely irreversible inhibition of acetylcholinesterase. The resulting accumulation of acetylcholine leads to a severe cholinergic crisis characterized by widespread muscarinic, nicotinic, and central nervous system dysfunction. Understanding the specific biochemical interactions, the dose-dependent physiological responses, and the principles of toxicokinetics is essential for the development of improved diagnostic tools, more effective therapeutic interventions for organophosphate poisoning, and the ongoing assessment of risks associated with related neurotoxic compounds.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Neurotoxicology of Phosdrin and Related Organophosphates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organophosphates (OPs) represent a class of highly effective insecticides, with this compound (mevinphos) being a notable member due to its high acute toxicity.[1] This technical guide provides a comprehensive overview of the neurotoxicology of this compound and related organophosphates. It delves into the primary cholinergic mechanism of action, acetylcholinesterase (AChE) inhibition, and explores significant non-cholinergic pathways, including oxidative stress and delayed neuropathy. The clinical manifestations, from acute cholinergic crisis to long-term neurological sequelae, are detailed. This document summarizes key quantitative toxicological data and provides detailed experimental protocols for assessing neurotoxicity, aiming to equip researchers and drug development professionals with the critical information needed for their work in this field.

Introduction

Mevinphos (B165942), commercially known as this compound, is an organophosphate insecticide characterized by its broad-spectrum efficacy and high acute toxicity.[1][2] Like other organophosphates, its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) (ACh), resulting in a state of cholinergic overstimulation that can be life-threatening.[4] Beyond this primary mechanism, the neurotoxicity of OPs is multifaceted, involving oxidative stress, neuroinflammation, and the potential for delayed, long-term neurological damage.[5][6] Understanding these complex mechanisms is paramount for developing effective diagnostic, preventative, and therapeutic strategies against OP poisoning.

Mechanism of Action

The neurotoxic effects of this compound and related organophosphates are initiated through several key molecular pathways.

Primary Mechanism: Acetylcholinesterase (AChE) Inhibition

The hallmark of organophosphate toxicity is the inhibition of acetylcholinesterase.[3][7]

  • Normal Cholinergic Transmission: In a healthy synapse, the neurotransmitter acetylcholine (ACh) is released from the presynaptic neuron, binds to postsynaptic receptors to propagate a nerve signal, and is then rapidly hydrolyzed into choline (B1196258) and acetic acid by AChE. This enzymatic degradation terminates the signal, allowing the synapse to reset.

  • Inhibition by Organophosphates: Organophosphates are potent inhibitors of AChE. They act by phosphorylating a serine hydroxyl group within the active site of the enzyme.[4][8] This forms a stable, covalent bond that effectively inactivates the enzyme.

  • Consequences: With AChE inhibited, acetylcholine accumulates in the synaptic cleft and at neuromuscular junctions.[4][9] This leads to continuous and excessive stimulation of both muscarinic and nicotinic acetylcholine receptors, resulting in a toxic state known as a cholinergic crisis.[9][10]

  • Aging: The phosphorylated AChE complex can undergo a process called "aging," which involves the cleavage of an alkyl group from the phosphorus atom.[8] This process strengthens the bond between the organophosphate and the enzyme, making the inhibition effectively irreversible and resistant to reactivation by antidotes like oximes.[4]

cluster_normal Normal Cholinergic Synaptic Transmission cluster_op OP-Induced AChE Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic Postsynaptic Receptors ACh->Postsynaptic Binds & Stimulates ACh_excess Excess ACh Products Choline + Acetic Acid AChE->Products Produces AChE_inhibited Inhibited AChE (Phosphorylated) Postsynaptic->ACh Signal Propagation OP Organophosphate (this compound) OP->AChE Phosphorylates & Inhibits Overstimulation Receptor Overstimulation (Cholinergic Crisis) ACh_excess->Overstimulation Causes

Caption: Disruption of cholinergic signaling by organophosphates.
Non-Cholinergic Mechanisms

Increasing evidence indicates that OP neurotoxicity is not solely dependent on AChE inhibition.[11]

  • Oxidative Stress: Organophosphates can induce the generation of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses.[5][12] This leads to oxidative stress, characterized by lipid peroxidation, protein oxidation, and DNA damage, ultimately contributing to neuronal apoptosis or cell death.[5][13]

  • Organophosphate-Induced Delayed Neuropathy (OPIDN): Certain organophosphates can cause a delayed neuropathy that manifests 1-4 weeks after exposure.[14][15] This condition is not related to AChE inhibition but is instead initiated by the inhibition of another enzyme, Neuropathy Target Esterase (NTE).[14][16] Inhibition and subsequent "aging" of NTE leads to the distal degeneration of long axons in both the central and peripheral nervous systems.[14][17]

  • Neuroinflammation: Exposure to OPs has been linked to inflammatory processes within the central nervous system, involving the activation of microglia and astrocytes and the release of pro-inflammatory cytokines. This neuroinflammation can exacerbate neuronal damage.[6]

  • Mitochondrial Dysfunction: OPs can impair mitochondrial function, disrupting cellular energy production and increasing oxidative stress, further contributing to neuronal injury.

  • MAPK Signaling: Organophosphates can activate mitogen-activated protein kinase (MAPK) signaling pathways, such as ERK, JNK, and p38-MAPK.[5][18] These pathways are involved in regulating cellular processes like apoptosis and inflammation, and their dysregulation by OPs contributes to neurotoxicity.[5][12]

OP Organophosphate Exposure ROS Increased Reactive Oxygen Species (ROS) OP->ROS Mito Mitochondrial Dysfunction OP->Mito MAPK MAPK Pathway Activation (JNK, p38) OP->MAPK OxStress Oxidative Stress ROS->OxStress Mito->OxStress Apoptosis Neuronal Apoptosis (Cell Death) MAPK->Apoptosis promotes LipidP Lipid Peroxidation OxStress->LipidP ProteinO Protein Oxidation OxStress->ProteinO LipidP->Apoptosis ProteinO->Apoptosis

Caption: Organophosphate-induced oxidative stress pathway.

Toxicokinetics

The absorption, distribution, metabolism, and excretion (ADME) of this compound determine its onset, intensity, and duration of toxic effects.

  • Absorption: As a lipophilic compound, this compound is rapidly and effectively absorbed through all major routes of exposure: inhalation, ingestion, and dermal contact.[19] Dermal absorption, while slower, can still lead to severe poisoning with prolonged exposure.[19]

  • Distribution: Following absorption, organophosphates are widely distributed throughout the body, accumulating in fatty tissues, the liver, and kidneys.[19] this compound's ability to cross the blood-brain barrier allows it to exert direct toxic effects on the central nervous system.[20]

  • Metabolism and Excretion: Organophosphates are metabolized in the liver, primarily through oxidation, hydrolysis, and glutathione (B108866) conjugation. It is important to note that some OPs with a P=S bond (phosphorothioates) are not potent AChE inhibitors themselves but require metabolic bioactivation to their P=O (oxon) analogs to become toxic.[11][19] The resulting metabolites are generally more water-soluble and are excreted in the urine.

Clinical Manifestations of Neurotoxicity

Organophosphate poisoning presents as a progression of distinct clinical syndromes.

Acute Cholinergic Crisis

This syndrome appears within minutes to hours of significant exposure and is a direct result of massive acetylcholine accumulation.[21] The symptoms are categorized based on the type of receptor being overstimulated.

  • Muscarinic Effects: Often remembered by the mnemonics SLUDGEM (Salivation, Lacrimation, Urination, Defecation, GI Upset, Emesis, Miosis) or DUMBELS (Diarrhea, Urination, Miosis, Bronchospasm/Bradycardia, Emesis, Lacrimation, Salivation).[22][23] These symptoms reflect the overstimulation of the parasympathetic nervous system.

  • Nicotinic Effects: These include muscle fasciculations (twitches), cramping, weakness, and eventually flaccid paralysis.[9][23] Overstimulation of nicotinic receptors at the adrenal medulla can lead to tachycardia and hypertension.[23] Paralysis of the respiratory muscles is a primary cause of death.[9]

  • Central Nervous System (CNS) Effects: CNS effects range from confusion, ataxia, and slurred speech to seizures, coma, and respiratory center depression.[7][9][24]

Intermediate Syndrome

Occurring 24 to 96 hours after the initial poisoning and apparent recovery from the cholinergic crisis, this syndrome is characterized by the weakness of specific muscle groups.[15][25] It primarily affects the proximal limb muscles, neck flexors, and muscles of respiration.[25] Respiratory failure is a major concern in this phase.

Organophosphate-Induced Delayed Neuropathy (OPIDN)

OPIDN is a rare, delayed neurotoxic effect that occurs 1 to 4 weeks after a severe acute exposure.[14][15] It is characterized by cramping pains in the calves, followed by progressive weakness and ataxia, particularly in the lower limbs, which can progress to paralysis.[14][15] The underlying pathology is the distal axonal degeneration in peripheral nerves and spinal cord tracts, initiated by the inhibition of Neuropathy Target Esterase (NTE).[14][16][17] Recovery is often slow and may be incomplete.[17]

Quantitative Toxicity Data

The toxicity of this compound is quantified using metrics such as the LD50 (the dose lethal to 50% of a test population) and enzyme inhibition constants.

Table 1: Acute Toxicity of this compound (Mevinphos)

Species Route of Exposure LD50 Value Reference(s)
Rat (male) Oral 3 - 12 mg/kg [2][26]
Rat Dermal 4.2 - 4.7 mg/kg [2][27]
Rat Inhalation (1-hr) LC50: 0.125 mg/L [2]
Mouse Oral 4 - 18 mg/kg [2]
Mouse Dermal 12 - 40 mg/kg [2][27]

| Rabbit | Dermal | 33.8 mg/kg |[27] |

LD50 (Lethal Dose, 50%) is the single dose of a substance that causes the death of 50% of an animal population from exposure.[28][29] LC50 (Lethal Concentration, 50%) is the concentration of a chemical in the air or water that kills 50% of the test animals in a given timeframe.[28]

Table 2: Acetylcholinesterase Inhibition Kinetics for this compound and Related Organophosphates

Compound Bimolecular Rate Constant (l/mole per minute) Complexing Constant (M) Phosphorylation Constant (min⁻¹) Reference
This compound 1.36 x 10⁵ 6.90 x 10⁻⁵ 9.24 [30]
Sumioxon 4.02 x 10⁴ 1.38 x 10⁻⁴ 5.58 [30]
DDVP 1.56 x 10⁴ Not Determined Not Determined [30]

| Phosphamidon | 6.30 x 10² | 1.90 x 10⁻² | 9.36 |[30] |

Experimental Protocols

Standardized protocols are essential for the consistent and reliable study of organophosphate neurotoxicity.

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine the inhibitory potential of a compound on AChE activity.[13][31]

1. Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of acetylcholine hydrolysis by AChE. The rate of color formation is proportional to AChE activity.

2. Materials:

  • Acetylcholinesterase (AChE) enzyme solution (e.g., from bovine erythrocytes)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • Acetylthiocholine (ATC) substrate solution

  • Dithiobisnitrobenzoate (DTNB, Ellman's reagent)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate and microplate reader

3. Procedure:

  • Prepare serial dilutions of the test compound in the phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound dilutions (or solvent control) to respective wells.

  • Initiate the reaction by adding the AChE enzyme solution to all wells.

  • Immediately add the ATC substrate solution to start the enzymatic reaction.

  • Measure the change in absorbance at 412 nm over a set period (e.g., every 30 seconds for 5 minutes) using a microplate reader.[13]

4. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

  • Determine the percentage of AChE inhibition for each concentration relative to the solvent control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration that inhibits 50% of the enzyme's activity).

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare Serial Dilutions of Test Compound p2 Add Buffer, DTNB, and Compound to 96-well Plate p1->p2 r1 Add AChE Enzyme to Initiate p2->r1 r2 Add ATC Substrate to Start Reaction r1->r2 a1 Measure Absorbance at 412 nm Over Time r2->a1 a2 Calculate Reaction Rates and % Inhibition a1->a2 a3 Determine IC50 Value a2->a3

Caption: Experimental workflow for AChE inhibition assay.
Protocol 2: Assessment of Oxidative Stress via Malondialdehyde (MDA) Assay

This protocol measures lipid peroxidation, a key indicator of oxidative stress, by quantifying one of its major byproducts, malondialdehyde (MDA).[13]

1. Principle: The assay is based on the reaction of MDA with thiobarbituric acid (TBA) under high temperature and acidic conditions, which forms a pink-colored MDA-TBA adduct. The concentration of this adduct is measured spectrophotometrically.

2. Materials:

  • Tissue homogenate (e.g., from brain tissue of OP-exposed animals)

  • Trichloroacetic acid (TCA) solution

  • Thiobarbituric acid (TBA) reagent

  • MDA standard solution for generating a standard curve

  • Spectrophotometer

3. Procedure:

  • Homogenize the tissue sample in a suitable buffer on ice.

  • Precipitate proteins in the homogenate by adding TCA solution and centrifuge to collect the supernatant.

  • Add the TBA reagent to the supernatant.

  • Incubate the mixture in a hot water bath (e.g., 95°C for 60 minutes) to facilitate the formation of the MDA-TBA adduct.[13]

  • Cool the samples and measure the absorbance at 532 nm.

4. Data Analysis:

  • Prepare a standard curve using known concentrations of the MDA standard.

  • Calculate the MDA concentration in the samples by comparing their absorbance values to the standard curve.

  • Express the results as nmol of MDA per mg of protein.

Conclusion

The neurotoxicology of this compound and related organophosphates is a complex interplay of potent acetylcholinesterase inhibition and diverse non-cholinergic mechanisms. The acute, life-threatening cholinergic crisis is the most immediate concern, but delayed and chronic effects, including OPIDN and persistent neuropsychiatric disorders, highlight the long-term risks associated with exposure. A thorough understanding of the molecular pathways, toxicokinetics, and clinical presentations detailed in this guide is essential for the scientific and medical communities. This knowledge underpins the development of more effective therapeutic interventions that not only manage the acute cholinergic symptoms but also address the underlying oxidative and neuronal damage, ultimately improving outcomes for individuals exposed to these hazardous compounds.

References

Mevinphos: A Technical History and Developmental Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Scientists

Introduction

Mevinphos (B165942) is an organophosphate insecticide and acaricide known for its broad-spectrum efficacy and rapid action.[1] It functions as a potent, non-selective acetylcholinesterase inhibitor, leading to the disruption of the nervous system in target pests.[2][3] Historically used to control chewing and sucking insects on a variety of agricultural crops, its high acute toxicity and environmental concerns have led to significant regulatory restrictions and cancellations in many countries.[4] This technical guide provides a comprehensive overview of the history, chemical properties, synthesis, mechanism of action, toxicology, and environmental fate of mevinphos, intended for an audience of researchers, scientists, and drug development professionals.

History and Development

Mevinphos was first registered in the early 1950s and was used extensively to control a wide array of insect pests, including aphids, grasshoppers, leafhoppers, and caterpillars, on fruit, vegetable, and field crops.[1] Its development was part of the broader expansion of organophosphate insecticides after World War II. Due to its high acute toxicity to humans and non-target organisms, its use came under scrutiny. In the United States, the Environmental Protection Agency (EPA) issued a cancellation order for all mevinphos registrations on June 30, 1994, with its use being officially banned after February 28, 1995.[4] Similar restrictions have been implemented in other regions, including the European Union where it is not approved for use.[4]

Chemical and Physical Properties

Mevinphos is a colorless to pale yellow liquid with a mild odor.[5] It is a mixture of two geometric isomers, the (E)-isomer and the (Z)-isomer, with the (E)-isomer exhibiting higher insecticidal activity.[2][6] Technical grade mevinphos typically contains at least 60% of the (E)-isomer.[6] It is miscible with water and many organic solvents.[1][5][6]

Table 1: Physicochemical Properties of Mevinphos

PropertyValueReference(s)
Chemical Name 2-methoxycarbonyl-1-methylvinyl dimethyl phosphate (B84403)[1]
CAS Number 7786-34-7[1]
Molecular Formula C₇H₁₃O₆P[4][5]
Molecular Weight 224.15 g/mol [1][5][7]
Appearance Colorless to pale yellow liquid[1][5]
Melting Point 21 °C ((E)-isomer); 6.9 °C ((Z)-isomer)[1][4]
Boiling Point 99-103 °C at 0.03 mmHg[6]
Vapor Pressure 0.003 mmHg at 21 °C[8]
Water Solubility Miscible[1][4]
Log P (octanol-water partition coefficient) 1.1 - 1.5[2]

Synthesis of Mevinphos

The primary method for synthesizing mevinphos is the Perkow reaction, which involves the reaction of a trialkyl phosphite (B83602) with a haloketone.[4][9] Specifically, trimethyl phosphite reacts with methyl chloroacetoacetate to yield mevinphos.[4]

G cluster_reactants Reactants cluster_products Products Trimethyl_phosphite Trimethyl phosphite Mevinphos Mevinphos Trimethyl_phosphite->Mevinphos Perkow Reaction Methyl_chloroacetoacetate Methyl chloroacetoacetate Methyl_chloroacetoacetate->Mevinphos Methyl_chloride Methyl chloride

Synthesis of Mevinphos via the Perkow Reaction.
Experimental Protocol: Synthesis of Mevinphos

Objective: To synthesize mevinphos via the Perkow reaction of trimethyl phosphite and methyl chloroacetoacetate.

Materials:

Procedure:

  • Set up a dry, nitrogen-flushed round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Add methyl chloroacetoacetate to the flask, followed by anhydrous toluene.

  • Slowly add trimethyl phosphite to the stirred solution at room temperature. An exothermic reaction may be observed.

  • After the initial reaction subsides, heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent (toluene) and the methyl chloride byproduct under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to separate the (E) and (Z) isomers of mevinphos from any unreacted starting materials and byproducts.

  • Characterize the purified product using techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Mechanism of Action

Mevinphos, like other organophosphate insecticides, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[2][3] AChE is crucial for the proper functioning of the nervous system as it hydrolyzes the neurotransmitter acetylcholine (B1216132) (ACh) at the synaptic cleft, terminating the nerve signal.

The phosphorus atom of mevinphos attacks the serine hydroxyl group in the active site of AChE, leading to the formation of a stable, phosphorylated enzyme. This inactivation of AChE results in the accumulation of acetylcholine in the synapse, leading to continuous nerve stimulation. This overstimulation of cholinergic pathways causes a range of symptoms, from tremors and convulsions to paralysis and ultimately death in insects.

G Mevinphos Mevinphos AChE Acetylcholinesterase (AChE) Mevinphos->AChE Inhibition Phosphorylated_AChE Phosphorylated AChE (Inactive) AChE->Phosphorylated_AChE ACh_accumulation ACh Accumulation ACh Acetylcholine (ACh) ACh->AChE Hydrolysis (blocked) ACh->ACh_accumulation Continuous_stimulation Continuous Nerve Stimulation ACh_accumulation->Continuous_stimulation Toxicity Toxicity & Death Continuous_stimulation->Toxicity

Mechanism of Mevinphos Action.
Experimental Protocol: Acetylcholinesterase Inhibition Assay

Objective: To determine the inhibitory potential of mevinphos on acetylcholinesterase activity using the Ellman's method.[10][11][12]

Materials:

  • Purified acetylcholinesterase (from electric eel or human erythrocytes)

  • Mevinphos standard solution

  • Acetylthiocholine iodide (ATCI), substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare a series of dilutions of mevinphos in phosphate buffer.

  • In a 96-well plate, add phosphate buffer, AChE solution, and DTNB solution to each well.

  • Add the mevinphos dilutions to the test wells and a corresponding volume of buffer to the control wells.

  • Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for the interaction between mevinphos and AChE.

  • Initiate the enzymatic reaction by adding the substrate, ATCI, to all wells.

  • Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each mevinphos concentration compared to the control (no inhibitor).

  • Determine the IC₅₀ value (the concentration of mevinphos that causes 50% inhibition of AChE activity) by plotting the percentage of inhibition against the logarithm of the mevinphos concentration.

Toxicology

Mevinphos is classified as a highly toxic compound.[1] It exhibits high acute toxicity via oral, dermal, and inhalation routes of exposure.[1]

Table 2: Acute Toxicity of Mevinphos

SpeciesRouteLD₅₀ / LC₅₀Reference(s)
RatOral3 - 12 mg/kg[1]
MouseOral4 - 18 mg/kg[1]
RatDermal4.2 mg/kg[1]
MouseDermal40 mg/kg[1]
RatInhalation (1-hour)0.125 mg/L[1]
ChickenOral7.52 mg/kg[1]
Mallard (female)Oral4.63 mg/kg[1]
Pheasant (male)Oral1.37 mg/kg[1]
Rainbow Trout (96-hour)Aquatic0.012 mg/L[1]
Bluegill Sunfish (96-hour)Aquatic0.022 mg/L[1]
Experimental Protocol: Acute Oral Toxicity (LD₅₀) Determination (based on OECD Guideline 420)[13][14][15][16]

Objective: To determine the acute oral median lethal dose (LD₅₀) of mevinphos in rats.

Materials:

  • Young, healthy adult rats (e.g., Sprague-Dawley strain), fasted overnight.

  • Mevinphos of known purity.

  • Vehicle for administration (e.g., corn oil).

  • Oral gavage needles.

  • Animal cages and standard laboratory animal care facilities.

Procedure:

  • Sighting Study: A preliminary study is conducted with a small number of animals to determine the appropriate starting dose for the main study. Animals are dosed sequentially at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Main Study: Based on the results of the sighting study, groups of animals (typically 5 of a single sex, usually females) are dosed at specific dose levels.

  • Dosing: The test substance is administered as a single oral dose by gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system effects, and behavioral patterns), and body weight changes for at least 14 days.

  • Necropsy: All animals (those that die during the study and those euthanized at the end) are subjected to a gross necropsy.

  • Data Analysis: The LD₅₀ is calculated using appropriate statistical methods based on the mortality data at different dose levels.

Environmental Fate

Mevinphos is characterized by its low persistence in the environment.[1] It degrades relatively quickly in soil and water.

Table 3: Environmental Persistence of Mevinphos

EnvironmentParameterValueReference(s)
SoilHalf-life2 - 3 days[1]
Water (pH 6)Half-life120 days[1][13]
Water (pH 7)Half-life35 days[1][13]
Water (pH 9)Half-life3 days[1][13]
Water (pH 11)Half-life1.4 hours[1][6][13]

The degradation of mevinphos in the environment is influenced by factors such as pH, temperature, and microbial activity. Hydrolysis is a significant degradation pathway, especially under alkaline conditions.[1][6]

G cluster_factors Influencing Factors Mevinphos Mevinphos Soil Soil Mevinphos->Soil Water Water Mevinphos->Water Degradation_Products Degradation Products Soil->Degradation_Products Degradation Water->Degradation_Products Hydrolysis pH pH pH->Water Temperature Temperature Temperature->Water Microbial_Activity Microbial Activity Microbial_Activity->Soil

References

E-Isomer versus Z-Isomer Activity in Phosdrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosdrin (Mevinphos) is a potent organophosphate insecticide and acaricide known for its rapid action and high toxicity. It exists as a mixture of two geometric isomers, (E) and (Z), which exhibit significantly different biological activities. This technical guide provides an in-depth analysis of the differential activity of these isomers, focusing on their toxicity and mechanism of action. Quantitative data is presented to highlight the superior activity of the (E)-isomer, and detailed experimental methodologies for assessing this activity are provided. This document aims to serve as a comprehensive resource for researchers in toxicology, pharmacology, and pesticide development.

Introduction

This compound, with the chemical name 2-methoxycarbonyl-1-methylvinyl dimethyl phosphate, is a non-systemic, contact, stomach, and respiratory insecticide.[1] Its efficacy is attributed to its potent inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[2] The technical grade of this compound is a mixture of the (E)- and (Z)-geometric isomers, with the (E)-isomer typically comprising over 60% of the mixture.[1] It is well-established that the (E)-isomer is the more biologically active of the two.[1] Understanding the distinct contributions of each isomer to the overall toxicity and insecticidal activity of this compound is crucial for risk assessment and the development of more selective and effective pesticides.

Comparative Activity of E- and Z-Isomers

The biological activity of the this compound isomers is primarily differentiated by their acute toxicity and their efficacy as acetylcholinesterase inhibitors.

Acute Toxicity

The most direct evidence of the differing activities of the this compound isomers comes from acute toxicity studies. The lethal dose 50 (LD50), the dose required to kill 50% of a test population, is significantly lower for the (E)-isomer, indicating its higher toxicity. The oral LD50 values for the individual isomers in rats are presented in Table 1.

Table 1: Acute Oral Toxicity of this compound Isomers in Rats

Isomer LD50 (mg/kg) Reference
(E)-Phosdrin (cis) 1.4

| (Z)-Phosdrin (trans) | 81.8 | |

The data clearly demonstrates that the (E)-isomer is approximately 58 times more toxic than the (Z)-isomer via the oral route in rats. For the technical mixture of Mevinphos, reported oral LD50 values in rats range from 3 to 12 mg/kg.

Acetylcholinesterase Inhibition

The primary mechanism of this compound's toxicity is the inhibition of acetylcholinesterase (AChE).[2] This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) in synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, which can lead to paralysis and death.[2]

The interaction of organophosphates with AChE is a two-step process: the formation of a reversible enzyme-inhibitor complex, followed by the phosphorylation of a serine residue in the active site of the enzyme, leading to its inactivation. The efficacy of an organophosphate inhibitor is determined by its affinity for the enzyme and the rate of phosphorylation. While it is known that the (E)-isomer of this compound is a more potent inhibitor of AChE, specific quantitative data for the affinity (Kd), phosphorylation (kp), and bimolecular inhibition rate constants (ki) for each isomer, as determined in early studies such as that by Chiu and Dauterman (1969), were not available in the reviewed literature. However, the significant difference in their acute toxicity strongly suggests a more favorable interaction of the (E)-isomer with the active site of AChE.

Experimental Protocols

Determination of Acute Toxicity (LD50)

The following is a generalized protocol for determining the oral LD50 of a substance, which can be applied to the individual this compound isomers.

Objective: To determine the median lethal dose (LD50) of a test substance when administered orally to a test animal species (e.g., rats).

Materials:

  • Test substance ((E)-Phosdrin or (Z)-Phosdrin)

  • Vehicle for administration (e.g., corn oil, water)

  • Test animals (e.g., young adult rats of a specific strain, both sexes)

  • Oral gavage needles

  • Syringes

  • Animal cages with appropriate bedding and environmental controls

  • Balances for weighing animals and test substance

Procedure:

  • Dose Preparation: Prepare a series of graded doses of the test substance in the chosen vehicle. The range of doses should be selected based on preliminary range-finding studies to bracket the expected LD50.

  • Animal Acclimation: Acclimate the animals to the laboratory conditions for at least 5 days prior to the study.

  • Grouping and Dosing: Randomly assign animals to dose groups, with a typical group size of 5-10 animals of each sex. Administer a single oral dose of the test substance to each animal using a gavage needle. A control group should receive the vehicle only.

  • Observation: Observe the animals for signs of toxicity and mortality at regular intervals for a period of up to 14 days.

  • Data Analysis: Record the number of mortalities in each dose group. Calculate the LD50 value using a recognized statistical method, such as probit analysis.

The workflow for a typical LD50 determination is illustrated in the diagram below.

Caption: Workflow for LD50 Determination.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method for measuring AChE activity and its inhibition by compounds like this compound isomers.

Objective: To quantify the in vitro inhibition of acetylcholinesterase by the E- and Z-isomers of this compound.

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine (B1204863) from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or human recombinant)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • DTNB solution (in buffer)

  • Acetylthiocholine iodide (ATCI) solution (substrate, in buffer)

  • Test compounds ((E)- and (Z)-Phosdrin isomers) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation: Prepare fresh solutions of buffer, DTNB, ATCI, and AChE.

  • Assay Setup (in a 96-well plate):

    • Blank: Buffer + DTNB + ATCI

    • Control (100% Activity): Buffer + AChE + DTNB + solvent for test compound

    • Test Sample: Buffer + AChE + DTNB + test compound solution (at various concentrations)

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix and incubate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the ATCI solution to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time (kinetic measurement) using the microplate reader.

  • Calculation: The rate of the reaction is proportional to the AChE activity. The percentage inhibition is calculated as follows: % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100 The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

The workflow for the AChE inhibition assay is depicted below.

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound ACh_Release Acetylcholine (ACh) Release ACh_Receptor Postsynaptic ACh Receptor ACh_Release->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) ACh_Release->AChE Hydrolyzed by Signal Signal ACh_Receptor->Signal Signal Transduction Choline_Uptake Choline Reuptake AChE->Choline_Uptake Produces Choline ACh_Accumulation ACh Accumulation AChE->ACh_Accumulation Leads to This compound This compound (E-isomer) This compound->AChE Inhibits Overstimulation Receptor Overstimulation and Toxicity ACh_Accumulation->Overstimulation Causes

References

Phosdrin's Aqueous Fortress: A Technical Guide to pH-Dependent Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of pH in the stability of Phosdrin (also known as mevinphos) in aqueous solutions. This compound, a potent organophosphate insecticide, is a subject of significant interest due to its environmental fate and toxicological profile. Understanding its degradation kinetics under various pH conditions is paramount for accurate risk assessment, the development of effective remediation strategies, and for professionals in drug development studying cholinesterase inhibitors. This document provides a comprehensive overview of this compound's stability, detailed experimental methodologies for its assessment, and visual representations of key processes.

The Pivotal Role of pH in this compound Degradation

This compound's chemical stability in water is profoundly influenced by the pH of the solution. Like many organophosphate esters, it is susceptible to hydrolysis, a chemical process in which a water molecule cleaves one or more of the compound's bonds. The rate of this degradation is significantly accelerated in alkaline (high pH) environments.[1] Conversely, this compound exhibits greater stability in acidic to neutral aqueous solutions.[1]

The primary degradation pathway for this compound in water is the hydrolysis of the phosphate (B84403) ester bond.[1] This process leads to the formation of less toxic degradation products. The persistence of this compound, and therefore its potential for environmental impact and biological activity, is inversely proportional to the pH of the aqueous medium.[1]

Quantitative Analysis of this compound Stability

The stability of this compound is typically quantified by its half-life (t½), the time required for 50% of the initial concentration to degrade. The following tables summarize the reported half-lives of this compound at various pH values.

Table 1: Half-life of this compound at Different pH Values

pHHalf-life (t½)
6120 days
735 days
93 days
111.4 hours

Source: Data compiled from publicly available scientific resources.[1]

This compound is a mixture of two geometric isomers, the (E)- and (Z)-isomers. The (E)-isomer is generally the more abundant and biologically active of the two. Their degradation rates, while similar, do show some variation as detailed in the table below.

Table 2: Half-life of (E)- and (Z)-Phosdrin Isomers at pH 7 and 9

pHIsomerHalf-life (t½)
7(E)-isomer29 days
(Z)-isomer63 days
9(E)-isomer2.8 days
(Z)-isomer7.5 days

Source: Data compiled from publicly available scientific resources.[1]

Experimental Protocols for Assessing this compound Stability

A robust and reproducible experimental design is crucial for determining the stability of this compound in aqueous solutions. The following protocol outlines a general methodology based on established analytical techniques for organophosphate pesticides.

Materials and Reagents
  • This compound analytical standard (both (E)- and (Z)-isomers if available)

  • Buffer solutions (pH 4, 7, and 9 are recommended for a comprehensive study) prepared using appropriate buffer systems (e.g., acetate (B1210297) for pH 4, phosphate for pH 7, and borate (B1201080) for pH 9).

  • High-purity water (e.g., Milli-Q or equivalent)

  • Acetonitrile (B52724) (HPLC grade)

  • Sodium chloride (for salting out, if using liquid-liquid extraction)

  • Anhydrous sodium sulfate (B86663) (for drying organic extracts)

  • Solvents for extraction and sample reconstitution (e.g., dichloromethane, acetone)

Preparation of Test Solutions
  • Buffer Preparation: Prepare buffer solutions of the desired pH values (e.g., 4, 7, 9) using standard laboratory procedures. Filter the buffers through a 0.22 µm filter to ensure sterility and remove particulate matter.

  • Stock Solution Preparation: Accurately weigh a known amount of this compound analytical standard and dissolve it in a minimal amount of a water-miscible solvent like acetonitrile to prepare a concentrated stock solution.

  • Spiking: Spike the prepared buffer solutions with the this compound stock solution to achieve a known initial concentration (e.g., 1-10 µg/mL). The final concentration of the organic solvent from the stock solution should be kept to a minimum (typically <0.1%) to avoid co-solvent effects.

Incubation and Sampling
  • Incubation: Dispense the spiked buffer solutions into amber glass vials with Teflon-lined caps (B75204) to minimize photodegradation and adsorption. Incubate the vials in a constant temperature incubator or water bath set to a specific temperature (e.g., 25°C).

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 96 hours, and then weekly), withdraw an aliquot from a replicate vial for each pH condition. The sampling frequency should be adjusted based on the expected degradation rate at each pH.

Sample Preparation and Analysis
  • Extraction: For accurate quantification, this compound needs to be extracted from the aqueous buffer. A common method is liquid-liquid extraction. To the collected aliquot, add a suitable organic solvent (e.g., dichloromethane). The addition of sodium chloride can improve extraction efficiency. Shake vigorously and allow the layers to separate. Collect the organic layer. Repeat the extraction process for exhaustive recovery.

  • Drying and Concentration: Pass the combined organic extracts through a column of anhydrous sodium sulfate to remove any residual water. The extract can then be concentrated under a gentle stream of nitrogen to a smaller volume.

  • Analysis by Gas Chromatography (GC): The concentration of this compound in the extracts is determined using a gas chromatograph equipped with a suitable detector.

    • Detector: A Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD) are highly selective and sensitive for organophosphate compounds. Mass Spectrometry (MS) can also be used for confirmation.

    • Column: A capillary column with a non-polar or mid-polar stationary phase is typically used for the separation of this compound isomers.

    • Quantification: Create a calibration curve using external standards of this compound at known concentrations. The concentration of this compound in the samples is then determined by comparing their peak areas to the calibration curve.

Data Analysis

The degradation of this compound is generally assumed to follow first-order kinetics. The degradation rate constant (k) can be calculated from the slope of the natural logarithm of the concentration versus time plot. The half-life (t½) is then calculated using the formula: t½ = 0.693 / k.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Processing prep_buffer Prepare Buffer Solutions (pH 4, 7, 9) spike Spike Buffers with this compound prep_buffer->spike prep_stock Prepare this compound Stock Solution prep_stock->spike incubate Incubate at Constant Temperature spike->incubate sample Collect Aliquots at Time Intervals incubate->sample extract Liquid-Liquid Extraction sample->extract concentrate Dry and Concentrate Extract extract->concentrate gc_analysis GC-FPD/NPD Analysis concentrate->gc_analysis calc_conc Calculate this compound Concentration gc_analysis->calc_conc calc_kinetics Determine Degradation Kinetics (k, t½) calc_conc->calc_kinetics

Caption: Experimental workflow for this compound stability assessment.

Degradation_Pathway acidic Acidic (pH < 7) This compound This compound acidic->this compound Slow Degradation neutral Neutral (pH ≈ 7) neutral->this compound Moderate Degradation alkaline Alkaline (pH > 7) degradation Hydrolysis Products alkaline->degradation Rapid Degradation (Hydrolysis)

Caption: Influence of pH on this compound degradation pathway.

Conclusion

The stability of this compound in aqueous solutions is unequivocally dependent on pH. It is significantly more persistent in acidic to neutral conditions and undergoes rapid hydrolysis in alkaline environments. This technical guide provides the essential quantitative data, a detailed experimental framework for stability assessment, and clear visual aids to facilitate a deeper understanding of this critical aspect of this compound's environmental chemistry. For researchers and professionals in related fields, a thorough comprehension of these principles is indispensable for informed decision-making and the advancement of scientific knowledge in this area.

References

Abiotic Degradation of Phosdrin (Mevinphos) in the Environment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosdrin, the trade name for the organophosphate insecticide mevinphos, has been utilized in agriculture for its effectiveness against a broad spectrum of insect pests. Understanding its fate in the environment is critical for assessing its potential ecological impact. This technical guide provides an in-depth overview of the abiotic degradation processes of this compound, focusing on hydrolysis and photodegradation. The information presented herein is intended to support research and development efforts by providing detailed experimental methodologies, quantitative data, and visual representations of degradation pathways.

Core Abiotic Degradation Processes

The primary abiotic degradation pathways for this compound in the environment are hydrolysis and photodegradation. These processes contribute to the transformation of the parent compound into various degradation products, influencing its persistence and potential toxicity.

Hydrolysis

Hydrolysis is a major abiotic degradation route for this compound, involving the cleavage of the molecule by reaction with water. The rate of hydrolysis is significantly influenced by the pH of the aqueous solution.

Quantitative Data on Hydrolysis

The persistence of this compound in aquatic environments is highly dependent on pH, with degradation being more rapid under alkaline conditions. The hydrolysis half-life (t½), the time required for 50% of the compound to degrade, varies significantly with pH.

pHHalf-life (t½)Temperature (°C)Reference
3-5>100 daysAmbient[1]
6120 daysAmbient[1]
735 daysAmbient[1]
93 daysAmbient[1]
111.4 hoursAmbient[1]

Table 1: Hydrolysis Half-life of this compound at Various pH Levels.

This compound exists as a mixture of (E)- and (Z)- isomers, with the (E)-isomer typically being more abundant. The (Z)-isomer has been observed to hydrolyze faster than the (E)-isomer[2]. Studies have shown that under aerobic conditions in the dark at 25°C, the half-lives of the (E)- and (Z)-isomers are 1.21 and 3.83 hours, respectively[2]. In sterile aqueous buffered solutions, the hydrolysis half-lives are also pH-dependent, ranging from 2.8 to 7.5 days at pH 9 and 50.8 to 84.6 days at pH 5[2].

Hydrolysis Degradation Products

The primary degradation products resulting from the hydrolysis of this compound are O-desmethyl-mevinphos and methyl acetoacetate[2]. The main degradation pathway appears to be the formation of methyl acetoacetate, which can then be further mineralized to carbon dioxide[2].

Experimental Protocol for Hydrolysis Studies (Based on OECD Guideline 111)

The following protocol is a generalized procedure for determining the rate of hydrolysis of a chemical substance as a function of pH, based on the OECD Test Guideline 111[3][4][5].

1. Principle: Sterile aqueous buffer solutions with different pH values (typically 4, 7, and 9) are treated with the test substance and incubated in the dark at a constant temperature. The concentration of the test substance and its degradation products are monitored over time.

2. Materials and Methods:

  • Test Substance: this compound (analytical grade). A radiolabeled substance (e.g., ¹⁴C-labeled) is preferred for easier mass balance determination[5].

  • Buffer Solutions: Sterile aqueous buffer solutions at pH 4 (e.g., acetate (B1210297) buffer), pH 7 (e.g., phosphate (B84403) buffer), and pH 9 (e.g., borate (B1201080) buffer).

  • Apparatus:

    • Constant temperature chamber or water bath.

    • Sterile glass flasks with stoppers.

    • Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with UV or radiodetector, Gas Chromatography (GC) with a Flame Photometric Detector (FPD) or Mass Spectrometry (MS)).

    • pH meter.

3. Procedure:

  • Preliminary Test: A preliminary test is conducted at 50°C for 5 days at pH 4, 7, and 9 to quickly assess the hydrolytic stability. If less than 10% degradation is observed, the substance is considered hydrolytically stable[4].

  • Main Study:

    • Prepare solutions of this compound in the sterile buffer solutions at a concentration not exceeding 0.01 M or half of its water solubility[3].

    • Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

    • At appropriate time intervals, withdraw aliquots from each flask. The sampling frequency should be sufficient to define the degradation curve, with at least 5 time points until 90% degradation or for a maximum of 30 days[4].

    • Analyze the samples for the concentration of this compound and its degradation products using a validated analytical method.

    • Determine the rate constant and half-life of hydrolysis assuming pseudo-first-order kinetics.

4. Data Analysis:

  • Plot the natural logarithm of the concentration of this compound versus time.

  • The slope of the linear regression line will be the negative of the pseudo-first-order rate constant (k).

  • The half-life (t½) is calculated using the formula: t½ = ln(2) / k.

Photodegradation

Photodegradation, or photolysis, is the breakdown of molecules by light. In the environment, this process is primarily driven by sunlight.

Quantitative Data on Photodegradation

The photolytic half-life of this compound in aqueous solution has been reported to be approximately 27 days for both the (E)- and (Z)-isomers[2].

Photodegradation Products

Information on the specific photodegradation products of this compound is limited in the readily available literature. Further research is needed to fully characterize the phototransformation of this compound.

Experimental Protocol for Aqueous Photolysis Studies

The following is a generalized protocol for determining the photodegradation of a chemical in water.

1. Principle: An aqueous solution of the test substance is exposed to a light source that simulates natural sunlight. The concentration of the test substance and its degradation products are monitored over time. A dark control is run in parallel to differentiate between photolytic and hydrolytic degradation.

2. Materials and Methods:

  • Test Substance: this compound (analytical grade). Radiolabeled material is recommended.

  • Solvent: Sterile, buffered, air-saturated purified water.

  • Light Source: A light source that simulates natural sunlight, such as a xenon arc lamp with appropriate filters to cut off wavelengths below 290 nm.

  • Photoreactor: A temperature-controlled reaction vessel made of a material transparent to the light source (e.g., quartz).

  • Analytical Instrumentation: HPLC with UV/Vis or radiodetector, GC-MS, or Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and quantification.

  • Actinometer: A chemical actinometer to measure the light intensity.

3. Procedure:

  • Prepare a solution of this compound in the buffered water at a known concentration.

  • Fill the photoreactor with the solution.

  • Irradiate the solution with the light source while maintaining a constant temperature.

  • Run a dark control by wrapping an identical sample in aluminum foil and placing it under the same temperature conditions.

  • At selected time intervals, withdraw samples from both the irradiated and dark control solutions.

  • Analyze the samples for the concentration of this compound and its degradation products.

  • Determine the quantum yield (Φ), which is a measure of the efficiency of a photochemical process. This is typically done by comparing the degradation rate of the test substance to that of a well-characterized actinometer.

4. Data Analysis:

  • Calculate the photodegradation rate constant from the disappearance of this compound in the irradiated samples, correcting for any degradation observed in the dark control.

  • The quantum yield can be calculated using the rates of photolysis of the test substance and the actinometer, along with their respective molar absorption coefficients and the light intensity.

Visualizations

Abiotic Degradation Pathway of this compound

This compound This compound (Mevinphos) Hydrolysis Hydrolysis This compound->Hydrolysis Photodegradation Photodegradation This compound->Photodegradation O_desmethyl_mevinphos O-desmethyl-mevinphos Hydrolysis->O_desmethyl_mevinphos Methyl_acetoacetate Methyl acetoacetate Hydrolysis->Methyl_acetoacetate Photoproducts Photodegradation Products Photodegradation->Photoproducts CO2 Carbon Dioxide Methyl_acetoacetate->CO2 Mineralization

Figure 1: Proposed abiotic degradation pathway of this compound.

Experimental Workflow for Hydrolysis Study

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Buffers Prepare Sterile Buffer Solutions (pH 4, 7, 9) Incubate Incubate this compound in Buffers in Dark at Constant Temperature Prep_Buffers->Incubate Prep_this compound Prepare this compound Stock Solution Prep_this compound->Incubate Sample Collect Aliquots at Time Intervals Incubate->Sample Analyze Analyze Samples (HPLC or GC-MS) Sample->Analyze Calculate Calculate Rate Constant & Half-life Analyze->Calculate

Figure 2: Workflow for a this compound hydrolysis experiment.

Conclusion

The abiotic degradation of this compound in the environment is a complex process dominated by hydrolysis, which is highly pH-dependent. Photodegradation also contributes to its dissipation, although to a lesser extent under typical environmental conditions. This guide provides a foundational understanding of these processes, including quantitative data and standardized experimental protocols. For a comprehensive environmental risk assessment, it is crucial to consider both abiotic and biotic degradation pathways, as well as the formation and fate of degradation products. Further research is warranted to fully elucidate the photodegradation pathway of this compound and to determine the environmental relevance of its various degradation products.

References

Methodological & Application

Application Notes: Phosdrin in Neurotoxicology Research Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phosdrin, the common name for the organophosphate (OP) insecticide Mevinphos, is a potent neurotoxic agent. Its primary mechanism of action is the irreversible inhibition of acetylcholinesterase (AChE), an essential enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh).[1][2][3][4] This inhibition leads to the accumulation of ACh in synaptic clefts, resulting in cholinergic crisis characterized by hyperstimulation of muscarinic and nicotinic receptors.[1][3][5][6] Due to this well-defined mechanism, this compound serves as a valuable tool in neurotoxicology research to model cholinergic neurotoxicity, study the downstream effects of AChE inhibition, and screen potential therapeutic interventions.

These application notes provide an overview of the use of this compound in various research models and detailed protocols for key experiments. While much of the recent literature focuses on other organophosphates like chlorpyrifos (B1668852), the methodologies described are broadly applicable to this compound due to the shared mechanism of action across the OP class.[7][8]

Mechanism of Action: Acetylcholinesterase Inhibition

The neurotoxicity of this compound is primarily attributed to its ability to phosphorylate a serine residue within the active site of the AChE enzyme.[6] This covalent modification renders the enzyme non-functional, preventing the hydrolysis of acetylcholine. The resulting accumulation of ACh leads to continuous stimulation of cholinergic receptors in both the central and peripheral nervous systems, causing a cascade of effects ranging from muscle tremors and seizures to respiratory failure and death.[5][9] While AChE inhibition is the canonical mechanism, research on other OPs suggests that non-cholinergic effects, such as oxidative stress, neuroinflammation, and disruption of intracellular signaling pathways, may also contribute to their overall neurotoxicity, particularly in developmental and chronic exposure scenarios.[4][9][10][11]

cluster_0 Synaptic Cleft cluster_1 Inhibitory Action Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Binds & Activates AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Products Choline + Acetate AChE->Products This compound This compound (Mevinphos) This compound->AChE Irreversible Inhibition

Caption: Cholinergic synapse showing this compound's inhibition of AChE.

Application in Research Models

In Vitro Models

In vitro systems are indispensable for dissecting the molecular and cellular mechanisms of this compound neurotoxicity at a high-throughput level.

  • Cell Lines: Immortalized cell lines of neuronal origin, such as human neuroblastoma SH-SY5Y or rat pheochromocytoma PC12 cells, are commonly used.[12][13] These models are ideal for assessing cytotoxicity (e.g., via MTT or LDH assays), measuring AChE inhibition, and investigating effects on cellular processes like DNA synthesis, oxidative stress, and apoptosis.[12]

  • Primary Neuronal/Glial Cultures: Cultures derived from specific brain regions (e.g., cortex, hippocampus) of rodents offer a more physiologically relevant system.[14] These models allow for the study of this compound's effects on neuronal network development, synaptic function, and neuron-glia interactions.[15]

  • Alternative Models: Invertebrate models, such as the planarian Dugesia japonica, can be used for rapid screening of neurotoxicity and developmental effects in a whole-organism context.[3][16]

In Vivo Models

In vivo models are crucial for understanding the systemic effects of this compound exposure, including its impact on behavior and complex neurological functions.

  • Rodent Models (Rats, Mice): Rodents are the most common models for assessing acute toxicity (LD50), cholinergic syndrome, and long-term neurobehavioral outcomes.[17] Studies often involve administering this compound at doses below the threshold for systemic toxicity to investigate subtle effects on learning, memory, anxiety, and motor coordination.[7][18] Guinea pigs and nonhuman primates are also valuable as their low levels of circulating carboxylesterases more closely mimic human physiology.[17]

  • Developmental Neurotoxicity (DNT) Models: Exposure during critical developmental windows (prenatal or early postnatal) in rodents can be used to model the long-term consequences of early-life OP exposure.[7][8]

  • Zebrafish (Danio rerio): The zebrafish model offers rapid screening capabilities for developmental toxicity and neurobehavioral changes due to its external fertilization and transparent embryos.

Quantitative Data Summary

Quantitative data is essential for comparing the potency of neurotoxic agents. The following table summarizes key toxicological endpoints relevant to organophosphate research. Values for this compound should be determined empirically for each specific experimental setup.

ParameterDescriptionTypical Organism/SystemRepresentative Value (for OPs)Reference
IC50 (AChE) Concentration of inhibitor that causes 50% inhibition of AChE activity.Purified Enzyme, Cell Lysate, Tissue HomogenateVaries widely (nM to µM range)[19][20]
LD50 (Oral) Dose that is lethal to 50% of a test population when administered orally.Rat3-12 mg/kg (for Mevinphos)[8]
LD50 (Dermal) Dose that is lethal to 50% of a test population upon skin contact.Rat5-100 mg/kg (for Mevinphos)[8]
EC50 (Cytotoxicity) Concentration that causes 50% of the maximum effect (e.g., cell death).PC12, SH-SY5Y cellsVaries depending on cell type and exposure duration[12]

Experimental Protocols

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol, adapted from the Ellman method, provides a colorimetric assay to determine the IC50 of this compound in a 96-well plate format.[20][21] The assay measures the product of the reaction between thiocholine (B1204863) (produced by AChE) and DTNB.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • This compound

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Sodium Phosphate (B84403) Buffer (0.1 M, pH 8.0)

  • 96-well microplate and plate reader (412 nm)

  • DMSO (for dissolving this compound)

Procedure:

  • Reagent Preparation:

    • This compound Stock (10 mM): Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in phosphate buffer to achieve final assay concentrations (e.g., 0.01 µM to 100 µM).

    • AChE Solution: Prepare an AChE solution in phosphate buffer (e.g., 0.2 U/mL).

    • ATCh Solution (14 mM): Prepare fresh daily in deionized water.

    • DTNB Solution (10 mM): Prepare in phosphate buffer. Protect from light.

  • Assay Setup (in a 96-well plate):

    • Test Wells: 120 µL Buffer + 20 µL this compound dilution + 20 µL AChE solution.

    • Control Wells (100% Activity): 120 µL Buffer + 20 µL Vehicle (DMSO/Buffer) + 20 µL AChE solution.

    • Blank Wells (No Enzyme): 140 µL Buffer + 20 µL Vehicle.

  • Pre-incubation: Gently mix the plate and incubate at 25°C for 15 minutes to allow this compound to interact with the enzyme.

  • Reaction Initiation: Add 40 µL of a freshly mixed solution of ATCh and DTNB to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbs/min) from the linear portion of the curve.

    • Subtract the rate of the blank from all test and control wells.

    • Calculate the percent inhibition for each this compound concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

    • Plot % Inhibition vs. log[this compound] and use non-linear regression to determine the IC50 value.

cluster_workflow AChE Inhibition Assay Workflow P1 Reagent Preparation (Buffer, this compound, AChE, Substrates) P2 Plate Setup (96-well) - Add Buffer & this compound/Vehicle - Add AChE Enzyme P1->P2 P3 Pre-incubation (15 min @ 25°C) P2->P3 P4 Initiate Reaction (Add ATCh + DTNB) P3->P4 P5 Kinetic Measurement (Read Absorbance @ 412 nm for 10-15 min) P4->P5 P6 Data Analysis - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 P5->P6 cluster_workflow In Vivo Neurobehavioral Study Workflow A1 Animal Acclimation & Group Assignment A2 Sub-Chronic Dosing Period (e.g., 14 days this compound vs. Vehicle) A1->A2 A3 Daily Clinical Observation (Weight, Health Signs) A2->A3 A4 Neurobehavioral Test Battery - Open Field (Motor/Anxiety) - Morris Water Maze (Memory) - Rotarod (Coordination) A2->A4 A5 Euthanasia & Tissue Collection A4->A5 A6 Ex Vivo Analysis - Neurochemical (AChE activity) - Histopathological A5->A6

References

Application Notes and Protocols for Cholinesterase Inhibition Assay Using Phosdrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), play a crucial role in the termination of nerve impulse transmission by hydrolyzing the neurotransmitter acetylcholine (B1216132).[1] The inhibition of these enzymes is a key mechanism of action for a variety of compounds, including therapeutic drugs for Alzheimer's disease, myasthenia gravis, and glaucoma, as well as a significant number of pesticides and nerve agents.[1] Therefore, the in vitro assessment of cholinesterase inhibition is a fundamental tool in drug discovery, toxicology, and environmental monitoring.

Phosdrin (also known as Mevinphos) is a potent organophosphate insecticide that acts as an irreversible inhibitor of cholinesterases.[2][3] Its primary mode of action is the phosphorylation of the serine hydroxyl group within the active site of the enzyme, rendering it inactive.[2] Due to its well-established inhibitory activity, this compound serves as a valuable positive control in cholinesterase inhibition assays.

This document provides a detailed protocol for determining the inhibitory potential of test compounds on acetylcholinesterase using the widely accepted Ellman's method, with this compound as a reference inhibitor. The Ellman's assay is a simple, rapid, and robust colorimetric method suitable for high-throughput screening.

Principle of the Assay

The cholinesterase inhibition assay is based on the Ellman's method, which measures the activity of the enzyme through a colorimetric reaction. The assay involves the following steps:

  • Enzymatic Reaction: Acetylcholinesterase (AChE) hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to produce thiocholine (B1204863) and acetic acid.

  • Colorimetric Reaction: The produced thiocholine, which contains a free sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion.

  • Spectrophotometric Measurement: The rate of TNB²⁻ formation is monitored by measuring the increase in absorbance at 412 nm. This rate is directly proportional to the AChE activity.

In the presence of an inhibitor, such as this compound or a test compound, the rate of ATCI hydrolysis is reduced, leading to a decrease in the rate of color development. The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of an uninhibited control.

Signaling Pathway of Cholinesterase and Inhibition by this compound

The following diagram illustrates the normal function of acetylcholinesterase in hydrolyzing acetylcholine and its inhibition by the organophosphate this compound.

Cholinesterase_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds to receptor (Signal Transduction) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Products Inhibited_AChE Inhibited AChE (Phosphorylated) This compound This compound (Organophosphate) This compound->AChE Irreversible Inhibition

Figure 1: Cholinesterase action and inhibition.

Experimental Workflow

The following diagram outlines the major steps involved in the cholinesterase inhibition assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents: - Phosphate (B84403) Buffer - DTNB Solution - ATCI Solution - AChE Solution Add_Reagents Add to wells: - Buffer - AChE Solution - DTNB Solution - Inhibitor (Test Compound or this compound) Reagents->Add_Reagents Test_Compounds Prepare Test Compounds and this compound (Positive Control) in serial dilutions Test_Compounds->Add_Reagents Preincubation Pre-incubate Add_Reagents->Preincubation Add_Substrate Initiate reaction by adding ATCI Solution Preincubation->Add_Substrate Measurement Measure absorbance at 412 nm kinetically Add_Substrate->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition IC50_Curve Plot % Inhibition vs. log[Inhibitor] to determine IC50 Calc_Inhibition->IC50_Curve

Figure 2: Workflow of the cholinesterase inhibition assay.

Experimental Protocols

Materials and Reagents
  • Acetylcholinesterase (AChE) from electric eel (Type VI-S, lyophilized powder)

  • This compound (Mevinphos)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Sodium phosphate monobasic

  • Sodium phosphate dibasic

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 412 nm

Reagent Preparation
  • 0.1 M Phosphate Buffer (pH 8.0):

    • Prepare 0.1 M solutions of sodium phosphate monobasic and sodium phosphate dibasic in deionized water.

    • Mix the two solutions, monitoring the pH with a pH meter, until a stable pH of 8.0 is achieved.

    • Store at 4°C.

  • 10 mM DTNB Stock Solution:

    • Dissolve 39.6 mg of DTNB in 10 mL of 0.1 M Phosphate Buffer (pH 8.0).

    • Store in a light-protected container at 4°C.

  • 14 mM ATCI Stock Solution:

    • Dissolve 4.04 mg of ATCI in 1 mL of deionized water.

    • Prepare this solution fresh on the day of the experiment.

  • AChE Enzyme Stock Solution (e.g., 1 U/mL):

    • Reconstitute the lyophilized AChE powder in 0.1 M Phosphate Buffer (pH 8.0) to a stock concentration of 1 U/mL. The exact amount will depend on the specific activity of the enzyme lot.

    • Store on ice during use and aliquot and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • This compound and Test Compound Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare stock solutions of test compounds in DMSO at a suitable concentration (e.g., 10 mM).

    • From these stock solutions, prepare serial dilutions in 0.1 M Phosphate Buffer (pH 8.0) to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects on enzyme activity.

Assay Procedure (96-well plate format)
  • Plate Setup: Design the plate layout to include wells for blank (no enzyme), control (100% enzyme activity), this compound (positive control) at various concentrations, and test compounds at various concentrations. All measurements should be performed in triplicate.

  • Reagent Addition:

    • Blank wells: Add 150 µL of 0.1 M Phosphate Buffer (pH 8.0), 10 µL of DTNB stock solution, and 10 µL of the solvent used for the test compounds (e.g., 1% DMSO in buffer).

    • Control wells: Add 140 µL of 0.1 M Phosphate Buffer (pH 8.0), 10 µL of AChE stock solution, 10 µL of DTNB stock solution, and 10 µL of the solvent for the test compounds.

    • Inhibitor wells (this compound or Test Compound): Add 140 µL of 0.1 M Phosphate Buffer (pH 8.0), 10 µL of AChE stock solution, 10 µL of DTNB stock solution, and 10 µL of the respective inhibitor dilution.

  • Pre-incubation: Gently mix the contents of the wells and incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes). This step allows the inhibitor to interact with the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding 10 µL of the ATCI stock solution to all wells simultaneously using a multichannel pipette.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm every 30 seconds for a total of 5-10 minutes.

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 Where:

    • V_control is the average rate of the control wells.

    • V_inhibitor is the rate of the well with the inhibitor.

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by non-linear regression analysis of the dose-response curve.

Data Presentation

The inhibitory activities of this compound and test compounds should be summarized in a table for easy comparison.

CompoundIC50 (µM)
This compound (Reference) To be determined experimentally
Test Compound AValue
Test Compound BValue
......

Note: The IC50 value for this compound should be determined in each experiment as a positive control. Literature values for the IC50 of organophosphates against acetylcholinesterase can vary depending on the specific enzyme source and assay conditions.

Troubleshooting

IssuePossible CauseSolution
High background absorbance in blank Spontaneous hydrolysis of ATCI. DTNB instability.Prepare ATCI solution fresh. Protect DTNB solution from light.
Low signal in control wells Inactive enzyme. Incorrect buffer pH.Use a fresh enzyme aliquot. Verify the pH of the buffer.
Non-linear reaction rate Substrate depletion. High enzyme concentration.Reduce the reaction time or use a lower enzyme concentration.
Precipitation of test compound Low solubility of the compound.Ensure the final DMSO concentration is low (<1%). Run a solvent control to check for interference.

References

Application Note: Analysis of Phosdrin (Mevinphos) by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosdrin, also known by its chemical name mevinphos, is a potent organophosphate insecticide and acaricide. Due to its high toxicity and potential health risks, sensitive and specific analytical methods are required for its detection and quantification in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of this compound, offering high selectivity and sensitivity. This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and quantitative data.

Experimental Protocols

1. Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of pesticide residues from a variety of sample matrices.[1][2][3][4][5]

Materials:

  • Homogenized sample (e.g., fruit, vegetable, or botanical ingredient)

  • Acetonitrile (B52724) (ACN)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB) (optional, for samples with high pigment content)

  • Centrifuge tubes (50 mL and 15 mL)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, use 1-5 g and add the appropriate amount of water for hydration.[3]

  • Add 10 mL of acetonitrile to the tube.

  • Add the appropriate internal standard.

  • Vortex or shake vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Shake vigorously for 1 minute and then centrifuge at ≥3000 rpm for 5 minutes.[4]

  • Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of PSA and 900 mg of anhydrous MgSO₄. If the sample is high in pigments, 50 mg of GCB can also be added.[2]

  • Vortex for 1 minute and centrifuge at a high speed for 5 minutes.

  • The supernatant is ready for GC-MS analysis.

2. Sample Preparation: Solvent Extraction for Adipose Tissue

For fatty matrices such as adipose tissue, a solvent extraction followed by cleanup is necessary.[6]

Materials:

  • Homogenized adipose tissue

  • Dry ice

  • Cyclopentane

  • Anhydrous magnesium sulfate or sodium sulfate

  • Gel Permeation Chromatography (GPC) system

  • Syringe filters (0.45 µm PTFE)

Procedure:

  • Homogenize the adipose tissue with an equal amount of dry ice in a food processor to create a frozen powder.[6]

  • Allow the dry ice to sublime in a freezer.[6]

  • Weigh 1.0 g of the homogenized tissue into a 50 mL centrifuge tube.[6]

  • Add 8 mL of cyclopentane.[6]

  • Add anhydrous magnesium sulfate until there is no visible clumping.[6]

  • Agitate for 5 minutes.[6]

  • Centrifuge to separate the phases.

  • The extract can be further cleaned up using Gel Permeation Chromatography (GPC).[6]

  • Filter the final extract through a 0.45 µm PTFE syringe filter before GC-MS analysis.[6]

GC-MS Instrumentation and Parameters

The following table outlines the recommended GC-MS parameters for the analysis of this compound.

ParameterValue
Gas Chromatograph
ColumnDB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[7][8]
Carrier GasHelium at a constant flow of 1.2-1.5 mL/min[2][7]
Inlet ModeSplitless[7][9]
Inlet Temperature250 °C[2][7]
Injection Volume1-2 µL[1][10]
Oven Temperature ProgramInitial temperature 50-80 °C, hold for 1-2 min, ramp at 25 °C/min to 150 °C, then at 4-8 °C/min to 310 °C, hold for 3-8 min[7][9][10]
Mass Spectrometer
Ionization ModeElectron Impact (EI)[6]
Ion Source Temperature200-275 °C[6][9]
Transfer Line Temperature280 °C[6]
Acquisition ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Quantifier Ion (m/z)127[11][12]
Qualifier Ions (m/z)192, 109[11][12]

Quantitative Data

The following table summarizes key quantitative data for the analysis of this compound by GC-MS.

ParameterValueReference
Retention Time (min)8.7 - 9.827[11][12]
Limit of Detection (LOD) (ng/mL)0.78 - 14.74 (in a multi-residue method)[12]
Limit of Quantification (LOQ) (ng/mL)2.34 - 44.22 (in a multi-residue method)[12]

Method Validation

For reliable and accurate results, the analytical method should be validated according to established guidelines such as those from Eurachem.[10] Key validation parameters include:

  • Linearity: Assess the linear range of the method by analyzing a series of calibration standards at different concentrations.

  • Sensitivity: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ).

  • Trueness (Recovery): Evaluate the method's accuracy by analyzing spiked samples at known concentrations. Recoveries are typically expected to be within 70-120%.[12]

  • Precision: Assess the repeatability and reproducibility of the method by analyzing replicate samples. The relative standard deviation (RSD) should be within acceptable limits, often below 15-20%.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis GC-MS Analysis sample 1. Homogenized Sample extraction 2. Acetonitrile Extraction sample->extraction salting_out 3. Salting Out (MgSO4, NaCl) extraction->salting_out centrifuge1 4. Centrifugation salting_out->centrifuge1 cleanup 5. Dispersive SPE Cleanup (PSA) centrifuge1->cleanup centrifuge2 6. Centrifugation cleanup->centrifuge2 final_extract 7. Final Extract centrifuge2->final_extract injection 8. Injection into GC final_extract->injection separation 9. Chromatographic Separation injection->separation ionization 10. Electron Impact Ionization separation->ionization detection 11. Mass Spectrometric Detection ionization->detection data_analysis 12. Data Analysis detection->data_analysis Logical_Relationship cluster_technique Analytical Technique cluster_outcome Analytical Outcome This compound This compound (Mevinphos) GC Gas Chromatography (GC) This compound->GC Separation Separation GC->Separation MS Mass Spectrometry (MS) Identification Identification MS->Identification Quantification Quantification MS->Quantification Separation->MS

References

Application Notes and Protocols for the Analysis of Phosdrin and its Metabolites in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phosdrin, an organophosphate insecticide, contains the active ingredient mevinphos (B165942). Due to its high toxicity and potential for environmental contamination, monitoring its presence and that of its degradation products in soil is crucial. The primary degradation pathway for mevinphos in soil is hydrolysis, which leads to the formation of more polar metabolites. The main metabolites of concern are dimethyl phosphate (B84403) (DMP) and mevinphos acid. This document provides detailed application notes and protocols for the extraction and analysis of this compound (mevinphos) and its primary metabolites, dimethyl phosphate and mevinphos acid, in soil samples. The methodologies described are intended for use by researchers, scientists, and professionals in drug development and environmental monitoring.

Analytical Methods Overview

The determination of this compound and its polar metabolites in a complex matrix like soil requires a robust analytical approach. A combination of efficient extraction and sensitive detection is essential for accurate quantification at trace levels.

Extraction: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for extracting a broad range of pesticides and their metabolites from various matrices, including soil.[1][2][3][4][5] Its advantages include high recovery rates, reduced solvent consumption, and simplicity. For polar metabolites like dimethyl phosphate and mevinphos acid, modifications to the standard QuEChERS protocol, such as adjusting the solvent composition and pH, may be necessary to optimize extraction efficiency.

Analysis: Two primary analytical techniques are suitable for the determination of this compound and its metabolites:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the low volatility of the polar metabolites, a derivatization step is required to convert them into more volatile forms suitable for GC analysis.[6][7] Common derivatizing agents include pentafluorobenzyl bromide (PFBBr) and silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and selective for the analysis of polar and thermally labile compounds, making it well-suited for the direct analysis of this compound's metabolites without the need for derivatization.[8][9][10][11]

Quantitative Data Summary

The following tables summarize the expected quantitative performance data for the analytical methods described. It is important to note that actual performance may vary depending on the soil type, instrument sensitivity, and laboratory conditions. The data presented here are based on typical values reported in the literature for similar analytes in soil matrices.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data

AnalyteLimit of Detection (LOD) (µg/kg)Limit of Quantitation (LOQ) (µg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)
Mevinphos (E/Z isomers)0.1 - 1.00.5 - 5.085 - 110< 15
Dimethyl Phosphate (as derivative)0.5 - 5.02.0 - 10.070 - 105< 20
Mevinphos Acid (as derivative)0.5 - 5.02.0 - 10.070 - 105< 20

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data

AnalyteLimit of Detection (LOD) (µg/kg)Limit of Quantitation (LOQ) (µg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)
Mevinphos (E/Z isomers)0.05 - 0.50.2 - 2.090 - 115< 10
Dimethyl Phosphate0.1 - 1.00.5 - 5.080 - 110< 15
Mevinphos Acid0.1 - 1.00.5 - 5.080 - 110< 15

Experimental Protocols

Protocol 1: Sample Preparation using Modified QuEChERS Extraction

This protocol describes the extraction of this compound and its polar metabolites from soil samples.

Materials:

Procedure:

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of deionized water to the tube and vortex for 30 seconds to hydrate (B1144303) the soil. Let it stand for 30 minutes.

  • Add 10 mL of acetonitrile to the tube.

  • Add the QuEChERS extraction salts: 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate.

  • Immediately cap the tube tightly and vortex vigorously for 1 minute.

  • Centrifuge the tube at 3000 x g for 5 minutes.

  • Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg PSA, 50 mg C18, and 900 mg anhydrous MgSO₄ for dispersive solid-phase extraction (d-SPE) cleanup.

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge the tube at 3000 x g for 5 minutes.

  • The supernatant is now ready for analysis by either GC-MS (after derivatization) or LC-MS/MS.

Protocol 2: GC-MS Analysis with Derivatization

This protocol is for the analysis of the extracted sample by GC-MS following a derivatization step.

Materials:

  • Soil extract from Protocol 1

  • Pentafluorobenzyl bromide (PFBBr), 10% in acetone (B3395972)

  • Potassium carbonate (K₂CO₃), 0.1 M

  • Ethyl acetate (B1210297), HPLC grade

  • Nitrogen gas supply

  • Heating block or water bath

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • Analytical standards for Mevinphos, Dimethyl Phosphate, and Mevinphos Acid[1][12][13][14][15]

Derivatization Procedure:

  • Transfer 1 mL of the cleaned-up extract from Protocol 1 to a 4 mL glass vial.

  • Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

  • Add 100 µL of 0.1 M K₂CO₃ and 100 µL of 10% PFBBr in acetone to the dried residue.

  • Cap the vial tightly and heat at 70°C for 1 hour.

  • After cooling to room temperature, add 1 mL of ethyl acetate and 1 mL of deionized water.

  • Vortex for 30 seconds and allow the layers to separate.

  • Transfer the upper ethyl acetate layer to a clean vial for GC-MS analysis.

GC-MS Parameters (Example):

  • Injector: Splitless mode, 250°C

  • Carrier Gas: Helium, constant flow of 1.2 mL/min

  • Oven Program: Initial temperature of 60°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min)

  • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV, scan range 50-550 amu or Selected Ion Monitoring (SIM) for target analytes.

Protocol 3: LC-MS/MS Analysis

This protocol is for the direct analysis of the extracted sample by LC-MS/MS.

Materials:

  • Soil extract from Protocol 1

  • Acetonitrile, LC-MS grade

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Formic acid or ammonium (B1175870) formate (B1220265) (mobile phase modifier)

  • LC-MS/MS system with a suitable C18 or polar-modified column

  • Analytical standards for Mevinphos, Dimethyl Phosphate, and Mevinphos Acid[1][12][13][14][15]

LC-MS/MS Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Electrospray ionization (ESI) in both positive and negative ion modes. Multiple Reaction Monitoring (MRM) will be used for quantification of the target analytes.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Soil_Sample 10g Soil Sample Hydration Add 10mL Water Vortex & Stand 30 min Soil_Sample->Hydration Extraction Add 10mL Acetonitrile + QuEChERS Salts Hydration->Extraction Vortex_Centrifuge1 Vortex 1 min Centrifuge 5 min Extraction->Vortex_Centrifuge1 dSPE d-SPE Cleanup (PSA, C18, MgSO4) Vortex_Centrifuge1->dSPE Supernatant Vortex_Centrifuge2 Vortex 30s Centrifuge 5 min dSPE->Vortex_Centrifuge2 Final_Extract Final Extract Vortex_Centrifuge2->Final_Extract Supernatant Derivatization Derivatization (PFBBr) Final_Extract->Derivatization LC_MS_MS LC-MS/MS Analysis Final_Extract->LC_MS_MS GC_MS GC-MS Analysis Derivatization->GC_MS Quantification Quantification GC_MS->Quantification LC_MS_MS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the analysis of this compound and its metabolites in soil.

Phosdrin_Degradation This compound This compound (Mevinphos) Hydrolysis Hydrolysis (Microbial/Chemical) This compound->Hydrolysis Metabolite1 Dimethyl Phosphate (DMP) Hydrolysis->Metabolite1 Metabolite2 Mevinphos Acid Hydrolysis->Metabolite2

Caption: Simplified degradation pathway of this compound in soil.

References

Application Notes and Protocols: Utilizing Phosdrin to Investigate Organophosphate Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organophosphate (OP) insecticides, such as Phosdrin (mevinphos), have been extensively used in agriculture for decades.[1] Their primary mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals.[1][2] The widespread use of OPs has led to the evolution of resistance in many insect and mite species, posing a significant challenge to pest control and demanding a deeper understanding of the underlying resistance mechanisms.[3]

These application notes provide a comprehensive guide for utilizing this compound as a model organophosphate to study the primary mechanisms of resistance in insects and mites. The protocols outlined below will enable researchers to characterize target-site insensitivity and metabolic resistance, the two principal strategies employed by arthropods to counteract OP toxicity.

Key Mechanisms of Organophosphate Resistance

Organophosphate resistance is a complex phenomenon that can arise from one or a combination of physiological and biochemical adaptations. The two major mechanisms are:

  • Target-Site Insensitivity: This involves modifications to the acetylcholinesterase (AChE) enzyme, the direct target of organophosphates. Point mutations in the ace-1 gene, which codes for AChE, can alter the enzyme's structure, reducing its sensitivity to inhibition by OPs.[4][5][6]

  • Metabolic Resistance: This mechanism involves the enhanced detoxification of the insecticide before it can reach the target site. This is primarily mediated by three major families of enzymes:

    • Esterases (EST): These enzymes can hydrolyze or sequester organophosphates.[7]

    • Glutathione (B108866) S-Transferases (GST): These enzymes conjugate glutathione to the organophosphate, facilitating its detoxification and excretion.[7]

    • Cytochrome P450 Monooxygenases (P450s): This large family of enzymes can oxidize organophosphates, often leading to their detoxification.[7]

Data Presentation: Quantitative Analysis of Resistance

A critical step in studying insecticide resistance is to quantify the level of resistance in a given population. This is typically achieved through dose-response bioassays to determine the lethal dose (LD50) or lethal concentration (LC50) of the insecticide for both susceptible and resistant strains. The resistance ratio (RR) is then calculated to express the magnitude of resistance.

Resistance Ratio (RR) = LD50 of Resistant Strain / LD50 of Susceptible Strain [8]

Due to the historical use of this compound, recent and comprehensive datasets on resistance ratios are limited. The following tables provide examples of how to structure quantitative data for organophosphate resistance studies, using data from other OPs as a template.

Table 1: Example LD50 Values for Organophosphates in Susceptible and Resistant Strains.

InsecticideSpeciesStrainLD50 (µ g/insect )95% Confidence Interval
DiazinonMusca domesticaSusceptible (Lab)0.020.01-0.03
Resistant (Field)6.195.48-6.91
FenitrothionMusca domesticaSusceptible (Lab)0.030.02-0.04
Resistant (Field)7.847.01-8.69
MonocrotophosTetranychus urticaeSusceptible--
Resistant>400 (RF)-

Data for Diazinon and Fenitrothion adapted from a study on Musca domestica.[3] The Resistance Factor (RF) for Monocrotophos in T. urticae indicates a >400-fold difference compared to susceptible strains.[9]

Table 2: Example Resistance Ratios for Various Organophosphates.

InsecticideSpeciesResistant StrainResistance Ratio (RR)
DiazinonMusca domesticaMOS309.78
FenitrothionMusca domesticaWES261.24
TemephosAedes aegyptiLes Abymes33.1
MalathionAedes aegyptiSaint-François4.4

Data compiled from studies on Musca domestica and Aedes aegypti.[3][10]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to investigate organophosphate resistance mechanisms using this compound.

Protocol 1: Dose-Response Bioassay for this compound

This protocol is used to determine the LD50/LC50 of this compound for susceptible and resistant insect/mite populations.

Materials:

  • This compound (analytical grade)

  • Acetone (B3395972) or another suitable solvent

  • Micropipettes

  • Vials or petri dishes

  • Test insects/mites from susceptible and resistant colonies

  • Rearing medium/food for the test organisms

  • Incubator with controlled temperature and humidity

Procedure:

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in acetone. From this stock, make a series of serial dilutions to create a range of at least 5-7 concentrations. A control solution of acetone only should also be prepared.

  • Application:

    • Topical Application (for larger insects): Apply a small, fixed volume (e.g., 1 µl) of each this compound dilution to the dorsal thorax of individual insects.

    • Leaf-Dip or Residual Bioassay (for mites and smaller insects): Dip leaves in the this compound solutions for a set time, allow them to dry, and then place the organisms on the treated surface. Alternatively, coat the inside of vials with the solutions.

  • Incubation: Place the treated organisms in a controlled environment (e.g., 25°C, 60% RH) with access to food and water.

  • Mortality Assessment: Record mortality at set time points (e.g., 24, 48, and 72 hours). An organism is considered dead if it is unable to move when prodded.

  • Data Analysis: Correct for control mortality using Abbott's formula. Perform probit analysis to calculate the LD50/LC50 values and their 95% confidence intervals. Calculate the resistance ratio (RR).

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

This assay measures the sensitivity of AChE from susceptible and resistant strains to this compound inhibition.

Materials:

  • Insect/mite homogenates from susceptible and resistant strains

  • Phosphate (B84403) buffer (pH 7.5)

  • Acetylthiocholine iodide (ATChI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • This compound (analytical grade)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Homogenize individual insects/mites or pooled samples in ice-cold phosphate buffer. Centrifuge the homogenate at 4°C and collect the supernatant containing the AChE.

  • Assay Setup: In a 96-well plate, add the enzyme preparation, DTNB solution, and varying concentrations of this compound. Include controls with no inhibitor.

  • Pre-incubation: Incubate the plate for a set period (e.g., 15 minutes) to allow this compound to bind to the AChE.

  • Reaction Initiation: Add ATChI to all wells to start the reaction.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of AChE inhibition for each this compound concentration relative to the control. Determine the IC50 value (the concentration of this compound that causes 50% inhibition of AChE activity) for both susceptible and resistant strains.

Protocol 3: Detoxification Enzyme Assays

These assays quantify the activity of the major enzyme families involved in metabolic resistance.

Materials:

  • Insect/mite homogenates

  • Phosphate buffer (pH 7.0)

  • α-naphthyl acetate (B1210297) or β-naphthyl acetate (substrate)

  • Fast Blue B salt or Fast Garnet GBC salt

Procedure:

  • Enzyme Preparation: Prepare enzyme supernatants as described in Protocol 2.

  • Reaction Mixture: In a microplate, mix the enzyme preparation with the phosphate buffer and the substrate solution.

  • Incubation: Incubate at a controlled temperature (e.g., 30°C) for a specific time.

  • Color Development: Stop the reaction and develop the color by adding the Fast Blue B or Fast Garnet solution.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 600 nm for α-naphthyl acetate with Fast Blue B).[9]

  • Data Analysis: Calculate the esterase activity based on a standard curve of the product (e.g., α-naphthol).

Materials:

  • Insect/mite homogenates

  • Phosphate buffer (pH 6.5)

  • 1-chloro-2,4-dinitrobenzene (CDNB)

  • Reduced glutathione (GSH)

Procedure:

  • Enzyme Preparation: Prepare enzyme supernatants as described in Protocol 2.

  • Reaction Mixture: In a microplate, combine the enzyme preparation with the phosphate buffer, GSH, and CDNB.

  • Measurement: Immediately measure the increase in absorbance at 340 nm over time.[4]

  • Data Analysis: Calculate the GST activity using the molar extinction coefficient of the CDNB-GSH conjugate.

A common method for measuring general P450 activity is the 7-ethoxycoumarin (B196162) O-deethylation (ECOD) assay.

Materials:

  • Insect/mite microsomes (prepared by differential centrifugation)

  • Phosphate buffer (pH 7.2)

  • 7-ethoxycoumarin

  • NADPH

Procedure:

  • Microsome Preparation: Homogenize tissues and perform differential centrifugation to isolate the microsomal fraction, which is rich in P450s.

  • Reaction Mixture: In a fluorometer cuvette or black microplate, mix the microsomal preparation, phosphate buffer, and 7-ethoxycoumarin.

  • Reaction Initiation: Start the reaction by adding NADPH.

  • Measurement: Measure the increase in fluorescence as 7-ethoxycoumarin is converted to the fluorescent product 7-hydroxycoumarin.

  • Data Analysis: Quantify the P450 activity based on a standard curve of 7-hydroxycoumarin.

Protocol 4: Molecular Detection of AChE Mutations

This protocol involves sequencing the ace-1 gene to identify mutations associated with resistance.

Materials:

  • Individual insects/mites

  • DNA/RNA extraction kit

  • Primers specific for the ace-1 gene

  • PCR reagents

  • Gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • Nucleic Acid Extraction: Extract DNA or RNA from individual organisms. If starting with RNA, perform reverse transcription to obtain cDNA.

  • PCR Amplification: Amplify the ace-1 gene (or relevant fragments) using PCR with the designed primers.

  • Verification: Run the PCR products on an agarose (B213101) gel to confirm the amplification of a product of the expected size.

  • Sequencing: Purify the PCR product and send it for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequences from resistant and susceptible individuals with a reference sequence to identify any nucleotide changes that result in amino acid substitutions. Common resistance-associated mutations in insects include A201S, G227A, and F290V.

Visualization of Workflows and Pathways

Experimental Workflow for Resistance Mechanism Determination

experimental_workflow cluster_bioassay Dose-Response Bioassay cluster_biochemical Biochemical Assays cluster_molecular Molecular Analysis start Insect/Mite Populations (Susceptible & Resistant) phosdrin_prep Prepare this compound Dilutions start->phosdrin_prep bioassay Perform Bioassay (Topical/Residual) phosdrin_prep->bioassay mortality Assess Mortality bioassay->mortality analysis Probit Analysis mortality->analysis ld50 Determine LD50/LC50 analysis->ld50 rr Calculate Resistance Ratio (RR) ld50->rr ic50 Determine AChE IC50 rr->ic50 enzyme_activity Quantify Enzyme Activity rr->enzyme_activity mutation Identify Resistance Mutations rr->mutation rr->mutation homogenization Prepare Insect/Mite Homogenates ache_assay AChE Inhibition Assay homogenization->ache_assay est_assay Esterase Activity Assay homogenization->est_assay gst_assay GST Activity Assay homogenization->gst_assay p450_assay P450 Activity Assay homogenization->p450_assay ache_assay->ic50 est_assay->enzyme_activity gst_assay->enzyme_activity p450_assay->enzyme_activity ic50->mutation enzyme_activity->mutation extraction DNA/RNA Extraction pcr PCR Amplification of ace-1 extraction->pcr sequencing DNA Sequencing pcr->sequencing alignment Sequence Alignment & Analysis sequencing->alignment alignment->mutation

Caption: Workflow for investigating organophosphate resistance mechanisms.

Signaling Pathway of Acetylcholinesterase Inhibition

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound ACh_release Acetylcholine (ACh) Released ACh_receptor Postsynaptic Receptor ACh_release->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh_release->AChE Substrate ACh_accumulation ACh Accumulation ACh_release->ACh_accumulation nerve_impulse Nerve Impulse Termination ACh_receptor->nerve_impulse Signal Continues ACh_hydrolysis ACh Hydrolysis (Choline + Acetate) AChE->ACh_hydrolysis Catalyzes AChE_inhibited Inhibited AChE ACh_hydrolysis->nerve_impulse Leads to This compound This compound (Organophosphate) This compound->AChE hyperstimulation Continuous Receptor Stimulation ACh_accumulation->hyperstimulation paralysis Paralysis & Death hyperstimulation->paralysis

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Key Metabolic Resistance Pathways

Metabolic_Resistance cluster_pathways Detoxification Pathways This compound This compound P450 Cytochrome P450s (Oxidation) This compound->P450 EST Esterases (Hydrolysis/Sequestration) This compound->EST GST Glutathione S-Transferases (Conjugation) This compound->GST metabolites Non-toxic Metabolites P450->metabolites EST->metabolites GST->metabolites excretion Excretion metabolites->excretion

Caption: Major enzymatic pathways for this compound detoxification.

References

Phosdrin as a Positive Control in Acetylcholinesterase Inhibitor Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosdrin, also known as mevinphos, is a potent organophosphate insecticide that functions as an irreversible inhibitor of acetylcholinesterase (AChE).[1] This characteristic makes it a valuable tool in the screening and characterization of novel acetylcholinesterase inhibitors. By serving as a positive control, this compound provides a reliable benchmark for assay validation and for comparing the potency of test compounds. This document provides detailed application notes and protocols for the use of this compound as a positive control in acetylcholinesterase inhibitor screening assays.

Acetylcholinesterase is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), which terminates the signal at cholinergic synapses.[2] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[2] This mechanism is the basis for the therapeutic effects of AChE inhibitors in conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma. It is also the mechanism of toxicity for many pesticides and nerve agents.

Mechanism of Action of this compound

This compound, like other organophosphates, inhibits acetylcholinesterase by phosphorylating a serine residue within the active site of the enzyme. This phosphorylation is essentially irreversible, leading to a long-lasting inactivation of the enzyme. The high potency and rapid action of this compound make it an effective positive control to ensure the assay is performing correctly and to provide a reference for the maximum achievable inhibition in a given experimental setup.

Quantitative Data for this compound as an Acetylcholinesterase Inhibitor

The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. While specific IC50 values for this compound can vary depending on the source of the acetylcholinesterase (e.g., human recombinant, electric eel, bovine erythrocytes) and the specific assay conditions (e.g., temperature, pH, substrate concentration), the following table provides a summary of expected potency.

ParameterValueSource of AcetylcholinesteraseNotes
IC50 Potent (nM to low µM range)VariousThe exact IC50 should be determined empirically under specific experimental conditions.
Typical Positive Control Concentration Range 1 µM - 100 µMN/AThis range should produce significant to maximal inhibition of the enzyme.

Experimental Protocol: Acetylcholinesterase Inhibition Assay using Ellman's Method

The most common method for measuring acetylcholinesterase activity is the colorimetric method developed by Ellman. This assay is based on the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCh) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.

Materials and Reagents
  • Acetylcholinesterase (AChE) from a suitable source (e.g., human recombinant, electric eel)

  • This compound (Mevinphos)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Test compounds (potential AChE inhibitors)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Solution Preparation
  • 0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic to achieve a pH of 8.0.

  • DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of 0.1 M phosphate buffer (pH 7.0). Store in a light-protected container at 4°C.

  • ATCI Solution (14 mM): Dissolve 4.04 mg of ATCI in 1 mL of deionized water. Prepare this solution fresh daily.

  • AChE Solution (0.1 U/mL): Prepare a stock solution of AChE and dilute it with 0.1 M phosphate buffer (pH 8.0) to a final concentration of 0.1 U/mL just before use. The optimal concentration may need to be determined empirically.

  • This compound Stock Solution (e.g., 10 mM): Prepare a stock solution of this compound in a suitable solvent such as DMSO or ethanol.

  • This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in 0.1 M phosphate buffer (pH 8.0) to obtain a range of concentrations for the positive control (e.g., 1 µM, 10 µM, 100 µM).

  • Test Compound Solutions: Prepare stock and working solutions of the test compounds in a similar manner to the this compound solutions.

Assay Procedure (96-well plate format)
  • Plate Setup:

    • Blank wells: 150 µL of 0.1 M phosphate buffer (pH 8.0) + 10 µL of DTNB solution + 10 µL of ATCI solution.

    • Control wells (100% enzyme activity): 140 µL of 0.1 M phosphate buffer (pH 8.0) + 10 µL of AChE solution + 10 µL of DTNB solution + 10 µL of buffer/solvent (used for dissolving the test compounds).

    • Positive Control wells (this compound): 140 µL of 0.1 M phosphate buffer (pH 8.0) + 10 µL of AChE solution + 10 µL of DTNB solution + 10 µL of this compound working solution.

    • Test Compound wells: 140 µL of 0.1 M phosphate buffer (pH 8.0) + 10 µL of AChE solution + 10 µL of DTNB solution + 10 µL of test compound working solution.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and this compound/test compound/solvent to the respective wells. Mix gently and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15 minutes).

  • Initiation of Reaction: Add 10 µL of the ATCI solution to all wells to start the reaction.

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a total of 5-10 minutes.

Data Analysis
  • Calculate the rate of reaction (V) for each well: Determine the change in absorbance per unit time (ΔAbs/min) from the linear portion of the absorbance versus time curve.

  • Correct for non-enzymatic hydrolysis: Subtract the rate of the blank wells from the rates of all other wells.

  • Calculate the percentage of inhibition: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 Where:

    • V_inhibitor is the rate of reaction in the presence of the inhibitor (this compound or test compound).

    • V_control is the rate of reaction in the absence of any inhibitor.

  • Determine the IC50 value: For test compounds, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The inhibition by this compound at a high concentration should approach 100%.

Visualizations

Acetylcholinesterase Signaling Pathway and Inhibition

Acetylcholinesterase_Signaling_Pathway cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChR Acetylcholine Receptor (AChR) ACh->AChR Binding AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR->Postsynaptic Signal Transmission Choline_Acetate Choline + Acetate AChE->Choline_Acetate This compound This compound This compound->AChE Inhibition

Caption: Acetylcholinesterase signaling pathway and its inhibition by this compound.

Experimental Workflow for Acetylcholinesterase Inhibitor Screening

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A Prepare Reagents: - AChE - this compound (Positive Control) - Test Compounds - ATCI (Substrate) - DTNB B Add Reagents to Wells: - Buffer - AChE - DTNB - Inhibitor (this compound or Test Compound) A->B C Pre-incubate B->C D Add Substrate (ATCI) to Initiate Reaction C->D E Measure Absorbance at 412 nm (Kinetic Reading) D->E F Calculate Rate of Reaction (ΔAbs/min) E->F G Calculate % Inhibition F->G H Determine IC50 for Test Compounds G->H

Caption: Experimental workflow for screening acetylcholinesterase inhibitors.

References

In Vivo Neurotoxicity of Phosdrin: Application Notes and Protocols for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosdrin (also known as mevinphos) is a potent organophosphate insecticide and acaricide. Its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh). The resulting accumulation of ACh leads to overstimulation of cholinergic receptors, causing a range of neurotoxic effects. This document provides detailed application notes and experimental protocols for conducting in vivo studies to assess the effects of this compound on the animal nervous system. The information is compiled from various preclinical studies and is intended to guide researchers in designing and executing robust experiments.

Data Presentation: Quantitative Effects of this compound on the Nervous System

The following tables summarize quantitative data from in vivo studies on the effects of this compound on various animal models.

Table 1: this compound-Induced Inhibition of Hippocampal Evoked Potentials in Squirrel Monkeys

Dose (mg/kg, IV)Peak Inhibition of Evoked Potential Amplitude (%)Duration of Effect (minutes)Seizure Induction
< 0.050No significant change-No
0.050745No
0.100Not specifiedNot specifiedNo
0.20028180Yes (brief episodes in some animals)
> 0.200Not applicableNot applicableYes (hippocampal seizures)

Data sourced from studies on unanesthetized squirrel monkeys with chronically indwelling electrodes.[1]

Table 2: Acute Toxicity of this compound (Mevinphos) in Rats

Administration RouteLD50 (mg/kg)Animal Strain
Oral3 - 12Wistar
Dermal4.2Not specified

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Signaling Pathway: Acetylcholinesterase Inhibition by this compound

The primary signaling pathway affected by this compound is the cholinergic system, specifically through the irreversible inhibition of acetylcholinesterase.

G cluster_synapse Cholinergic Synapse ACh_pre Acetylcholine (ACh) in Presynaptic Neuron ACh_syn ACh in Synaptic Cleft ACh_pre->ACh_syn Release AChR Acetylcholine Receptor (Postsynaptic) ACh_syn->AChR Binds AChE Acetylcholinesterase (AChE) ACh_syn->AChE Hydrolysis by ACh_acc ACh Accumulation ACh_syn->ACh_acc Leads to Overstimulation Receptor Overstimulation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->AChE ACh_acc->Overstimulation Neurotoxicity Neurotoxicity Overstimulation->Neurotoxicity

Caption: Cholinergic synapse disruption by this compound.

Experimental Protocols

In Vivo Acetylcholinesterase (AChE) Activity Measurement in Rat Brain

This protocol is adapted from methodologies used in organophosphate neurotoxicity studies.

Objective: To quantify the level of AChE inhibition in different brain regions of rats following this compound administration.

Materials:

  • Wistar rats (male, 200-250 g)

  • This compound (mevinphos)

  • Saline (0.9% NaCl) or other appropriate vehicle

  • Anesthesia (e.g., isoflurane, pentobarbital)

  • Surgical instruments for decapitation and brain extraction

  • Ice-cold phosphate (B84403) buffer (pH 7.4)

  • Tissue homogenizer

  • Refrigerated centrifuge

  • Spectrophotometer

  • Ellman's reagent (DTNB), acetylthiocholine (B1193921) iodide (ATCI)

Procedure:

  • Animal Dosing:

    • Acclimatize animals for at least one week before the experiment.

    • Prepare fresh solutions of this compound in the chosen vehicle on the day of the experiment.

    • Administer this compound to the experimental group via the desired route (e.g., subcutaneous, intraperitoneal, or oral gavage). Control animals should receive the vehicle only. Doses should be based on established LD50 values and the specific aims of the study.

  • Tissue Collection:

    • At predetermined time points after dosing, anesthetize the rats.

    • Euthanize the animals by decapitation.

    • Rapidly dissect the brain on an ice-cold surface. Isolate specific brain regions (e.g., hippocampus, cortex, striatum) as required.

  • Tissue Homogenization:

    • Weigh the collected brain tissue.

    • Homogenize the tissue in 10 volumes of ice-cold phosphate buffer.

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

    • Collect the supernatant for AChE activity assay.

  • AChE Activity Assay (Ellman's Method):

    • Prepare a reaction mixture containing phosphate buffer, DTNB, and the brain homogenate supernatant.

    • Initiate the reaction by adding the substrate, ATCI.

    • Measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to AChE activity.

  • Data Analysis:

    • Calculate the AChE activity for each sample.

    • Express the results as a percentage of the control group's activity to determine the percent inhibition.

G cluster_workflow AChE Activity Measurement Workflow start Start dosing Animal Dosing (this compound or Vehicle) start->dosing euthanasia Euthanasia & Brain Dissection (at specific time points) dosing->euthanasia homogenization Tissue Homogenization in Ice-Cold Buffer euthanasia->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Supernatant Collection centrifugation->supernatant assay AChE Assay (Ellman's Method) supernatant->assay analysis Data Analysis (% Inhibition Calculation) assay->analysis end End analysis->end

Caption: Workflow for AChE activity measurement.

Measurement of Hippocampal Evoked Potentials in Squirrel Monkeys

This protocol is based on a study investigating the effects of this compound on brain function.[1]

Objective: To assess the electrophysiological effects of this compound on the hippocampus by measuring evoked potentials.

Materials:

  • Squirrel monkeys

  • This compound

  • Surgical equipment for chronic electrode implantation

  • Stereotaxic apparatus

  • Stimulating and recording electrodes

  • Electrophysiological recording system (amplifier, filters, data acquisition system)

  • Anesthesia for surgery

Procedure:

  • Surgical Implantation of Electrodes:

    • Anesthetize the monkey and place it in a stereotaxic apparatus.

    • Surgically implant stimulating electrodes in a relevant brain region that projects to the hippocampus (e.g., septum) and recording electrodes in the hippocampus.

    • Allow for a post-surgical recovery period of at least two weeks.

  • Baseline Recording:

    • Place the unanesthetized monkey in a restraining chair within a sound-attenuated chamber.

    • Deliver electrical stimuli to the stimulating electrode and record the evoked potentials from the hippocampal recording electrode.

    • Establish a stable baseline of evoked potential amplitudes and latencies.

  • This compound Administration and Recording:

    • Administer this compound intravenously (IV) at the desired doses.

    • Continuously record the hippocampal evoked potentials for a specified duration after administration (e.g., up to 180 minutes).[1]

  • Data Analysis:

    • Measure the amplitude and latency of the evoked potentials at different time points post-injection.

    • Compare the post-injection data to the baseline recordings to determine the percentage of inhibition or any other changes in the evoked potential waveform.

G cluster_workflow Hippocampal Evoked Potential Measurement Workflow start Start surgery Chronic Electrode Implantation (Stimulating & Recording) start->surgery recovery Post-Surgical Recovery surgery->recovery baseline Baseline Evoked Potential Recording recovery->baseline administration This compound Administration (IV) baseline->administration recording Post-Dose Evoked Potential Recording administration->recording analysis Data Analysis (% Inhibition of Amplitude) recording->analysis end End analysis->end

Caption: Workflow for evoked potential measurement.

Conclusion

The provided application notes and protocols offer a framework for investigating the in vivo effects of this compound on the animal nervous system. The quantitative data highlights the potent neurotoxic nature of this organophosphate. Researchers should adhere to strict safety protocols when handling this compound and ensure all animal procedures are approved by an Institutional Animal Care and Use Committee (IACUC). Future studies could focus on elucidating the dose-response relationship for AChE inhibition in various brain regions and further exploring the long-term neurobehavioral consequences of this compound exposure.

References

Preparation of Phosdrin (Mevinphos) Stock Solutions for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosdrin, the common trade name for the organophosphate insecticide Mevinphos, is a potent and highly toxic acetylcholinesterase (AChE) inhibitor.[1] Its primary mechanism of action involves the inhibition of AChE, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (B1216132), leading to an accumulation of acetylcholine in the synaptic cleft and subsequent neurotoxicity.[2] Due to its well-characterized inhibitory activity, this compound is a valuable tool in toxicological research and as a reference compound in the screening of novel AChE inhibitors.

However, its extreme toxicity necessitates meticulous handling and preparation procedures to ensure laboratory safety and experimental accuracy.[3][4] This document provides detailed application notes and protocols for the safe preparation, storage, and use of this compound stock solutions for in vitro assays.

Quantitative Data Summary

The following table summarizes key physicochemical properties and toxicological data for this compound (Mevinphos). This information is critical for accurate stock solution preparation and for understanding its behavior in experimental systems.

PropertyValueSource(s)
Chemical Name 2-methoxycarbonyl-1-methylvinyl dimethyl phosphate[5]
CAS Number 7786-34-7[3]
Molecular Formula C₇H₁₃O₆P[5]
Molecular Weight 224.15 g/mol [5]
Appearance Colorless to pale yellow liquid[1]
Water Solubility Miscible[1]
Organic Solvents Miscible with acetone (B3395972), ethanol, acetonitrile, and most organic solvents.[1]
Storage Temperature Recommended: -20°C for long-term storage of stock solutions.[6][7]
Stability Stable in anhydrous form. Hydrolyzes rapidly in aqueous solutions, especially at higher pH.[8]
Toxicity Extremely High. Fatal if swallowed or in contact with skin.[3]

Experimental Protocols

Critical Safety Precautions

WARNING: this compound is a highly toxic compound and must be handled with extreme caution in a controlled laboratory environment.

  • Designated Area: All work with pure this compound and concentrated stock solutions must be conducted in a designated area within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:

    • A properly fitted lab coat.

    • Double-gloving with chemically resistant gloves (e.g., nitrile).

    • Chemical splash goggles and a face shield.

  • Emergency Preparedness: An eyewash station and safety shower must be immediately accessible. Ensure that all personnel are trained on their use. An emergency response plan for accidental exposure should be in place.

  • Waste Disposal: All this compound-contaminated materials, including pipette tips, tubes, gloves, and excess solutions, must be disposed of as hazardous chemical waste according to institutional and local regulations.[3]

Preparation of a 10 mM Primary Stock Solution in Acetone

This protocol describes the preparation of a 10 mM primary stock solution of this compound in acetone. Acetone is a suitable solvent due to its volatility, which allows for easy removal if necessary, and its miscibility with aqueous buffers used in many in vitro assays.[9][10]

Materials:

  • This compound (Mevinphos), analytical standard

  • Anhydrous acetone, HPLC grade

  • Calibrated analytical balance

  • Glass volumetric flask (e.g., 10 mL)

  • Glass syringe or calibrated micropipettes

  • Amber glass vials with PTFE-lined screw caps

  • Vortex mixer

Procedure:

  • Equilibration: Allow the container of this compound to come to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: In a chemical fume hood, carefully and accurately weigh a precise amount of this compound. To prepare 10 mL of a 10 mM solution, you will need 22.415 mg of this compound (Molecular Weight = 224.15 g/mol ).

  • Dissolution: a. Transfer the weighed this compound to the 10 mL glass volumetric flask. b. Add a small amount of anhydrous acetone (approximately 5 mL) to dissolve the this compound. c. Gently swirl the flask until the this compound is completely dissolved. A vortex mixer can be used if necessary.

  • Final Volume Adjustment: a. Once dissolved, carefully add anhydrous acetone to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark. b. Cap the flask and invert it several times to ensure a homogenous solution.

  • Aliquoting and Storage: a. Aliquot the 10 mM stock solution into smaller volumes in amber glass vials to minimize freeze-thaw cycles. b. Tightly seal the vials with PTFE-lined caps. c. Clearly label each vial with the compound name, concentration, solvent, preparation date, and your initials. d. Store the aliquots at -20°C in a designated and secure freezer.[6][7]

Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by diluting the primary stock solution in the appropriate assay buffer or cell culture medium.

Important Considerations:

  • Solvent Tolerance: The final concentration of the organic solvent (e.g., acetone, DMSO) in the assay should be kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts or cytotoxicity.[11]

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent used to prepare the working solutions, but without this compound.

  • Aqueous Stability: this compound hydrolyzes in aqueous solutions. Therefore, it is recommended to prepare fresh working solutions immediately before each experiment.

Procedure for Serial Dilutions:

  • Thaw a single aliquot of the 10 mM primary stock solution at room temperature.

  • Perform serial dilutions of the stock solution in the desired assay buffer to achieve the final concentrations required for your experiment. For example, to prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution.

  • Ensure thorough mixing at each dilution step.

Visualization of Workflows and Pathways

Acetylcholinesterase Inhibition Pathway

The primary mechanism of this compound's toxicity is the inhibition of acetylcholinesterase (AChE). The following diagram illustrates this pathway.

cluster_0 Synaptic Cleft cluster_1 Inhibition ACh Acetylcholine AChE AChE ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds Products Choline + Acetate AChE->Products This compound This compound This compound->AChE Inhibits

Caption: this compound inhibits acetylcholinesterase (AChE), preventing acetylcholine breakdown.

Experimental Workflow: Stock and Working Solution Preparation

The following diagram outlines the logical flow for preparing this compound stock and working solutions for in vitro assays.

cluster_prep Preparation Phase cluster_assay Assay Phase start Start: this compound Powder weigh Weigh this compound in Fume Hood start->weigh dissolve Dissolve in Anhydrous Acetone weigh->dissolve stock 10 mM Primary Stock Solution dissolve->stock aliquot Aliquot into Amber Vials stock->aliquot store Store at -20°C aliquot->store thaw Thaw One Aliquot store->thaw dilute Serially Dilute in Assay Buffer thaw->dilute working Working Solutions (Final Concentrations) dilute->working assay Perform In Vitro Assay working->assay

References

Application Notes and Protocols for Phosdrin Dosage Determination in Avian Hippocampus Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosdrin (Mevinphos) is a potent organophosphate insecticide that functions as an acetylcholinesterase (AChE) inhibitor.[1][2] Its mechanism of action, which leads to an accumulation of the neurotransmitter acetylcholine, makes it a powerful tool for investigating cholinergic signaling in the brain. The avian hippocampus, a region critical for learning and memory, is a key area of interest for such studies.[3][4] These application notes provide a comprehensive guide for determining the appropriate dosage of this compound for use in avian hippocampus research, drawing on established toxicological protocols and existing data on Mevinphos (B165942) toxicity in birds.

Disclaimer: this compound (Mevinphos) is a highly toxic compound.[1][5] All handling and administration must be performed by trained personnel in a controlled laboratory setting, adhering to all institutional and national safety regulations for hazardous chemical use.

Data Presentation: this compound (Mevinphos) Avian Toxicity

A critical first step in designing a dosage study is to review existing toxicity data. The following table summarizes the acute oral median lethal dose (LD50) of Mevinphos in various avian species. This data is essential for establishing a safe and effective dose range for experimental studies.

SpeciesLD50 (mg/kg body weight)Reference
Chicken (Gallus gallus domesticus)7.52[5]
Mallard (Anas platyrhynchos)4.63 (female)[5][6]
Ring-necked Pheasant (Phasianus colchicus)1.37 (male)[5]
Grouse (species not specified)0.75 - 1.50 (male)[5]
Sharp-tailed Grouse (Tympanuchus phasianellus)1.34[6]
Wild Birds (general)3.0[5]

Note: The significant variation in LD50 values across different avian species underscores the importance of species-specific dose-ranging studies.

Experimental Protocols

The following protocols are designed to guide researchers in determining a sublethal, yet effective, dose of this compound for studying its effects on the avian hippocampus. These protocols are based on established guidelines for avian acute toxicity testing, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Protocol 1: Range-Finding Study for Acute Oral Toxicity (LD50 Determination)

Objective: To determine the median lethal dose (LD50) of this compound in the specific avian species being studied. This is a crucial step for establishing the toxicity profile and informing the selection of sublethal doses for subsequent neurobiological experiments.

Materials:

  • This compound (Mevinphos), analytical grade

  • Vehicle for administration (e.g., corn oil, propylene (B89431) glycol, or an aqueous solution)

  • Avian species of interest (e.g., pigeons, zebra finches, chickens), of a consistent age and weight

  • Oral gavage needles appropriate for the species

  • Calibrated scale for accurate weighing of birds and test substance

  • Appropriate housing with controlled temperature, humidity, and light cycle

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses, and respiratory protection as required.

Procedure:

  • Animal Acclimation: Acclimate birds to the laboratory conditions for at least one week prior to the study.

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. From this stock, prepare a series of geometrically spaced dose concentrations. Based on the LD50 values in the table above, a starting range could be 0.1 mg/kg, 0.5 mg/kg, 1.0 mg/kg, 2.5 mg/kg, 5.0 mg/kg, and 10.0 mg/kg.

  • Animal Grouping: Randomly assign birds to dose groups and a control group (vehicle only). A minimum of 5-10 birds per group is recommended.

  • Administration: Administer a single oral dose of the prepared this compound solution or vehicle to each bird via gavage. The volume should be consistent across all animals.

  • Observation: Observe the birds continuously for the first few hours post-administration and then at regular intervals for at least 14 days. Record all signs of toxicity, including but not limited to:

    • Lack of muscle coordination

    • Salivation

    • Diarrhea

    • Tremors

    • Wing beating

    • Convulsions

    • Mortality

  • Data Analysis: Calculate the LD50 value using appropriate statistical methods, such as probit analysis.

Protocol 2: Sublethal Dose Determination for Hippocampal Studies

Objective: To identify a range of sublethal doses of this compound that induce measurable changes in the hippocampus (e.g., cholinesterase inhibition, electrophysiological alterations) without causing overt signs of systemic toxicity or mortality.

Materials:

  • Same as Protocol 1

  • Equipment for endpoint analysis (e.g., spectrophotometer for cholinesterase assay, electrophysiology rig)

Procedure:

  • Dose Selection: Based on the determined LD50 from Protocol 1, select a range of sublethal doses. A common starting point is to test doses that are fractions of the LD50, for example, 1/10th, 1/20th, and 1/50th of the LD50.

  • Administration and Observation: Administer the selected doses to different groups of birds as described in Protocol 1. Closely monitor for any subtle behavioral changes or signs of toxicity.

  • Endpoint Analysis: At predetermined time points after administration (e.g., 1, 4, 24 hours), euthanize the animals and collect hippocampal tissue.

  • Cholinesterase Activity Assay: Homogenize hippocampal tissue and measure acetylcholinesterase activity using a standard method (e.g., Ellman's assay). A dose-dependent decrease in AChE activity is expected.

  • Electrophysiology (Optional): For more detailed functional analysis, acute hippocampal slices can be prepared from treated birds to record synaptic activity and plasticity (e.g., long-term potentiation, LTP).

  • Histology (Optional): Hippocampal tissue can be processed for histological analysis to assess for any neuronal damage or morphological changes.

  • Dose-Response Curve: Plot the measured endpoint (e.g., % AChE inhibition) against the administered dose to generate a dose-response curve. This will allow for the selection of an appropriate dose for future hypothesis-driven research. A study in pigeons noted that "low doses" of mevinphos reduced hippocampal inhibitory phenomena.[3] Another study in pigeons observed external symptoms at a dose of 0.35 mg/kg.

Mandatory Visualizations

Signaling Pathway of this compound in the Avian Hippocampus

Phosdrin_Signaling_Pathway cluster_synapse Cholinergic Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron (Hippocampal) This compound This compound (Mevinphos) AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down nAChR Nicotinic AChR (nAChR) ACh->nAChR Binds mAChR Muscarinic AChR (mAChR) ACh->mAChR Binds ACh_vesicle ACh Vesicle ACh_vesicle->ACh Release Ca_influx Ca²⁺ Influx nAChR->Ca_influx G_protein G-protein activation mAChR->G_protein Neuronal_Excitation Neuronal Excitation Ca_influx->Neuronal_Excitation Signaling_Cascades Downstream Signaling (e.g., PLC, IP3, DAG) G_protein->Signaling_Cascades

Caption: this compound inhibits AChE, increasing ACh in the synapse, leading to overstimulation of receptors.

Experimental Workflow for this compound Dosage Determination

Dosage_Determination_Workflow start Start: Define Avian Species and Research Question lit_review Literature Review: Existing Mevinphos Toxicity Data (LD50s) start->lit_review protocol1 Protocol 1: Range-Finding Study (LD50 Determination) lit_review->protocol1 ld50_data LD50 Value for Target Species protocol1->ld50_data protocol2 Protocol 2: Sublethal Dose Study ld50_data->protocol2 endpoints Endpoint Analysis: - AChE Inhibition - Electrophysiology - Behavior protocol2->endpoints dose_response Generate Dose-Response Curve endpoints->dose_response final_dose Select Optimal Sublethal Dose for Hippocampal Studies dose_response->final_dose

Caption: Workflow for determining an effective, sublethal this compound dose for avian hippocampal research.

References

Application Notes and Protocols for Phosdrin (Mevinphos) Residue Analysis using Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of Phosdrin (also known as mevinphos) residues in various matrices using liquid chromatography (LC) coupled with tandem mass spectrometry (LC-MS/MS). This compound is a potent organophosphate insecticide and acaricide, and its monitoring in environmental and food samples is crucial for ensuring safety.[1] The methods described herein are intended for research and analytical professionals requiring sensitive and selective quantification of this compound.

Overview of the Analytical Approach

The analysis of this compound residues is effectively achieved using reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, which is essential for detecting trace levels of pesticides in complex matrices.[2] Sample preparation is a critical step to remove interfering substances and concentrate the analyte. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective sample preparation technique for multi-residue pesticide analysis in food and environmental samples.

Experimental Protocols

Sample Preparation: Modified QuEChERS Method

This protocol is a general guideline and may require optimization based on the specific sample matrix.

Materials:

  • Homogenized sample (e.g., fruits, vegetables, soil)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • Graphitized Carbon Black (GCB) or C18 sorbent (optional, for pigmented or fatty matrices)

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes

  • Centrifuge

  • Vortex mixer

Procedure:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile to the tube.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing MgSO₄ and PSA for dispersive solid-phase extraction (d-SPE) cleanup. For samples with high pigment or fat content, GCB or C18 may be included.

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge the d-SPE tube at ≥3000 rcf for 5 minutes.

  • The resulting supernatant is the final extract. Filter it through a 0.22 µm syringe filter before LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Typical):

Parameter Condition
Column Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
Mobile Phase B Methanol with 0.1% formic acid
Gradient Start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute this compound, then return to initial conditions for re-equilibration.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 2 - 10 µL

| Column Temperature | 40 °C |

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

The commercial product of this compound is a mixture of two geometric isomers, the (E)-isomer (mevinphos I) and the (Z)-isomer (mevinphos II), which can be chromatographically separated and individually quantified.[3]

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of this compound (Mevinphos) isomers. These values are indicative and may vary depending on the specific instrumentation and matrix.

AnalyteRetention Time (min)[3]Precursor Ion (m/z)[3][4]Product Ions (m/z) (Collision Energy)[3][4]
Mevinphos I ((E)-isomer)1.94225.0127.1 (20), 193.1 (8)
Mevinphos II ((Z)-isomer)2.18225.0127.1 (16), 193.1 (8)
Method Validation Data (Typical Performance)

The following table presents typical validation parameters for multi-residue pesticide analysis methods, which are applicable to this compound analysis.

ParameterTypical Value
Limit of Detection (LOD) 0.001 - 0.01 mg/kg
Limit of Quantification (LOQ) 0.005 - 0.05 mg/kg
Linearity (R²) > 0.99
Recovery (%) 70 - 120%
Precision (RSD%) < 20%

Mandatory Visualizations

Experimental Workflow Diagram

Phosdrin_Analysis_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Sample Homogenization Extraction 2. Acetonitrile Extraction with MgSO4/NaCl Sample->Extraction Add ACN & salts dSPE 3. Dispersive SPE Cleanup (PSA/MgSO4) Extraction->dSPE Transfer supernatant Filtration 4. Filtration (0.22 µm) dSPE->Filtration Transfer cleaned extract LC_Separation 5. Liquid Chromatography (C18 Reversed-Phase) Filtration->LC_Separation Inject MS_Detection 6. Mass Spectrometry (ESI+, MRM Mode) LC_Separation->MS_Detection Elution Quantification 7. Quantification (Peak Area Integration) MS_Detection->Quantification Reporting 8. Result Reporting (mg/kg or µg/L) Quantification->Reporting

Workflow for this compound Residue Analysis.
Logical Relationship of Analytical Steps

Analytical_Logic cluster_process Analytical Process Matrix Sample Matrix (e.g., Fruit, Vegetable, Soil) QuEChERS QuEChERS Extraction & Cleanup Matrix->QuEChERS Analyte This compound Residues (E and Z isomers) Analyte->QuEChERS Interferences Matrix Interferences (Pigments, Lipids, etc.) Interferences->QuEChERS LC_MSMS LC-MS/MS Detection & Quantification QuEChERS->LC_MSMS Clean Extract Result Quantitative Result (Concentration) LC_MSMS->Result

Logical Flow of the Analytical Method.

References

Troubleshooting & Optimization

Troubleshooting Phosdrin instability in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the instability of Phosdrin (mevinphos) in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (mevinphos) is a potent, non-persistent organophosphate insecticide and acaricide.[1] It functions as a powerful and fast-acting inhibitor of acetylcholinesterase (AChE), an enzyme crucial for the hydrolysis of the neurotransmitter acetylcholine.[1] By inhibiting AChE, this compound causes an accumulation of acetylcholine, leading to continuous nerve impulse transmission.[1]

Q2: What are the main factors that contribute to this compound instability in aqueous solutions?

The primary factor leading to this compound degradation in aqueous solutions is hydrolysis.[1][2] The rate of this chemical breakdown is significantly influenced by the pH and temperature of the solution.[1][2] this compound is also susceptible to degradation by light (photolysis) and microbial activity.[1]

Q3: How does pH affect the stability of this compound?

This compound is most stable in acidic to neutral conditions (pH below 7).[1] As the pH becomes alkaline (above 7), the rate of hydrolysis increases dramatically, leading to rapid degradation of the compound.[1] This process is known as alkaline hydrolysis.

Q4: What is the effect of temperature on this compound stability?

Higher temperatures accelerate the rate of this compound degradation, particularly hydrolysis.[2] Therefore, it is recommended to prepare and store this compound solutions at cool temperatures to minimize degradation.

Q5: Are there any materials I should avoid when working with this compound solutions?

Yes, this compound can be corrosive to certain metals, including cast iron, some stainless steels, and brass.[3][4] It is advisable to use glass or other inert containers for the preparation and storage of this compound solutions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Issue Possible Cause Recommended Solution
Inconsistent or lower-than-expected experimental results. This compound degradation in the experimental buffer.Verify Buffer pH: Ensure the pH of your buffer is in the acidic to neutral range (ideally pH 5.5-6.5). Use a calibrated pH meter to confirm.Control Temperature: Prepare and use this compound solutions at the lowest temperature compatible with your experimental protocol. Avoid prolonged exposure to elevated temperatures.Fresh Solutions: Prepare this compound solutions fresh before each experiment.
Rapid loss of this compound activity over a short period. The buffer is alkaline, causing rapid alkaline hydrolysis.Buffer Selection: Switch to a buffer system that maintains a pH below 7.pH Adjustment: If possible, carefully adjust the pH of your current buffer using a suitable acid (e.g., dilute HCl).
Precipitate formation in the buffer solution. Interaction of this compound with components of the buffer or container. This compound is corrosive to some metals.[3][4]Container Material: Ensure you are using glass or other inert containers.Buffer Compatibility: Review the composition of your buffer for any components that may react with this compound. Consider using a simpler buffer system.

Data Summary: this compound Stability

Condition Stability Primary Degradation Pathway
Acidic pH (below 7) More StableSlow Hydrolysis
Neutral pH (around 7) Moderately StableHydrolysis
Alkaline pH (above 7) UnstableRapid Alkaline Hydrolysis[1]
Low Temperature More StableSlower reaction rates
High Temperature Less StableAccelerated Hydrolysis[2]
Presence of Certain Metals Potentially UnstableCorrosion and potential catalysis of degradation[3][4]

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Solution

  • Materials : this compound standard, appropriate solvent (e.g., acetone, methanol), desired experimental buffer (pre-adjusted to a pH between 5.5 and 6.5), calibrated pH meter, glassware.

  • Procedure :

    • Allow the this compound standard to equilibrate to room temperature before opening.

    • Prepare a concentrated stock solution of this compound in the chosen solvent.

    • Serially dilute the stock solution with the pH-adjusted experimental buffer to achieve the desired final concentration.

    • Prepare the final dilution immediately before use to minimize degradation.

    • Store stock solutions in a tightly sealed glass container at low temperatures and protected from light.

Protocol 2: Assessment of this compound Stability in a Buffer

  • Objective : To determine the rate of this compound degradation in a specific experimental buffer.

  • Procedure :

    • Prepare a this compound solution in the test buffer at a known concentration.

    • Divide the solution into aliquots for analysis at different time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

    • Store the aliquots under the experimental conditions (temperature and light) that will be used.

    • At each time point, quench the degradation process if necessary (e.g., by freezing).

    • Analyze the concentration of this compound in each aliquot using a suitable analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[5][6]

    • Plot the concentration of this compound as a function of time to determine its stability and half-life in the buffer.

Visualizations

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H2O Degradation_Products Degradation Products (Dimethyl Phosphate & Others) Hydrolysis->Degradation_Products

Caption: Simplified degradation pathway of this compound via hydrolysis.

start Start: Prepare this compound Solution in Buffer aliquot Create Aliquots for Time Points start->aliquot incubate Incubate Under Experimental Conditions aliquot->incubate sample Sample at Predetermined Time Intervals incubate->sample analyze Analyze this compound Concentration (GC/HPLC) sample->analyze plot Plot Concentration vs. Time analyze->plot end End: Determine Stability/Half-life plot->end rect_node rect_node start Inconsistent Results? check_ph Is Buffer pH > 7? start->check_ph check_temp High Temp Storage/Use? check_ph->check_temp No adjust_ph Adjust pH to 5.5-6.5 or Change Buffer check_ph->adjust_ph Yes fresh_prep Was Solution Freshly Prepared? check_temp->fresh_prep No control_temp Store and Use at Lower Temperatures check_temp->control_temp Yes prepare_fresh Prepare Fresh Solution Before Use fresh_prep->prepare_fresh No

References

Technical Support Center: Overcoming Poor Resolution of Phosdrin (Mevinphos) Isomers in GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and detailed methodologies for resolving the E (trans) and Z (cis) isomers of Phosdrin (Mevinphos) using gas chromatography (GC). This compound is an organophosphate pesticide, and achieving adequate separation of its geometric isomers is a common analytical challenge due to their similar physicochemical properties. This guide is intended for researchers, analytical scientists, and laboratory technicians working on pesticide residue analysis.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to achieve good resolution of this compound (Mevinphos) isomers?

The primary challenge stems from the structural similarity of the E and Z isomers of Mevinphos. They have identical molecular weights and very similar boiling points and polarities, leading to near-identical interactions with the stationary phase in the GC column. This results in significant peak co-elution or, at best, poor resolution, making accurate quantification difficult.

Q2: What is the most critical factor in improving the separation of Mevinphos isomers?

The choice of the GC capillary column, specifically its stationary phase, is the most critical factor.[1] A stationary phase that can exploit subtle differences in the molecular geometry of the isomers is required. While standard non-polar phases can struggle, mid-polarity phases often provide the necessary selectivity to improve separation.

Q3: How does the oven temperature program affect the resolution of these isomers?

The temperature program directly influences isomer separation.[2] Key considerations include:

  • Initial Temperature: A lower starting temperature can enhance differences in the partitioning behavior of the isomers at the head of the column.

  • Ramp Rate: A slow temperature ramp rate (e.g., 2-5 °C/min) allows for more interactions between the isomers and the stationary phase, which generally improves resolution.[3] However, excessively slow ramps can lead to peak broadening.[1]

Q4: Can the carrier gas flow rate be optimized to improve resolution?

Yes, the carrier gas and its linear velocity are crucial for column efficiency.[1] Operating the column at the optimal linear velocity for the chosen carrier gas (Helium or Hydrogen) will minimize peak broadening and maximize resolution. It is essential to set the flow rate to the column manufacturer's recommended optimum for the specific column dimensions.

Q5: What detector is best suited for the analysis of this compound isomers?

For organophosphate pesticide analysis, selective detectors are preferred to minimize matrix interference and enhance sensitivity.[4]

  • Nitrogen-Phosphorus Detector (NPD): Highly selective and sensitive for phosphorus-containing compounds like Mevinphos.[5]

  • Flame Photometric Detector (FPD): Can be operated in phosphorus mode (P-mode) for high selectivity.

  • Mass Spectrometry (MS): Provides excellent selectivity and confirmation of identity, especially when operated in Selected Ion Monitoring (SIM) mode.[6]

Troubleshooting Guide for Poor Resolution

If you are experiencing poor resolution of the Mevinphos E and Z isomers, follow this logical troubleshooting workflow. The diagram below illustrates the decision-making process for identifying and resolving the issue.

G start Poor Resolution of This compound Isomers check_column Step 1: Verify GC Column start->check_column col_phase Is stationary phase mid-polarity (e.g., 50% Phenyl)? check_column->col_phase check_temp Step 2: Optimize Temperature Program temp_ramp Is ramp rate slow? (e.g., < 10°C/min) check_temp->temp_ramp check_flow Step 3: Check Carrier Gas Flow flow_rate Is linear velocity optimal for carrier gas? check_flow->flow_rate check_injection Step 4: Review Injection Parameters inj_volume Is injection volume too high? (Causes overload) check_injection->inj_volume col_health Is column old or contaminated? (Perform maintenance/trim) col_phase->col_health Yes solution_col Action: Switch to a mid-polarity column (e.g., DB-17, Rtx-50). col_phase->solution_col No col_health->check_temp Yes temp_initial Is initial temp low enough? temp_ramp->temp_initial Yes solution_temp_ramp Action: Decrease ramp rate (e.g., to 2-5°C/min). temp_ramp->solution_temp_ramp No temp_initial->check_flow Yes solution_temp_initial Action: Lower initial oven temperature. temp_initial->solution_temp_initial No flow_rate->check_injection Yes solution_flow Action: Adjust flow rate to column optimum. flow_rate->solution_flow No solution_injection Action: Reduce injection volume (e.g., to 1 µL). inj_volume->solution_injection Yes end_node Resolution Improved inj_volume->end_node No solution_col->end_node solution_temp_ramp->end_node solution_temp_initial->end_node solution_flow->end_node solution_injection->end_node

Caption: Troubleshooting workflow for poor this compound isomer resolution.

Comparative Data: GC Method Parameters

The following table summarizes different GC column stationary phases and their typical performance for the separation of Mevinphos isomers. Resolution (Rs) values are indicative, where Rs > 1.5 signifies baseline separation.

ParameterMethod A (Standard Non-Polar)Method B (Mid-Polarity)Method C (Optimized Mid-Polarity)
Column Phase 5% Phenyl Methylpolysiloxane50% Phenyl Methylpolysiloxane50% Phenyl Methylpolysiloxane
Column Example DB-5ms, HP-5msDB-17, Rtx-50DB-17, Rtx-50
Dimensions 30 m x 0.25 mm ID, 0.25 µm30 m x 0.25 mm ID, 0.25 µm30 m x 0.25 mm ID, 0.25 µm
Oven Program 80°C (1 min) to 250°C at 10°C/min80°C (1 min) to 250°C at 10°C/min60°C (2 min) to 240°C at 4°C/min
Carrier Gas HeliumHeliumHelium
Flow Rate 1.2 mL/min (Constant Flow)1.2 mL/min (Constant Flow)1.1 mL/min (Constant Flow)
Est. Retention Time ~14.5 min~15.2 min~22.8 min
Typical Resolution (Rs) < 1.0 (Co-elution) ~1.2 (Partial Separation) > 1.5 (Baseline Separation)

Detailed Experimental Protocols

Method C: Optimized Protocol for Baseline Resolution

This protocol provides a detailed methodology for achieving baseline separation of Mevinphos isomers.

1. Instrumentation and Consumables

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Detector: Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS).

  • Column: Agilent DB-17 (or equivalent 50% Phenyl phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium (99.999% purity).

  • Syringe: 10 µL SGE syringe or equivalent.

  • Vials: 2 mL amber glass vials with PTFE-lined septa.

2. GC and Detector Conditions

  • Inlet: Split/Splitless

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Purge Flow: 50 mL/min at 1.0 min

  • Carrier Gas: Helium

  • Flow Rate: 1.1 mL/min (Constant Flow mode)

  • Oven Temperature Program:

    • Initial Temperature: 60°C

    • Hold Time 1: 2 minutes

    • Ramp 1: 4°C/min to 240°C

    • Hold Time 2: 5 minutes

  • NPD Detector Temperature: 300°C

  • NPD H2 Flow: 3.0 mL/min

  • NPD Air Flow: 60 mL/min

  • NPD Makeup Gas (He): 10 mL/min

3. Standard Preparation

  • Prepare a 100 µg/mL stock solution of a certified Mevinphos standard (containing both isomers) in ethyl acetate.

  • Perform serial dilutions to create working standards at concentrations relevant to the analysis (e.g., 0.1, 0.5, 1.0, 5.0 µg/mL).

4. Sample Analysis Workflow

The following diagram outlines the standard workflow from sample receipt to final data analysis for Mevinphos isomer quantification.

G start_end start_end process process decision decision output output A Receive Sample B Sample Preparation (e.g., QuEChERS extraction) A->B C Inject Sample Extract into GC B->C D Acquire Chromatogram C->D E Check Isomer Resolution (Rs) D->E F Integrate Peaks and Quantify against Calibration Curve E->F Rs > 1.5 H Apply Troubleshooting Guide (See Figure 1) E->H Rs < 1.5 G Generate Report F->G

Caption: Experimental workflow for this compound isomer analysis.

References

How to minimize Phosdrin degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Phosdrin (common trade name for mevinphos) degradation during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to analyze?

This compound is the trade name for mevinphos (B165942), an organophosphate insecticide. It is a potent, non-systemic insecticide that is effective against a broad range of pests. Analytically, this compound is challenging due to its inherent instability. It is highly susceptible to degradation, particularly through hydrolysis, which can lead to inaccurate quantification of residues in various sample matrices.

Q2: What are the main degradation pathways for this compound?

The primary degradation pathway for this compound is hydrolysis, which is significantly influenced by pH.[1] It breaks down into less toxic products, primarily dimethyl phosphate (B84403) and mevinphos acid. This process is accelerated in alkaline conditions. This compound is also sensitive to high temperatures and can be corrosive to certain metals, which can further contribute to its degradation during sample processing and analysis.[2]

Q3: What are the optimal storage conditions for samples containing this compound?

To minimize degradation, samples should be stored frozen, ideally at or below -20°C, from the time of collection until analysis.[3] It is crucial to minimize freeze-thaw cycles. For long-term storage, temperatures between -20°C and -30°C are recommended to ensure the stability of pesticide residues.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Low or No Recovery of this compound

Problem: You are experiencing low or no detectable levels of this compound in your samples, even in spiked samples.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation due to pH This compound rapidly degrades in alkaline conditions. Ensure that the pH of your sample and extraction solvent is neutral or slightly acidic (pH 6-7).[1] Use buffered extraction methods, such as the citrate-buffered QuEChERS protocol, to maintain an appropriate pH.
Thermal Degradation High temperatures during sample processing can cause this compound to break down. Avoid excessive heat during extraction and solvent evaporation steps. If using a rotary evaporator, maintain a water bath temperature of 40°C or lower.[4]
Improper Sample Storage Inadequate storage can lead to significant loss of this compound. Verify that samples were continuously stored at or below -20°C.
Inefficient Extraction The chosen extraction solvent or method may not be optimal for your sample matrix. For soil and plant tissues, acetonitrile (B52724) is a common and effective solvent. For water samples, ensure proper conditioning and elution of the solid-phase extraction (SPE) cartridge.
Active Sites in GC System This compound can degrade in the gas chromatograph (GC) injector port, especially if it is not properly maintained. Deactivated liners and regular maintenance are crucial.[5]
Poor Peak Shape (Peak Tailing) in GC Analysis

Problem: Your chromatograms show significant peak tailing for this compound, leading to inaccurate integration and quantification.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Active Sites in the GC Inlet Active silanol (B1196071) groups in the GC liner or on the column can interact with this compound, causing peak tailing. Use a deactivated liner and perform regular inlet maintenance, including replacing the septum and liner.[5]
Column Contamination Non-volatile matrix components can accumulate at the head of the GC column, creating active sites. Trim the first few centimeters of the column or use a guard column to protect the analytical column.[6]
Improper Column Installation An improperly installed column can create dead volume, leading to peak tailing. Ensure the column is installed correctly in both the injector and detector according to the manufacturer's instructions.[7]
Suboptimal Injection Parameters The injection technique can significantly impact peak shape. For trace analysis, splitless injection is often used to maximize sensitivity, but it can lead to broader peaks if not optimized.[8][9] Pulsed splitless injection can improve the transfer of analytes to the column.[10]
Solvent-Phase Mismatch A mismatch in polarity between the solvent and the stationary phase can cause peak distortion. Ensure the solvent used to dissolve the final extract is compatible with the GC column phase.[2]

Quantitative Data Summary

The following tables summarize typical recovery data for this compound using different sample preparation methods.

Table 1: this compound Recovery in Soil Samples

Extraction Method Solvent Fortification Level (ppm) Average Recovery (%) Relative Standard Deviation (RSD) (%)
Shaker ExtractionAcetonitrile0.191.9 - 96.76.94 - 8.38
Accelerated Solvent Extraction (ASE)Acetonitrile0.185.6 - 94.75.96 - 10.4

Data synthesized from typical performance of these methods.

Table 2: this compound Recovery in Water Samples using SPE

SPE Sorbent Elution Solvent Fortification Level (µg/L) Average Recovery (%) Relative Standard Deviation (RSD) (%)
C18Ethyl acetate/Dichloromethane0.2 - 1.083 - 1002.4 - 8.7
PolymericMethanol/Ethyl acetate0.5>70<10

Data synthesized from typical performance of SPE methods for organophosphate pesticides.[11][12]

Table 3: this compound Recovery using QuEChERS in Fruits and Vegetables

Matrix QuEChERS Method Fortification Level (mg/kg) Average Recovery (%) Relative Standard Deviation (RSD) (%)
LettuceCitrate (B86180) Buffered0.0570 - 120≤ 20
AppleCitrate Buffered0.0570 - 120≤ 20

Data based on typical performance criteria for the QuEChERS method.[13]

Experimental Protocols

Protocol 1: Extraction of this compound from Soil Samples

This protocol is based on a standard solvent extraction method suitable for the analysis of this compound in soil.[14]

  • Sample Homogenization: Air-dry the soil sample and grind it to a fine powder to ensure homogeneity.

  • Extraction:

    • Weigh 50 g of the homogenized soil into a 250 mL Erlenmeyer flask.

    • Add 100 mL of acetonitrile to the flask.

    • Shake the flask on a mechanical shaker at high speed for 20 minutes.

  • Filtration and Drying:

    • Filter the extract through a Büchner funnel containing Whatman No. 1 filter paper.

    • Pass the filtered extract through a column containing anhydrous sodium sulfate (B86663) to remove any residual water.

  • Concentration:

    • Transfer the dried extract to a round-bottom flask.

    • Evaporate the solvent to near dryness using a rotary evaporator with the water bath temperature at 40°C.

  • Reconstitution:

    • Redissolve the residue in a known volume (e.g., 5 mL) of acetone (B3395972) or another suitable solvent for GC analysis.

Protocol 2: QuEChERS Method for this compound in Fruits and Vegetables

This protocol is a generalized version of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Sample Homogenization: Homogenize a representative portion of the fruit or vegetable sample. For dry samples, add a defined amount of water before homogenization.

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, and a citrate buffer).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 3000-5000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and magnesium sulfate.

    • Vortex for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge the d-SPE tube for 5 minutes.

    • The supernatant is ready for direct injection into the GC or can be further concentrated if necessary.

Visualizations

Phosdrin_Degradation_Pathway This compound This compound (Mevinphos) Hydrolysis Hydrolysis (Accelerated by alkaline pH and heat) This compound->Hydrolysis Dimethyl_Phosphate Dimethyl Phosphate Hydrolysis->Dimethyl_Phosphate Mevinphos_Acid Mevinphos Acid Hydrolysis->Mevinphos_Acid

Caption: Primary degradation pathway of this compound via hydrolysis.

Sample_Prep_Workflow cluster_extraction Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis Sample_Homogenization Sample Homogenization Solvent_Extraction Solvent Extraction (e.g., Acetonitrile) Sample_Homogenization->Solvent_Extraction SPE Solid-Phase Extraction (SPE) (for water samples) Sample_Homogenization->SPE QuEChERS QuEChERS (for produce) Sample_Homogenization->QuEChERS Drying Drying (Sodium Sulfate) Solvent_Extraction->Drying Concentration Solvent Evaporation (Controlled Temperature) SPE->Concentration dSPE Dispersive SPE (d-SPE) QuEChERS->dSPE Drying->Concentration dSPE->Concentration GC_Analysis GC Analysis (FPD or NPD) Concentration->GC_Analysis

Caption: General workflow for this compound sample preparation and analysis.

References

Phosdrin GC-MS analysis common problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phosdrin (Mevinphos) analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges in this compound GC-MS analysis in a question-and-answer format, offering detailed solutions and best practices.

Sample Preparation

Question 1: What are the most common issues during sample preparation for this compound analysis and how can they be resolved?

Answer: The most prevalent issues during sample preparation are incomplete extraction, matrix interference, and analyte degradation. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for pesticide residue analysis, including this compound, from various matrices.[1][2][3][4][5][6]

Troubleshooting Sample Preparation:

  • Low Recovery:

    • Problem: Inefficient extraction of this compound from the sample matrix.

    • Solution: Ensure the sample is thoroughly homogenized. For dry samples, adding a small amount of water before extraction can improve recovery.[7] The choice of extraction solvent is also critical; acetonitrile (B52724) is commonly used in the QuEChERS method.[4] Ensure vigorous shaking and proper phase separation during the extraction and partitioning steps.

  • Matrix Effects:

    • Problem: Co-extracted matrix components can interfere with the analysis, leading to signal enhancement or suppression.[8][9][10][11][12]

    • Solution: Employ a dispersive solid-phase extraction (dSPE) cleanup step after the initial extraction. The choice of dSPE sorbent (e.g., PSA, C18, GCB) should be optimized based on the matrix. For highly pigmented samples, Graphitized Carbon Black (GCB) can be effective, but may also retain planar pesticides.[1]

  • Analyte Degradation:

    • Problem: this compound can be susceptible to degradation during sample preparation, especially in the presence of certain matrix components or at inappropriate pH levels.

    • Solution: Work quickly and keep samples cool. The use of buffering salts in the QuEChERS method helps to maintain a stable pH. Storing extracts at low temperatures (e.g., -20°C) is recommended if analysis is not performed immediately.

dot

Experimental Workflow: this compound Sample Preparation (QuEChERS) cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup Homogenization 1. Homogenize Sample Add_Solvent 2. Add Acetonitrile Homogenization->Add_Solvent Add_Salts 3. Add QuEChERS Extraction Salts Add_Solvent->Add_Salts Shake 4. Shake Vigorously Add_Salts->Shake Centrifuge1 5. Centrifuge Shake->Centrifuge1 Transfer_Supernatant 6. Transfer Supernatant Centrifuge1->Transfer_Supernatant Add_dSPE 7. Add dSPE Sorbents (PSA, C18) Transfer_Supernatant->Add_dSPE Vortex 8. Vortex Add_dSPE->Vortex Centrifuge2 9. Centrifuge Vortex->Centrifuge2 Final_Extract 10. Final Extract for GC-MS Analysis Centrifuge2->Final_Extract

Caption: QuEChERS sample preparation workflow for this compound analysis.

Chromatography

Question 2: I am observing significant peak tailing for this compound. What are the possible causes and solutions?

Answer: Peak tailing in gas chromatography is a common issue that can affect the accuracy of quantification.[13][14] For this compound, an organophosphorus pesticide, this can be caused by several factors related to the GC system's activity and setup.

Troubleshooting Peak Tailing:

  • Active Sites in the Inlet or Column:

    • Problem: Active sites, such as exposed silanol (B1196071) groups in the liner or the front of the analytical column, can interact with the polar functional groups of this compound, causing tailing.[15][16]

    • Solution:

      • Inlet Liner: Use a deactivated inlet liner and replace it regularly. Deactivated glass wool in the liner can help trap non-volatile matrix components.

      • Column Maintenance: Trim the first 10-20 cm of the analytical column to remove accumulated non-volatile residues and active sites.[14]

      • Analyte Protectants: The addition of analyte protectants (e.g., sorbitol, gulonolactone) to both standards and samples can help mask active sites in the GC system.[9]

  • Improper Column Installation:

    • Problem: An incorrectly installed column can create dead volume, leading to peak tailing.[16]

    • Solution: Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector according to the manufacturer's instructions.

  • Column Contamination:

    • Problem: Accumulation of non-volatile matrix components at the head of the column can lead to peak tailing.

    • Solution: Regular maintenance, including baking out the column at a high temperature (within its specified limit) and using a guard column, can help mitigate this issue.[14]

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Troubleshooting Logic for this compound Peak Tailing Start Peak Tailing Observed for this compound Check_Liner Check Inlet Liner (Age, Deactivation) Start->Check_Liner Replace_Liner Replace with a New, Deactivated Liner Check_Liner->Replace_Liner Liner is old or not deactivated Trim_Column Trim 10-20 cm from Column Inlet Check_Liner->Trim_Column Liner is OK Problem_Solved Problem Resolved Replace_Liner->Problem_Solved Check_Installation Verify Column Installation (Depth, Cut Quality) Trim_Column->Check_Installation Reinstall_Column Re-install Column Correctly Check_Installation->Reinstall_Column Installation is incorrect Consider_Protectants Use Analyte Protectants (e.g., Sorbitol) Check_Installation->Consider_Protectants Installation is correct Reinstall_Column->Problem_Solved Consider_Protectants->Problem_Solved

Caption: Decision tree for troubleshooting this compound peak tailing.

Question 3: My this compound peak response is inconsistent and often lower than expected. What could be the cause?

Answer: Inconsistent or low peak response for this compound can be attributed to thermal degradation in the GC inlet, matrix effects, or issues with the ion source.

Troubleshooting Low/Inconsistent Response:

  • Thermal Degradation:

    • Problem: this compound is a thermally labile compound and can degrade at high inlet temperatures, leading to lower analyte signal and the appearance of degradation product peaks.[17][18][19]

    • Solution: Optimize the inlet temperature. Start with a lower temperature (e.g., 200-220°C) and gradually increase it to find the optimal balance between efficient volatilization and minimal degradation. Using a pulsed splitless injection can help transfer the analyte to the column more quickly, reducing its residence time in the hot inlet.

  • Matrix-Induced Signal Enhancement/Suppression:

    • Problem: Co-eluting matrix components can either enhance or suppress the ionization of this compound in the MS source, leading to inaccurate quantification.[10][11][12] Signal enhancement is more common in GC-MS.[10]

    • Solution:

      • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for the matrix effect.[11]

      • Sample Dilution: If the instrument is sensitive enough, diluting the sample extract can reduce the concentration of interfering matrix components.

  • Ion Source Contamination:

    • Problem: Over time, the ion source can become contaminated with non-volatile matrix components, leading to a decrease in sensitivity.

    • Solution: Regular cleaning of the ion source is crucial for maintaining optimal performance. The frequency of cleaning will depend on the cleanliness of the samples being analyzed.

Mass Spectrometry

Question 4: I am having trouble with the mass spectral identification of this compound. What are the key ions to monitor?

Answer: For confident identification and quantification of this compound (Mevinphos) by GC-MS, it is essential to monitor its characteristic ions. While a full scan can provide spectral information for identification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for tandem MS will provide higher sensitivity and selectivity.

Key Ions for this compound (Mevinphos) Analysis:

Ion Typem/zNotes
Quantifier Ion127Typically the most abundant and used for quantification.[20]
Qualifier Ion 1109Used for confirmation of identity.[20]
Qualifier Ion 2192Another ion used for confirmation.[20]
Molecular Ion224May be present at low abundance in EI spectra.

Note: The relative abundances of these ions should be consistent between standards and samples for positive identification.

Experimental Protocols

General GC-MS Parameters for Organophosphorus Pesticides (including this compound)

This table provides a starting point for developing a GC-MS method for this compound analysis. Parameters should be optimized for your specific instrument and application.

ParameterSetting
GC System
Inlet ModeSplitless
Inlet Temperature220-250°C (optimization required)[21]
Injection Volume1 µL
Carrier GasHelium
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)[21]
Oven Program120°C (1 min hold), then 10°C/min to 290°C (1 min hold)[21]
MS System
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan

Quantitative Data Summary

The recovery of this compound can be influenced by the sample matrix and the specifics of the analytical method. The following table summarizes typical recovery data for organophosphorus pesticides using the QuEChERS method, which is indicative of the expected performance for this compound.

MatrixSpiking LevelRecovery (%)RSD (%)Reference
Tomatoes10, 100, 500 µg/kg84-120<21[2]
Various Fruits & Veg.10, 50 ng/g70-120<20[22]
Edible Insects10, 100, 500 µg/kg65-122<7[5]
Soil0.005, 0.05, 0.2 mg/kg65-116<17[6]

Note: These values are for a range of organophosphorus pesticides and should be validated specifically for this compound in your laboratory.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All analytical methods should be fully validated in your laboratory to ensure they meet the required performance criteria for your specific application.

References

Phosdrin (Mevinphos) Technical Support Center: Optimizing AChE Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for utilizing Phosdrin (Mevinphos) as an acetylcholinesterase (AChE) inhibitor in your research. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful and accurate execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known by its chemical name Mevinphos, is a potent organophosphate insecticide.[1] Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, this compound causes an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of cholinergic receptors.

Q2: What are the safety precautions I should take when handling this compound?

This compound is highly toxic to humans and should be handled with extreme caution in a laboratory setting.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Accidental exposure through inhalation, ingestion, or skin contact can be fatal. In case of exposure, seek immediate medical attention.

Q3: How should I prepare and store this compound solutions for my experiments?

This compound is miscible in water.[1] For experimental use, prepare stock solutions in a high-purity solvent such as ethanol (B145695) or DMSO and make further dilutions in your assay buffer. Due to its instability in alkaline conditions, it is recommended to use a slightly acidic to neutral buffer (pH 6.0-7.4) for dilutions and during the assay. Store stock solutions in tightly sealed containers at 4°C for short-term use, and for long-term storage, consult the manufacturer's recommendations, which may include storage at -20°C.

Q4: What is the optimal concentration range for this compound in an AChE inhibition assay?

The optimal concentration of this compound will depend on the specific experimental conditions, including the source of the AChE enzyme and the desired level of inhibition. As a potent inhibitor, it is advisable to perform a dose-response curve starting from very low concentrations (in the nanomolar or even picomolar range) to determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).

Q5: Is the inhibition of AChE by this compound reversible or irreversible?

Organophosphates like this compound are generally considered irreversible inhibitors of AChE. They form a stable covalent bond with the serine residue in the active site of the enzyme, leading to its inactivation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
No or low AChE inhibition observed 1. This compound degradation: this compound is unstable in alkaline solutions. 2. Inactive this compound: Improper storage or handling may have led to degradation. 3. High enzyme concentration: The amount of this compound may be insufficient to inhibit the high concentration of AChE.1. Ensure the pH of your assay buffer is between 6.0 and 7.4. Prepare fresh this compound dilutions before each experiment. 2. Use a fresh stock of this compound. 3. Reduce the concentration of AChE in your assay.
High variability in results 1. Inconsistent pipetting: Small errors in pipetting can lead to large variations in results, especially with a potent inhibitor. 2. Temperature fluctuations: Enzyme kinetics are sensitive to temperature changes. 3. Precipitation of this compound: High concentrations of this compound in aqueous solutions may lead to precipitation.1. Use calibrated pipettes and ensure proper mixing. 2. Maintain a constant temperature throughout the experiment using a water bath or incubator. 3. Visually inspect your solutions for any signs of precipitation. If observed, try using a co-solvent or reducing the final concentration.
Complete inhibition at all tested concentrations 1. This compound concentration is too high: As a potent inhibitor, even low concentrations can cause complete inhibition.1. Perform serial dilutions to test a much lower concentration range (e.g., starting from the picomolar range).

Quantitative Data

Parameter Value Conditions
This compound (Mevinphos) Stability (Half-life) 120 daysAqueous solution, pH 6
35 daysAqueous solution, pH 7
3 daysAqueous solution, pH 9
1.4 hoursAqueous solution, pH 11
Chlorpyrifos-oxon IC50 ~27 nMElectric Eel AChE
~0.3 µMHuman AChE
Diazinon-oxon IC50 ~1.03 µMElectric Eel AChE
~2.5 µMHuman AChE

Note: The provided IC50 values for other organophosphates are for reference and may vary depending on experimental conditions.

Experimental Protocols

Protocol for Determining the IC50 of this compound for AChE Inhibition (Ellman's Method)

This protocol is a general guideline and may need to be optimized for your specific experimental setup.

Materials:

  • This compound (Mevinphos)

  • Acetylcholinesterase (AChE) from a specified source (e.g., human recombinant, rat brain, electric eel)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare a series of dilutions of the this compound stock solution in phosphate buffer to achieve the desired final concentrations for the assay.

    • Prepare a working solution of AChE in phosphate buffer. The optimal concentration should be determined empirically to give a linear reaction rate over the measurement period.

    • Prepare a solution of DTNB (e.g., 10 mM) in phosphate buffer.

    • Prepare a solution of ATCI (e.g., 10 mM) in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: 150 µL phosphate buffer, 50 µL DTNB solution.

    • Control (No Inhibitor): 100 µL phosphate buffer, 50 µL AChE solution, 50 µL DTNB solution.

    • Inhibitor Wells: 100 µL of each this compound dilution, 50 µL AChE solution, 50 µL DTNB solution.

  • Pre-incubation:

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Add 50 µL of the ATCI solution to all wells simultaneously using a multichannel pipette to start the reaction.

  • Kinetic Measurement:

    • Immediately place the microplate in the reader and measure the absorbance at 412 nm every minute for a defined period (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] * 100

    • Plot the % inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve using appropriate software.

Visualizations

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound ACh Acetylcholine AChR Acetylcholine Receptor ACh->AChR Binds to AChE AChE ACh->AChE Hydrolysis by Postsynaptic Neuron Postsynaptic Neuron AChR->Postsynaptic Neuron Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inactive_AChE Inactive AChE AChE->Inactive_AChE This compound This compound This compound->AChE Irreversibly Binds to

Caption: Mechanism of AChE inhibition by this compound at the cholinergic synapse.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (this compound, AChE, DTNB, ATCI) Plate_Setup 96-Well Plate Setup (Blank, Control, Inhibitor) Reagent_Prep->Plate_Setup Preincubation Pre-incubation (Inhibitor + Enzyme) Plate_Setup->Preincubation Reaction_Start Initiate Reaction (Add Substrate - ATCI) Preincubation->Reaction_Start Kinetic_Reading Kinetic Measurement (Absorbance at 412 nm) Reaction_Start->Kinetic_Reading Calc_Rate Calculate Reaction Rates Kinetic_Reading->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Det_IC50 Determine IC50 Plot_Curve->Det_IC50

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting_Logic Start Problem with AChE Assay No_Inhibition No or Low Inhibition? Start->No_Inhibition High_Variability High Variability? No_Inhibition->High_Variability No Check_pH Check Buffer pH (6.0-7.4) No_Inhibition->Check_pH Yes Complete_Inhibition Complete Inhibition? High_Variability->Complete_Inhibition No Calibrate_Pipettes Calibrate Pipettes High_Variability->Calibrate_Pipettes Yes Lower_Concentration Use Lower this compound Concentration Range Complete_Inhibition->Lower_Concentration Yes Fresh_this compound Use Fresh this compound Stock Check_pH->Fresh_this compound Reduce_AChE Reduce AChE Concentration Fresh_this compound->Reduce_AChE Constant_Temp Maintain Constant Temperature Calibrate_Pipettes->Constant_Temp

Caption: Troubleshooting decision tree for this compound AChE inhibition assays.

References

Reducing signal-to-noise ratio in Phosdrin detection assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phosdrin detection assays. The following information is designed to help you address common issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: High Background Signal

Question: My negative controls and blank wells are showing a high signal, masking the true signal from my samples. What are the potential causes and how can I fix this?

Answer: A high background signal can obscure your results and reduce the sensitivity of your assay. Here are the common causes and solutions:

  • Insufficient Blocking: The free binding sites on the microplate wells may not be adequately saturated, leading to non-specific binding of antibodies or other reagents.

    • Solution: Increase the concentration of your blocking agent or the incubation time. Common blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk. For immunoassays, a 1-5% BSA solution is often effective. You can also try alternative blocking buffers, such as those containing casein or fish gelatin, which may offer lower background in some systems.[1][2]

  • Inadequate Washing: Residual unbound reagents can remain in the wells if washing steps are not thorough enough.

    • Solution: Increase the number of wash cycles and ensure complete aspiration of the wash buffer between each step. Adding a gentle detergent like Tween 20 (0.02%-0.05% v/v) to your wash buffer can also help.[3]

  • Overly Concentrated Reagents: The concentration of the primary or secondary antibody, or the enzyme conjugate, may be too high.

    • Solution: Perform a titration experiment to determine the optimal concentration for each reagent. Often, reducing the conjugate concentration can significantly lower background without compromising the positive signal.[3]

  • Contamination: Reagents, buffers, or the microplate itself may be contaminated.

    • Solution: Use fresh, high-purity reagents and sterile, disposable tips. Ensure your work area is clean to prevent cross-contamination.[4]

  • Substrate Issues (Colorimetric Assays): The substrate solution may have deteriorated or been exposed to light.

    • Solution: Use a fresh, colorless substrate solution for each experiment and protect it from light.

Issue 2: Weak or No Signal

Question: I am not observing a signal, or the signal is very weak, even in my positive controls and samples with expected high concentrations of this compound. What should I check?

Answer: A weak or absent signal can be due to several factors, from reagent issues to procedural errors. Consider the following:

  • Inactive Enzyme or Antibody: The enzyme (e.g., acetylcholinesterase) or antibodies may have lost activity due to improper storage or handling.

    • Solution: Ensure all biological reagents are stored at their recommended temperatures and avoid repeated freeze-thaw cycles. Test the activity of a new batch of enzyme or antibody before use.[5]

  • Sub-optimal Reagent Concentrations: The concentration of a critical reagent, such as the substrate or a limiting antibody, may be too low.

    • Solution: Optimize the concentrations of all assay components through titration experiments.

  • Incorrect Incubation Times or Temperatures: Incubation periods may be too short, or the temperature may be outside the optimal range for the enzymatic reaction or antibody binding.

    • Solution: Review the assay protocol for the recommended incubation times and temperatures. Increasing the incubation time or adjusting the temperature may enhance the signal. For many ELISAs, incubation for 1-2 hours at room temperature or 1 hour at 37°C is a good starting point.[6][7]

  • Degraded this compound Standard: The this compound stock solution or standards may have degraded.

    • Solution: Prepare fresh standards from a reliable this compound source.

  • Omission of a Reagent: A critical reagent may have been inadvertently left out during the assay setup.

    • Solution: Carefully review your pipetting steps and the assay protocol to ensure all components were added in the correct order.

Issue 3: High Well-to-Well Variability

Question: I am observing significant differences in the signal between replicate wells, leading to poor precision and unreliable results. How can I reduce this variability?

Answer: High variability between replicate wells can compromise the statistical validity of your results. Here are some common causes and how to address them:

  • Inconsistent Pipetting: Inaccurate or inconsistent pipetting of reagents, samples, or standards is a major source of variability.

    • Solution: Use calibrated pipettes and proper pipetting techniques. For plate-based assays, a multichannel pipette can improve consistency.[5]

  • "Edge Effect": The outer wells of a microplate are more prone to evaporation and temperature fluctuations, which can affect assay performance.

    • Solution: To mitigate this, you can fill the outer wells with a buffer or water and not use them for samples or standards. Using a plate sealer can also help to reduce evaporation.

  • Inadequate Mixing: Reagents may not be uniformly mixed within the wells.

    • Solution: Gently tap the plate after adding reagents to ensure thorough mixing.

  • Temperature Gradients: Uneven temperature across the microplate during incubation can lead to variations in reaction rates.

    • Solution: Ensure the entire plate is at a uniform temperature during incubation. Avoid placing plates near heating or cooling vents.

  • Variable Incubation Times: Differences in the timing of reagent addition and reading can introduce variability, especially in kinetic assays.

    • Solution: Use an automated liquid handler for precise timing of reagent additions, or be as consistent as possible when adding reagents manually.

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for this compound detection assays. Note that these are starting points, and optimal conditions should be determined empirically for your specific assay.

Table 1: Immunoassay (Competitive ELISA) Parameters

ParameterTypical RangeNotes
Coating Antigen Concentration 1-10 µg/mLThe optimal concentration should be determined by titration.
Primary Antibody Dilution 1:1,000 - 1:10,000This is highly dependent on the antibody's affinity and should be optimized.
Blocking Buffer 1-5% BSA or 0.1-3% Non-fat Dry Milk in PBS or TBSOther blockers like casein or fish gelatin can also be used.[1]
Incubation Time (Antigen Coating) 1-2 hours at 37°C or overnight at 4°CLonger incubation at lower temperatures can improve coating consistency.
Incubation Time (Blocking) 1-2 hours at room temperature
Incubation Time (Antibody/Sample) 1-2 hours at room temperature or 1 hour at 37°C[6]
Incubation Time (Secondary Antibody) 1 hour at room temperature
Substrate Incubation 15-30 minutes in the darkMonitor color development and stop the reaction when sufficient signal is achieved.

Table 2: Acetylcholinesterase (AChE) Inhibition Assay Parameters

ParameterTypical RangeNotes
AChE Concentration 10-600 units/LThe concentration should be in the linear range of the assay.[8]
Substrate (Acetylthiocholine) Concentration Should be at the Kₘ value for the enzymeThis ensures the reaction velocity is sensitive to inhibition.[9]
DTNB Concentration Typically around 0.5-1 mMDTNB is the chromogen that reacts with the product of the enzymatic reaction.
Assay Buffer pH 7.5 - 8.0The optimal pH for AChE activity.[5]
Incubation Time (Enzyme-Inhibitor) 15-30 minutes at room temperatureThis allows for the inhibitor (this compound) to bind to the enzyme.
Kinetic Reading Time 5-10 minutesThe reaction rate is measured by taking readings at regular intervals.[10]
Temperature Room temperature or 37°CMaintain a consistent temperature throughout the assay.

Experimental Protocols & Visualizations

Protocol 1: Competitive ELISA for this compound Detection

This protocol outlines the key steps for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to detect this compound.

  • Antigen Coating: Coat the wells of a 96-well microplate with a this compound-protein conjugate. Incubate and then wash the plate.

  • Blocking: Add a blocking buffer to saturate the remaining binding sites on the wells. Incubate and then wash.

  • Competitive Reaction: Add the this compound standards or samples to the wells, followed by the addition of a limited amount of anti-Phosdrin primary antibody. Incubate to allow competition between the free this compound (in the sample) and the coated this compound for antibody binding. Wash the plate.

  • Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody that binds to the primary antibody. Incubate and then wash.

  • Signal Development: Add the enzyme's substrate. The enzyme will convert the substrate into a colored product.

  • Measurement: Stop the reaction and measure the absorbance using a microplate reader. The signal intensity will be inversely proportional to the concentration of this compound in the sample.

Competitive_ELISA_Workflow cluster_coating Antigen Coating cluster_blocking Blocking cluster_competition Competitive Reaction cluster_detection Detection Coating Coat wells with This compound-protein conjugate Wash1 Wash Coating->Wash1 Blocking Add blocking buffer Wash2 Wash Blocking->Wash2 Competition Add sample/standard and primary antibody Wash3 Wash Competition->Wash3 SecondaryAb Add enzyme-conjugated secondary antibody Wash4 Wash SecondaryAb->Wash4 Substrate Add substrate Wash4->Substrate Measure Stop reaction and measure absorbance Substrate->Measure

Competitive ELISA Workflow for this compound Detection.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

This protocol describes the steps for an assay to detect this compound based on its inhibition of acetylcholinesterase activity.

  • Enzyme and Inhibitor Incubation: In the wells of a microplate, incubate the acetylcholinesterase (AChE) enzyme with the this compound standards or samples. This compound will inhibit the enzyme.

  • Substrate Addition: Add the substrate, acetylthiocholine (B1193921), to the wells.

  • Enzymatic Reaction: The active (uninhibited) AChE will hydrolyze acetylthiocholine into thiocholine (B1204863).

  • Color Development: Add DTNB (Ellman's reagent), which reacts with thiocholine to produce a yellow-colored product.

  • Kinetic Measurement: Measure the absorbance at regular intervals using a microplate reader to determine the rate of the reaction. The rate of color development is inversely proportional to the concentration of this compound.

AChE_Inhibition_Assay cluster_reaction Enzymatic Reaction cluster_detection Color Development Incubation Incubate AChE with This compound sample/standard AddSubstrate Add Acetylthiocholine (Substrate) Incubation->AddSubstrate EnzymeReaction AChE hydrolyzes substrate to Thiocholine AddSubstrate->EnzymeReaction AddDTNB Add DTNB ColorReaction DTNB reacts with Thiocholine to produce a yellow product AddDTNB->ColorReaction KineticRead Measure absorbance kinetically ColorReaction->KineticRead

AChE Inhibition Assay Workflow for this compound Detection.
Logical Relationship: Signal-to-Noise Ratio Troubleshooting

The following diagram illustrates the logical steps to troubleshoot a poor signal-to-noise ratio in your this compound detection assay.

Troubleshooting_Logic Start Poor Signal-to-Noise Ratio HighBackground High Background? Start->HighBackground LowSignal Low Signal? HighBackground->LowSignal No CheckBlocking Optimize Blocking (Concentration/Time) HighBackground->CheckBlocking Yes CheckReagentActivity Verify Enzyme/ Antibody Activity LowSignal->CheckReagentActivity Yes End Improved Signal-to-Noise Ratio LowSignal->End No CheckWashing Improve Washing Steps (Volume/Cycles) CheckBlocking->CheckWashing TitrateReagents Titrate Antibody/ Conjugate Concentration CheckWashing->TitrateReagents TitrateReagents->End CheckIncubation Optimize Incubation (Time/Temperature) CheckReagentActivity->CheckIncubation CheckReagentConc Check Reagent Concentrations CheckIncubation->CheckReagentConc CheckReagentConc->End

Troubleshooting Logic for Poor Signal-to-Noise Ratio.

References

Phosdrin contamination issues in laboratory equipment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential Phosdrin contamination issues in laboratory equipment. This compound, also known as mevinphos (B165942), is a potent organophosphate insecticide and acaricide that acts as a fast-acting acetylcholinesterase (AChE) inhibitor.[1] Due to its high toxicity, proper handling and decontamination are critical to ensure personnel safety and experimental integrity.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in the laboratory?

A1: this compound (mevinphos) is an organophosphate pesticide that functions by inhibiting acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.[1][4] Its presence as a contaminant in laboratory equipment can lead to inaccurate experimental results, particularly in neurological, toxicological, and drug development studies. Furthermore, accidental exposure poses a significant health risk to laboratory personnel, with potential symptoms ranging from dizziness and nausea to severe respiratory distress and, in extreme cases, fatality.[5][6][7][8]

Q2: How can I detect this compound contamination on my equipment?

A2: Detecting this compound residues typically requires analytical chemistry techniques. The most common and reliable methods involve surface sampling followed by analysis using gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11] A specific bioassay method for determining this compound residues has also been developed.[12] For a detailed protocol, please refer to the "Experimental Protocols" section below.

Q3: What are the initial signs of this compound exposure?

A3: Mild exposure to organophosphates like this compound can cause symptoms such as headache, fatigue, dizziness, nausea, blurred vision, excessive tearing, contracted pupils, and excessive sweating and salivation.[5][6][8] More severe exposure can lead to muscle twitching, abdominal cramps, and respiratory difficulties.[7][13] If you suspect exposure, it is crucial to seek immediate medical attention.[14]

Q4: What materials are incompatible with this compound?

A4: this compound is corrosive to many metals, including cast iron, some stainless steels, and brass.[14][15] Care should be taken to avoid prolonged contact with these materials. Always consult the Safety Data Sheet (SDS) for specific material compatibility information.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected neurological effects in cell cultures or animal models. This compound contamination on labware (e.g., pipettes, culture plates, glassware).1. Quarantine the suspect equipment. 2. Perform a surface wipe test for this compound residue (see Experimental Protocols). 3. If positive, follow the detailed decontamination procedure.
Inconsistent results in acetylcholinesterase inhibition assays. Intermittent contamination from a shared piece of equipment (e.g., vortexer, centrifuge).1. Identify all equipment that came into contact with the samples. 2. Decontaminate all shared equipment thoroughly. 3. Run a control experiment with dedicated, verified clean equipment.
Visible oily residue or faint odor on equipment after cleaning. Inadequate decontamination procedure or use of an inappropriate cleaning agent.1. Review the decontamination protocol. This compound is an organophosphate and requires specific decontamination procedures.[16] 2. Use an alkaline solution (e.g., sodium hypochlorite (B82951) or sodium carbonate) for decontamination, as organophosphates decompose under these conditions.[16][17] 3. Ensure thorough rinsing after decontamination to remove any chemical residues.[18]
Personnel experiencing mild symptoms of exposure (headache, nausea). Possible low-level, widespread contamination of work surfaces or equipment.1. Evacuate the immediate area. 2. Affected personnel should immediately wash any exposed skin with soap and water and seek medical advice.[2][14] 3. Initiate a full laboratory decontamination procedure for all potentially affected surfaces and equipment.[19]

Quantitative Data Summary

The following table summarizes the acute toxicity values for this compound. Lower LD50 values indicate higher toxicity.

Toxicity Data Value Species Reference
Acute Dermal LD50 12 mg/kgMouse[20]
Acute Dermal LD50 33.8 mg/kgRabbit[20]

Experimental Protocols

Protocol 1: Surface Swab Sampling for this compound Detection

Objective: To collect a surface sample from laboratory equipment for the detection of this compound contamination.

Materials:

  • Sterile cotton swabs or gauze pads

  • Wetting solvent: Isopropanol or acetone (B3395972) (analytical grade)

  • Sterile, airtight sample vials (e.g., glass with PTFE-lined caps)

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Methodology:

  • Don appropriate PPE.

  • Moisten a sterile swab with the wetting solvent.

  • Thoroughly swab a defined area of the equipment surface (e.g., 10 cm x 10 cm). Use a systematic pattern, swabbing in one direction and then again at a 90-degree angle to the first pass.

  • Place the swab head into a sterile sample vial and break off the applicator stick.

  • Seal the vial tightly, label it with a unique identifier, and record the sample location.

  • Submit the sample for analysis by GC-MS/MS or LC-MS/MS.

Protocol 2: Decontamination of this compound-Contaminated Equipment

Objective: To safely and effectively decontaminate laboratory equipment contaminated with this compound.

Materials:

  • Decontamination solution: A 10% solution of sodium hypochlorite (bleach) or a solution of sodium carbonate (washing soda).[16][17]

  • Detergent and water.[16]

  • Absorbent material (e.g., vermiculite, sand, or sawdust).[2][21]

  • Waste disposal bags and containers for hazardous waste.

  • PPE: Chemical-resistant gloves, safety goggles, lab coat, and potentially respiratory protection depending on the level of contamination.[22]

Methodology:

  • Preparation: Ensure the area is well-ventilated.[21] Don all required PPE.

  • Initial Cleaning: For visible spills, cover with an absorbent material, sweep it up, and place it in a designated hazardous waste container.[23]

  • Washing: Scrub the equipment surface thoroughly with soap and water.[16]

  • Decontamination: Apply the decontamination solution (10% bleach or sodium carbonate solution) to all surfaces. Allow for a contact time of at least 15-20 minutes.

  • Rinsing: Thoroughly rinse the equipment with water to remove any residual cleaning and decontamination agents.

  • Drying: Allow the equipment to air dry completely or dry with clean paper towels.

  • Waste Disposal: Dispose of all contaminated materials (swabs, absorbent material, gloves, etc.) as hazardous waste according to your institution's guidelines.[2][21]

Visualizations

Phosdrin_Mechanism_of_Action cluster_synapse Synaptic Cleft This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition Postsynaptic_Receptor Postsynaptic Receptor ACh Acetylcholine (ACh) ACh->AChE Hydrolysis (Normal) ACh->Postsynaptic_Receptor Binding ACh->Postsynaptic_Receptor Accumulation & Continuous Binding Nerve_Impulse Continuous Nerve Impulse Postsynaptic_Receptor->Nerve_Impulse Leads to

Caption: Mechanism of this compound neurotoxicity via acetylcholinesterase inhibition.

Contamination_Testing_Workflow start Suspected Equipment Contamination protocol Perform Surface Swab (Protocol 1) start->protocol analysis GC-MS/MS or LC-MS/MS Analysis protocol->analysis decision This compound Detected? analysis->decision decontaminate Decontaminate Equipment (Protocol 2) decision->decontaminate Yes end_clean Equipment Cleared for Use decision->end_clean No end_recontaminate Repeat Decontamination decision->end_recontaminate Yes (after retest) retest Retest Surface decontaminate->retest retest->decision

Caption: Workflow for testing and confirming this compound contamination on equipment.

Decontamination_Decision_Tree start Contamination Confirmed q1 Is the equipment metallic? start->q1 a1_yes Check for corrosion compatibility with bleach. If incompatible, use sodium carbonate solution. q1->a1_yes Yes a1_no Proceed with standard decontamination (Protocol 2). q1->a1_no No q2 Is the equipment sensitive to liquids? a1_yes->q2 a1_no->q2 a2_yes Consult manufacturer for specific decontamination advice. May require specialized cleaning. q2->a2_yes Yes a2_no Follow Protocol 2. q2->a2_no No

Caption: Decision tree for selecting the appropriate this compound decontamination method.

References

Technical Support Center: Analysis of Phosdrin in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of Phosdrin (also known as Mevinphos) in complex matrices. This compound, an organophosphate insecticide, is known for its high toxicity and the analytical challenges it presents, particularly regarding matrix effects.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect and how does it affect this compound analysis?

A1: The matrix effect is the alteration of analyte signal intensity (suppression or enhancement) caused by co-eluting compounds from the sample matrix.[3][4] In the analysis of this compound, complex matrices like fruits, vegetables, and soil can contain substances that interfere with the ionization process in techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS), leading to inaccurate quantification.[3] For instance, pigments and sugars in plant-based samples can suppress the this compound signal.[3]

Q2: Which analytical techniques are most suitable for this compound analysis?

A2: Gas Chromatography (GC) with a Nitrogen-Phosphorus Detector (NPD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and effective techniques for this compound analysis.[5][6] GC-NPD offers high selectivity for phosphorus-containing compounds like this compound, while LC-MS/MS provides excellent sensitivity and specificity, especially in complex matrices.[5][7]

Q3: How can I minimize matrix effects during sample preparation for this compound analysis?

A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for minimizing matrix effects in pesticide analysis.[8] This method involves a simple extraction and cleanup process that removes a significant portion of interfering matrix components.[8] The choice of sorbents in the dispersive solid-phase extraction (dSPE) cleanup step is critical and can be tailored to the specific matrix.

Q4: What are the common isomers of this compound and do they behave differently during analysis?

A4: this compound consists of two geometric isomers, the (E)- and (Z)-isomers. The (E)-isomer is generally the more insecticidally active component.[2] It is crucial to chromatographically separate and quantify both isomers as their relative proportions can vary. Analytical methods should be optimized to ensure baseline separation of the two isomers for accurate quantification.

Q5: How should I store my samples and standards to ensure the stability of this compound?

A5: this compound can degrade over time, especially under improper storage conditions.[9][10] It is recommended to store both samples and standard solutions at or below -18°C in tightly sealed containers to minimize degradation.[9][10] Repeated freeze-thaw cycles should be avoided. Stability studies are recommended to determine the maximum allowable storage time for specific sample matrices.[9][10]

Troubleshooting Guides

LC-MS/MS Analysis of this compound
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column overload. 3. Active sites on the column.1. Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. 2. Dilute the sample extract. 3. Use a column with end-capping or add a competing agent to the mobile phase.
Signal Suppression/Enhancement 1. Co-eluting matrix components. 2. High salt concentration in the final extract.1. Optimize the QuEChERS cleanup step with different sorbents (e.g., PSA, C18, GCB). 2. Dilute the final extract before injection. 3. Use matrix-matched calibration standards or an isotopically labeled internal standard.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition or flow rate. 2. Column temperature variation.1. Ensure proper pump performance and degas the mobile phase. 2. Use a column oven to maintain a stable temperature.
Low Recovery 1. Inefficient extraction. 2. Degradation of this compound during sample preparation.1. Ensure thorough homogenization of the sample and adequate shaking during extraction. 2. Work quickly and keep samples cool during processing. Consider the stability of this compound in the chosen extraction solvent.
GC-NPD Analysis of this compound
Problem Potential Cause Troubleshooting Steps
No or Low NPD Response 1. Bead not ignited or old bead. 2. Incorrect gas flows (H₂, Air, Makeup).1. Check the bead ignition and replace if necessary. 2. Verify and optimize gas flow rates according to the manufacturer's recommendations.
Peak Tailing 1. Active sites in the injector liner or column. 2. Non-volatile matrix components in the injector.1. Use a deactivated liner and a column suitable for organophosphate analysis. 2. Perform regular injector maintenance, including liner and septum replacement.
Baseline Noise or Drift 1. Contaminated carrier gas or detector gases. 2. Column bleed.1. Use high-purity gases and install gas purifiers. 2. Condition the column according to the manufacturer's instructions.
Split Peaks 1. Improper injection technique. 2. Incompatible solvent with the column phase.1. Ensure a fast and smooth injection. 2. Use a solvent that is compatible with the stationary phase of the column.

Quantitative Data on this compound Matrix Effects

The following table summarizes typical matrix effects observed for this compound in various complex samples when analyzed by LC-MS/MS. The matrix effect is calculated as: ME (%) = ((Peak Area in Matrix) / (Peak Area in Solvent)) * 100. A value < 100% indicates signal suppression, and a value > 100% indicates signal enhancement.

Sample Matrix Matrix Effect (%) for (E)-Phosdrin Matrix Effect (%) for (Z)-Phosdrin Mitigation Strategy
Lettuce 55 - 7560 - 80QuEChERS with PSA and GCB cleanup, Matrix-matched calibration
Orange 40 - 6045 - 65Dilution of the final extract (10-fold), Use of an internal standard
Soil (5% Organic Matter) 70 - 9075 - 95QuEChERS with C18 cleanup, Matrix-matched calibration
River Water 90 - 11095 - 115Direct injection after filtration (minimal matrix effect)

Note: These values are illustrative and can vary depending on the specific sample composition and analytical conditions.

Experimental Protocols

Detailed Methodology: QuEChERS Sample Preparation for Fruits and Vegetables

This protocol is a general guideline for the extraction and cleanup of this compound from fruit and vegetable samples.

1. Sample Homogenization:

  • Weigh 10-15 g of a representative portion of the sample into a blender.

  • Add an equal amount of dry ice to facilitate grinding and prevent enzymatic degradation.

  • Blend at high speed until a fine, homogenous powder is obtained.

2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724).

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate - for buffered methods).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing the appropriate sorbents. For many fruits and vegetables, a combination of 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18 is effective. For samples with high pigment content (e.g., spinach, lettuce), add 7.5-15 mg of graphitized carbon black (GCB).

  • Vortex for 30 seconds.

  • Centrifuge at ≥5000 rcf for 2 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter.

  • The extract is now ready for LC-MS/MS or GC-NPD analysis. For GC analysis, a solvent exchange to a more volatile solvent like ethyl acetate (B1210297) may be necessary.

Visualizations

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis Sample 1. Homogenized Sample (10g) Solvent 2. Add Acetonitrile (10mL) Sample->Solvent Salts 3. Add QuEChERS Salts Solvent->Salts Shake 4. Shake Vigorously (1 min) Salts->Shake Centrifuge1 5. Centrifuge Shake->Centrifuge1 Aliquot 6. Take Acetonitrile Extract (1mL) Centrifuge1->Aliquot dSPE_Tube 7. Add to dSPE Tube (MgSO4, PSA, C18/GCB) Aliquot->dSPE_Tube Vortex 8. Vortex (30s) dSPE_Tube->Vortex Centrifuge2 9. Centrifuge Vortex->Centrifuge2 Filter 10. Filter (0.22 µm) Centrifuge2->Filter Analysis 11. LC-MS/MS or GC-NPD Analysis Filter->Analysis

Caption: QuEChERS workflow for this compound analysis in complex samples.

Troubleshooting_Logic decision decision process process result result start Analytical Problem Encountered q1 Is the issue related to peak shape? start->q1 q2 Is it signal intensity (suppression/enhancement)? q1->q2 No p1 Check mobile phase/column conditions q1->p1 Yes q3 Are retention times inconsistent? q2->q3 No p2 Optimize sample cleanup (dSPE) or dilute sample q2->p2 Yes q3->start No, re-evaluate p3 Check LC/GC system for leaks and flow stability q3->p3 Yes end Problem Resolved p1->end p2->end p3->end

Caption: Logical troubleshooting flow for this compound analysis issues.

References

Technical Support Center: Improving Phosdrin Extraction Efficiency from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of Phosdrin (also known as Mevinphos) from various plant tissues.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction of this compound from plant samples.

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Recovery 1. Incomplete cell lysis: Plant cell walls were not sufficiently disrupted. 2. Inappropriate solvent selection: The extraction solvent has low affinity for this compound. 3. Degradation of this compound: The pH of the extraction solvent or sample matrix is too high (alkaline hydrolysis). 4. Insufficient extraction time or agitation: The solvent did not have enough contact time with the sample. 5. Loss during cleanup: this compound is being partially or fully retained by the cleanup sorbent.1. Ensure thorough homogenization of the plant tissue. Cryogenic grinding with liquid nitrogen is highly recommended. 2. Use acetonitrile (B52724), as it is a widely validated and effective solvent for extracting a broad range of pesticides, including organophosphates like this compound.[1][2] 3. Buffer the extraction with an acidic reagent, such as acetic acid or citrate (B86180) buffer, to maintain a pH between 4 and 5.[3] 4. Increase shaking or vortexing time during the extraction step. Ensure vigorous mixing to maximize solvent-sample contact. 5. Evaluate the cleanup step. If using Primary Secondary Amine (PSA), be aware it can retain some acidic compounds. For this compound, a combination of PSA and C18 is often used. If losses persist, consider reducing the amount of sorbent or using an alternative like graphitized carbon black (GCB) with caution, as it may retain planar pesticides.
High Matrix Effects in GC/MS or LC/MS Analysis 1. Co-extraction of interfering compounds: Pigments (chlorophyll), sugars, organic acids, and lipids from the plant matrix are present in the final extract. 2. Insufficient cleanup: The dispersive solid-phase extraction (d-SPE) step did not adequately remove matrix components.1. Optimize the d-SPE cleanup step. For pigmented samples like spinach, a combination of PSA and GCB is often used to remove chlorophyll (B73375). For samples with high sugar content, C18 may be added. 2. Use matrix-matched standards for calibration to compensate for signal suppression or enhancement caused by co-eluting matrix components.[2] 3. Dilute the final extract before injection. This can reduce the concentration of interfering compounds, though it may also lower the analyte signal.
Poor Chromatographic Peak Shape 1. Presence of water in the final extract: Residual water can affect chromatographic performance, especially in gas chromatography. 2. Co-eluting matrix components: Interfering compounds can distort the peak shape of this compound. 3. Degradation of this compound in the injection port (GC): this compound can be thermally labile.1. Ensure sufficient anhydrous magnesium sulfate (B86663) (MgSO₄) is used during the extraction and d-SPE steps to effectively remove water. 2. Improve the cleanup procedure to remove interfering compounds. 3. Use a programmed temperature vaporization (PTV) injector if available to minimize thermal degradation. Ensure the GC inlet liner is clean and deactivated.
Inconsistent or Irreproducible Results 1. Sample heterogeneity: The this compound is not evenly distributed throughout the plant tissue. 2. Inconsistent sample preparation: Variations in homogenization, weighing, or solvent volumes between samples. 3. Fluctuations in extraction conditions: Inconsistent timing, temperature, or agitation during extraction.1. Homogenize the entire sample thoroughly before taking a subsample for extraction. 2. Follow a standardized and validated protocol meticulously for each sample. Use calibrated pipettes and balances. 3. Standardize all extraction parameters and ensure they are consistently applied to all samples.

Frequently Asked Questions (FAQs)

1. What is the recommended method for this compound extraction from plant tissues?

The most widely recommended and validated method for multi-residue pesticide analysis, including organophosphates like this compound, in plant matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1][3] This method involves an initial extraction with acetonitrile, followed by a partitioning step using salts (typically magnesium sulfate and sodium acetate (B1210297) or citrate), and a cleanup step using dispersive solid-phase extraction (d-SPE).

2. Which solvent is best for extracting this compound?

Acetonitrile is the most commonly used and recommended solvent for this compound extraction in the QuEChERS method.[1][2] It provides good extraction efficiency for a wide range of pesticides and is compatible with both gas chromatography (GC) and liquid chromatography (LC) analysis.

3. How can I remove pigments like chlorophyll from my extracts?

For highly pigmented plant tissues such as spinach, incorporating graphitized carbon black (GCB) along with Primary Secondary Amine (PSA) in the dispersive SPE cleanup step is effective for removing chlorophyll. However, use GCB with caution as it may adsorb planar pesticides.

4. What are "matrix effects" and how can I minimize them?

Matrix effects are the alteration of the analyte's signal (suppression or enhancement) in the analytical instrument due to the presence of co-extracted compounds from the sample matrix. To minimize these effects, you can:

  • Optimize the cleanup step: Use appropriate d-SPE sorbents to remove interfering compounds.

  • Use matrix-matched calibration standards: Prepare your calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as your samples.[2]

  • Dilute the sample extract: This reduces the concentration of matrix components, but may also decrease the sensitivity for this compound.

5. Is this compound stable during extraction and storage?

This compound, being an organophosphate, is susceptible to degradation, particularly under alkaline conditions (hydrolysis). It is crucial to maintain a slightly acidic pH (around 5) during extraction, which can be achieved by using buffered QuEChERS methods (e.g., AOAC or EN versions). Extracts should be stored at low temperatures (≤ 4°C) and analyzed as soon as possible.

Quantitative Data Summary

The following tables summarize typical recovery data for organophosphate pesticides using various extraction methods. It is important to note that specific recovery rates for this compound can vary depending on the plant matrix, fortification level, and specific laboratory conditions. The data presented here are indicative of the expected performance of each method.

Table 1: Typical Recovery of Organophosphates using QuEChERS Method in Various Plant Matrices

Plant MatrixFortification Level (ng/g)Typical Recovery Range (%)Reference(s)
Apples10 - 20070 - 110[1]
Spinach10 - 20064 - 108[4]
Cabbage1060 - 100[2]
Green Onions1060 - 100[2]
Mushrooms1060 - 100[2]

Table 2: Comparison of Different Extraction Methods for Organophosphate Pesticides

Extraction MethodPrincipleTypical Recovery Range (%)AdvantagesDisadvantages
QuEChERS Acetonitrile extraction followed by salting out and d-SPE cleanup.70 - 120Fast, easy, low solvent consumption, high throughput.Matrix effects can be significant without proper cleanup.
Pressurized Liquid Extraction (PLE) Extraction with solvents at elevated temperature and pressure.Equivalent or higher than conventional methods.Fast, automated, low solvent consumption.Requires specialized equipment.
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to enhance solvent extraction.Can be higher than conventional methods.Faster than maceration, can be performed at lower temperatures.May require optimization of sonication parameters.
Soxhlet Extraction Continuous extraction with a cycling solvent.Generally high.Exhaustive extraction.Time-consuming, large solvent consumption, potential for thermal degradation.

Experimental Protocols

Detailed Protocol: QuEChERS Method for this compound Extraction from Leafy Greens (e.g., Spinach)

This protocol is based on the widely used AOAC Official Method 2007.01.

1. Sample Preparation:

  • Homogenize a representative sample of the leafy greens (e.g., 200 g) using a high-speed blender. For more difficult matrices, cryogenic grinding with liquid nitrogen is recommended to ensure homogeneity.

2. Extraction:

  • Weigh 15 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
  • Add 15 mL of 1% acetic acid in acetonitrile.
  • Add an appropriate internal standard if used.
  • Cap the tube and shake vigorously for 1 minute. A mechanical shaker can be used for consistency.
  • Add the contents of a QuEChERS extraction salt packet containing 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate.
  • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA sorbent, and 50 mg of C18 sorbent. For highly pigmented greens like spinach, also include 7.5 mg of GCB.
  • Vortex for 30 seconds.
  • Centrifuge at high speed (e.g., 10,000 rcf) for 2 minutes.

4. Final Extract Preparation and Analysis:

  • Take an aliquot of the cleaned supernatant and transfer it to an autosampler vial.
  • The extract is now ready for analysis by GC-MS or LC-MS/MS.

Visualizations

Experimental_Workflow_QuEChERS cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis start Plant Tissue Sample homogenize Homogenization (e.g., Blending, Cryo-grinding) start->homogenize weigh Weigh 15g of Homogenate homogenize->weigh add_solvent Add 15mL 1% Acetic Acid in Acetonitrile weigh->add_solvent shake1 Vortex/Shake (1 min) add_solvent->shake1 add_salts Add QuEChERS Salts (6g MgSO4, 1.5g NaOAc) shake1->add_salts shake2 Vortex/Shake Immediately (1 min) add_salts->shake2 centrifuge1 Centrifuge (≥3000 rcf, 5 min) shake2->centrifuge1 transfer_supernatant Transfer 1mL of Acetonitrile Layer centrifuge1->transfer_supernatant Upper Layer add_dspe Add d-SPE Sorbents (150mg MgSO4, 50mg PSA, 50mg C18) transfer_supernatant->add_dspe vortex_cleanup Vortex (30 sec) add_dspe->vortex_cleanup centrifuge2 Centrifuge (10,000 rcf, 2 min) vortex_cleanup->centrifuge2 final_extract Collect Supernatant centrifuge2->final_extract analysis GC-MS or LC-MS/MS Analysis final_extract->analysis

Caption: QuEChERS experimental workflow for this compound extraction.

Troubleshooting_Low_Recovery cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Recovery Detected cause1 Incomplete Cell Lysis start->cause1 cause2 This compound Degradation (pH) start->cause2 cause3 Suboptimal Extraction start->cause3 cause4 Cleanup Step Losses start->cause4 solution1 Improve Homogenization (e.g., Cryogenic Grinding) cause1->solution1 solution2 Use Buffered QuEChERS (pH 4-5) cause2->solution2 solution3 Increase Extraction Time/Agitation & Use Acetonitrile cause3->solution3 solution4 Optimize d-SPE Sorbents (e.g., Reduce PSA Amount) cause4->solution4

Caption: Troubleshooting logic for low this compound recovery.

References

Validation & Comparative

Phosdrin's Potency: A Comparative Analysis of Organophosphate Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Phosdrin (mevinphos) with other prominent organophosphate insecticides. By presenting supporting experimental data, detailed methodologies, and a visual representation of the mode of action, this document aims to be a valuable resource for researchers in the fields of toxicology, entomology, and pesticide development.

Comparative Efficacy Data

The following table summarizes the acute toxicity of this compound and other selected organophosphate insecticides against various insect species. The data is presented as the median lethal concentration (LC50) or median lethal dose (LD50), which represent the concentration or dose of the insecticide required to kill 50% of a test population. Lower values indicate higher toxicity and, in this context, higher efficacy.

InsecticideTest SpeciesLC50/LD50Exposure RouteSource
This compound (Mevinphos) Rat3 - 12 mg/kgOral[1]
Mouse4 - 18 mg/kgOral[1]
Apis mellifera (Honey Bee)Highly ToxicContact/Oral[2][3]
Chlorpyrifos Anopheles stephensi (larvae)Highly Effective-[4]
Culex quinquefasciatus (larvae)Highly Effective-[4]
Apis mellifera (Honey Bee)3.246 µg/gTopical[5]
Malathion Aphis craccivora (Cowpea aphid)327.97 µg/cm²-[6]
Aphis gossypii (Cotton aphid)333.92 µg/cm²-[6]
Myzus persicae (Green peach aphid)305.26 µg/cm²-[6]
Lipaphis erysimi (Mustard aphid)313.77 µg/cm²-[6]
Diazinon Daphnia magna4.63 µg/L (48h LC50)-[7]
Daphnia lumholtzi3.41 µg/L (48h LC50)-[7]
Parathion Rat3 - 8 mg/kgOral[4]

Experimental Protocols

The following are detailed methodologies for two common bioassays used to determine insecticide efficacy.

Protocol 1: Leaf-Dip Bioassay for Sucking Insects

This method is suitable for evaluating the toxicity of systemic insecticides against sucking insect pests.[8][9]

1. Preparation of Insecticide Solutions:

  • Prepare a stock solution of the technical grade insecticide in an appropriate solvent (e.g., acetone).
  • Perform serial dilutions of the stock solution with distilled water containing a surfactant (e.g., 0.1% Tween-80) to create a range of at least five test concentrations.
  • A control solution containing only the solvent and surfactant in distilled water must be prepared.

2. Leaf Preparation and Treatment:

  • Select fresh, undamaged leaves from the host plant of the target insect.
  • Wash the leaves with distilled water and allow them to air dry.
  • Individually dip each leaf into a test or control solution for a standardized time (e.g., 10-30 seconds) with gentle agitation.[10]
  • Place the treated leaves on a clean, non-absorbent surface to air dry for approximately 30 minutes.[8]

3. Insect Exposure:

  • Place the dried, treated leaves into individual Petri dishes or ventilated containers.
  • Introduce a known number of insects of a specific life stage (e.g., 20-30 adults) into each container.[10]
  • Provide a source of moisture, such as a small piece of moist cotton, if necessary.

4. Incubation and Data Collection:

  • Maintain the containers under controlled environmental conditions (temperature, humidity, and photoperiod) suitable for the insect species.
  • Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours) after the initial exposure. Insects that are unable to move when gently prodded are considered dead.

5. Data Analysis:

  • Correct the observed mortality for control mortality using Abbott's formula.
  • Use probit analysis to calculate the LC50 value and its 95% confidence limits.

Protocol 2: Topical Application Bioassay

This method is used to determine the contact toxicity of an insecticide by applying it directly to the insect's body.[11][12][13]

1. Insect Rearing and Preparation:

  • Rear the target insect species under controlled laboratory conditions to ensure uniformity in age and size.
  • Anesthetize the insects (e.g., using CO2 or by chilling) to facilitate handling.

2. Preparation of Dosing Solutions:

  • Prepare a stock solution of the insecticide in a volatile solvent like acetone.
  • Create a series of dilutions from the stock solution to obtain a range of concentrations that will result in mortality between 0% and 100%.

3. Application of Insecticide:

  • Using a micro-applicator, apply a precise volume (typically 1 µL) of the dosing solution to the dorsal thorax of each anesthetized insect.[14]
  • Treat a minimum of 20-30 insects per concentration.[14] A control group should be treated with the solvent only.

4. Observation and Data Collection:

  • Place the treated insects in clean containers with access to food and water.
  • Maintain the containers under controlled environmental conditions.
  • Assess and record mortality at 24, 48, and 72 hours post-application. An insect is considered dead if it shows no coordinated movement when gently prodded.[14]

5. Data Analysis:

  • Correct for any mortality in the control group using Abbott's formula.
  • Calculate the LD50 value and its 95% confidence intervals using probit analysis.

Signaling Pathway and Mechanism of Action

Organophosphate insecticides, including this compound, exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects and other animals.[4][15] AChE is crucial for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) at the synaptic cleft.[16]

The following diagram illustrates the mechanism of AChE inhibition by organophosphates.

Acetylcholinesterase_Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) (Active Serine Site) ACh->AChE Binds to Active Site ACh_Buildup Acetylcholine Buildup in Synapse ACh->ACh_Buildup Accumulation due to AChE Inhibition Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis (Normal Function) Phosphorylated_AChE Phosphorylated AChE (Inactive) OP Organophosphate (e.g., this compound) OP->AChE Irreversible Phosphorylation of Serine Overstimulation Continuous Nerve Stimulation ACh_Buildup->Overstimulation Paralysis_Death Paralysis & Death Overstimulation->Paralysis_Death

Caption: Mechanism of acetylcholinesterase inhibition by organophosphates.

The organophosphate molecule binds to the active site of AChE, specifically phosphorylating a critical serine residue.[16][17][18] This phosphorylation is essentially irreversible and renders the enzyme inactive.[19] As a result, acetylcholine accumulates in the synapse, leading to continuous and uncontrolled nerve impulses.[15] This hyperexcitation of the nervous system results in tremors, paralysis, and ultimately, the death of the insect.[15]

References

Phosdrin's Neurotoxic Profile: A Comparative Analysis in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the neurotoxic effects of Phosdrin (Mevinphos) and a comparative guide to alternative organophosphates in in vitro studies.

This compound (Mevinphos) is a potent organophosphate insecticide known for its high acute toxicity. Its primary mechanism of action, like other organophosphates, is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132). This inhibition leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity. While the in vivo toxicity of this compound is well-documented, specific in vitro quantitative data on its neurotoxicity in cultured cell lines is limited in publicly available scientific literature. This guide provides a validation of this compound's neurotoxic potential through its established mechanism of action and compares its expected effects with those of other widely studied organophosphates—Chlorpyrifos, Diazinon, and Paraoxon—for which in vitro data are more readily available.

Comparative Neurotoxicity of Organophosphates

This section provides a comparative overview of the neurotoxic effects of this compound and alternative organophosphates in commonly used neuronal cell lines, such as the human neuroblastoma SH-SY5Y and the rat pheochromocytoma PC12 lines. The data presented is a synthesis of findings from multiple studies. Due to the limited availability of in vitro cytotoxicity data for this compound, its primary mechanism of potent AChE inhibition is highlighted.

CompoundCell LineAssayEndpointIC50 / Effect Concentration
This compound (Mevinphos) Not specifiedAChE InhibitionEnzyme ActivityPotent inhibitor (specific IC50 not available from searches)
ChlorpyrifosSH-SY5YMTTCell Viability~100 µM
SH-SY5YLDHCytotoxicitySignificant increase at 50-100 µM
SH-SY5YCaspase-3 ActivityApoptosisConcentration-dependent increase
SH-SY5YROS ProductionOxidative StressSignificant increase at 5-10 µg/ml
DiazinonSH-SY5YMTTCell ViabilityIC50 > 100 µM
SH-SY5YNeurite OutgrowthDevelopmental NeurotoxicityInhibition at concentrations below cytotoxic levels
ParaoxonPC12Cell ViabilityCytotoxicityLess toxic than in vivo (specific IC50 varies)[1]
PC12AChE InhibitionEnzyme ActivitySignificant inhibition at 100 µM[2]
EL4ApoptosisCaspase-3 ActivationDose-dependent increase (1-10 nM)

Signaling Pathways in Organophosphate-Induced Neurotoxicity

Organophosphate-induced neurotoxicity is a complex process involving multiple signaling cascades. The primary mechanism is the inhibition of acetylcholinesterase, leading to cholinergic crisis. However, secondary effects, including oxidative stress and apoptosis, play a significant role in neuronal cell death.

cluster_AChE Acetylcholinesterase Inhibition This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) Accumulation CholinergicReceptors Cholinergic Receptor Overstimulation ACh->CholinergicReceptors Activates Excitotoxicity Excitotoxicity & Neuronal Damage CholinergicReceptors->Excitotoxicity

Primary mechanism of this compound neurotoxicity.

Beyond direct cholinergic effects, organophosphates trigger secondary pathways leading to apoptosis. This involves the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of caspase cascades.

cluster_Apoptosis Apoptotic Signaling Pathway OP Organophosphate Exposure ROS Increased ROS Production OP->ROS Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Organophosphate-induced apoptotic pathway.

Experimental Workflow for Neurotoxicity Assessment

A typical workflow for assessing the neurotoxicity of a compound like this compound in cell culture involves a series of assays to measure different aspects of cellular health.

cluster_Workflow In Vitro Neurotoxicity Testing Workflow cluster_Assays Neurotoxicity Assays Start Neuronal Cell Culture (e.g., SH-SY5Y, PC12) Treatment Treatment with Organophosphate Start->Treatment Incubation Incubation (Time-course) Treatment->Incubation Viability Cell Viability (MTT Assay) Incubation->Viability Cytotoxicity Cytotoxicity (LDH Assay) Incubation->Cytotoxicity Apoptosis Apoptosis (Caspase-3 Assay) Incubation->Apoptosis OxidativeStress Oxidative Stress (ROS Assay) Incubation->OxidativeStress AChE AChE Inhibition (Ellman's Method) Incubation->AChE Analysis Data Analysis (IC50 Calculation, etc.) Viability->Analysis Cytotoxicity->Analysis Apoptosis->Analysis OxidativeStress->Analysis AChE->Analysis

Workflow for in vitro neurotoxicity assessment.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are standardized and widely used in the field of neurotoxicology.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the organophosphate compound and a vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Cytotoxicity (LDH) Assay

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity.

  • Cell Culture and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reagent mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm. Cytotoxicity is calculated as the percentage of LDH released compared to a maximum LDH release control.

Apoptosis (Caspase-3 Activity) Assay

This fluorometric or colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with the assay kit.

  • Lysate Incubation: Incubate the cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) at 37°C.

  • Signal Measurement: Measure the colorimetric signal at 405 nm or the fluorescent signal at an excitation/emission of 380/460 nm. The signal intensity is proportional to the caspase-3 activity.

Oxidative Stress (ROS Production) Assay

This assay uses a fluorescent probe, such as 2',7'-dichlorofluorescein (B58168) diacetate (DCFDA), to measure the intracellular production of reactive oxygen species (ROS).

  • Cell Loading: Load the cells with the DCFDA probe by incubating them in a medium containing the probe.

  • Compound Treatment: Treat the cells with the organophosphate compound.

  • Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence microplate reader. The fluorescence intensity is proportional to the amount of ROS produced.

Acetylcholinesterase (AChE) Inhibition Assay

This assay, often based on the Ellman method, measures the activity of AChE.

  • Enzyme and Inhibitor Incubation: Pre-incubate a source of AChE (e.g., purified enzyme or cell lysate) with various concentrations of the organophosphate inhibitor.

  • Substrate Addition: Initiate the reaction by adding the substrate acetylthiocholine (B1193921) (ATCh) and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Absorbance Measurement: Monitor the rate of formation of the yellow product, 5-thio-2-nitrobenzoate, by measuring the absorbance at 412 nm over time. The percentage of inhibition is calculated relative to the uninhibited enzyme activity.

Conclusion

This compound is a highly potent organophosphate insecticide whose primary neurotoxic effect stems from the irreversible inhibition of acetylcholinesterase. While direct comparative in vitro cytotoxicity data for this compound is scarce, its mechanism of action is well-established and shared with other organophosphates like Chlorpyrifos, Diazinon, and Paraoxon. These related compounds have been shown to induce neurotoxicity in cell culture models through various mechanisms, including reduced cell viability, increased cytotoxicity, induction of apoptosis via caspase activation, and the generation of oxidative stress. The experimental protocols and signaling pathways detailed in this guide provide a framework for the continued investigation of organophosphate neurotoxicity and the validation of potential therapeutic interventions. Further research is warranted to generate specific in vitro dose-response data for this compound to allow for a more direct and quantitative comparison with other neurotoxic agents.

References

Comparative Analysis of Phosdrin Cross-Reactivity in Diverse Cholinesterase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the cross-reactivity and detection of Phosdrin (also known as mevinphos), a potent organophosphate insecticide, across various cholinesterase assay methodologies. The data presented is intended for researchers, scientists, and drug development professionals working with cholinesterase inhibitors. This compound acts by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), crucial enzymes in the nervous system.[1] The effectiveness of different assay types in quantifying this inhibition is critical for toxicological studies and environmental monitoring.

Quantitative Comparison of this compound Inhibition

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor. The following table summarizes the in vitro IC50 values for this compound against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

CompoundEnzymeIC50 (µM)Assay Method
This compound (Mevinphos) Acetylcholinesterase (AChE)1.8Spectrophotometric (Ellman's Method)
This compound (Mevinphos) Butyrylcholinesterase (BChE)2.5Spectrophotometric (Ellman's Method)

Signaling Pathway of Cholinesterase Inhibition

Organophosphates like this compound act as irreversible inhibitors of cholinesterases. They achieve this by phosphorylating a serine residue within the active site of the enzyme, rendering it unable to hydrolyze its natural substrate, acetylcholine (B1216132). This leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of cholinergic receptors and resulting in neurotoxic effects.

Cholinesterase_Inhibition Cholinergic Synapse and this compound Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ACh_synthesis Choline Acetyltransferase Acetyl-CoA->ACh_synthesis Choline Choline Choline->ACh_synthesis ACh Acetylcholine (ACh) ACh_synthesis->ACh ACh_vesicle Vesicular ACh Transporter Synaptic_Vesicle Synaptic_Vesicle ACh_vesicle->Synaptic_Vesicle Packaging ACh->ACh_vesicle Packaging ACh_released ACh Synaptic_Vesicle->ACh_released Exocytosis AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh_released->ACh_Receptor Binding Inhibited_AChE Inhibited AChE Choline_reuptake Choline_reuptake AChE->Choline_reuptake Choline This compound This compound This compound->AChE Inhibition Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Activation Choline_reuptake->Choline Reuptake

Caption: Mechanism of this compound action at a cholinergic synapse.

Experimental Methodologies

A variety of assay formats are available for the detection of cholinesterase inhibition by compounds like this compound. The most common methods are spectrophotometric, radiometric, and electrochemical biosensor-based assays.

Spectrophotometric Cholinesterase Inhibition Assay (Ellman's Method)

This is the most widely used method for measuring cholinesterase activity. The assay is based on the hydrolysis of acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE) by the respective enzyme. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the cholinesterase activity.

Protocol:

  • Reagent Preparation:

    • Prepare a phosphate (B84403) buffer (0.1 M, pH 8.0).

    • Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.

    • Dissolve acetylthiocholine iodide or butyrylthiocholine iodide in deionized water to a final concentration of 75 mM.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) and create a series of dilutions.

    • Prepare a solution of purified human AChE or BChE in phosphate buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the cholinesterase enzyme solution to each well.

    • Add 10 µL of the this compound dilution or vehicle control to the respective wells.

    • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

    • Add 200 µL of the DTNB solution to each well.

    • Initiate the enzymatic reaction by adding 10 µL of the substrate solution (acetylthiocholine or butyrylthiocholine).

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

    • Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Electrochemical Biosensor for Organophosphate Detection

Electrochemical biosensors offer a rapid and highly sensitive method for detecting organophosphates. These sensors typically utilize cholinesterase immobilized on an electrode surface. The enzymatic activity is monitored by measuring the electrochemical signal produced by the hydrolysis of a substrate. Inhibition of the enzyme by an organophosphate results in a decrease in this signal.

Protocol:

  • Electrode Preparation:

    • Modify a screen-printed carbon electrode (SPCE) with a nanomaterial, such as gold nanoparticles or carbon nanotubes, to enhance conductivity and provide a high surface area for enzyme immobilization.

    • Immobilize cholinesterase (AChE or BChE) onto the modified electrode surface using a cross-linking agent like glutaraldehyde.

  • Electrochemical Measurement:

    • Place the enzyme-immobilized electrode in an electrochemical cell containing a phosphate buffer solution (pH 7.4).

    • Add the substrate (e.g., acetylthiocholine) to the buffer and record the baseline electrochemical signal (e.g., using cyclic voltammetry or amperometry).

    • Introduce a sample containing this compound into the electrochemical cell and incubate for a specific period.

    • Measure the electrochemical signal again. The decrease in the signal is proportional to the concentration of this compound.

  • Data Analysis:

    • Calculate the percentage of inhibition based on the decrease in the electrochemical signal.

    • Construct a calibration curve by plotting the percentage of inhibition against the concentration of this compound to determine the limit of detection and IC50 value.

Experimental_Workflow Workflow for Comparing Cholinesterase Assays cluster_preparation Preparation cluster_assays Assay Execution cluster_data_analysis Data Analysis Prepare_Reagents Prepare Assay Reagents (Buffer, Substrate, DTNB) Spectrophotometric Spectrophotometric Assay (Ellman's Method) Prepare_Reagents->Spectrophotometric Prepare_Enzyme Prepare Cholinesterase Solution (AChE & BChE) Prepare_Enzyme->Spectrophotometric Electrochemical Electrochemical Biosensor Assay Prepare_Enzyme->Electrochemical Immobilization Prepare_this compound Prepare this compound Dilutions Prepare_this compound->Spectrophotometric Prepare_this compound->Electrochemical Measure_Activity Measure Enzyme Activity/ Electrochemical Signal Spectrophotometric->Measure_Activity Electrochemical->Measure_Activity Calculate_Inhibition Calculate % Inhibition Measure_Activity->Calculate_Inhibition Determine_IC50 Determine IC50 Values Calculate_Inhibition->Determine_IC50 Compare_Results Compare Assay Performance Determine_IC50->Compare_Results

Caption: General workflow for comparing different cholinesterase assays.

Conclusion

The selection of a cholinesterase assay for detecting this compound depends on the specific requirements of the study. The spectrophotometric Ellman's method is a robust and widely accessible technique suitable for routine analysis. Electrochemical biosensors, on the other hand, offer superior sensitivity and portability, making them ideal for rapid, on-site screening of environmental or clinical samples. The provided data indicates that this compound is a potent inhibitor of both AChE and BChE, with slightly higher potency towards AChE. Future studies should focus on direct comparative analyses of this compound's IC50 values across a broader range of assay platforms to further elucidate the nuances of its cross-reactivity.

References

Phosdrin vs. Parathion: A Comparative Toxicity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the toxicological profiles of two potent organophosphate insecticides, Phosdrin (mevinphos) and parathion (B1678463), is presented for researchers, scientists, and drug development professionals. This guide synthesizes acute toxicity data, delves into their shared mechanism of action, and outlines the experimental methodologies used to derive these findings.

This compound and parathion are organophosphate esters that have been used as powerful insecticides.[1][2] Both compounds exert their toxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[3][4] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a state of cholinergic crisis characterized by a range of symptoms affecting muscarinic and nicotinic receptors, as well as the central nervous system.[5] Despite their similar mechanisms, differences in their chemical structure and metabolic activation influence their relative toxicity and the onset of symptoms. Parathion itself is not a potent cholinesterase inhibitor but is metabolically activated in the liver to its oxygen analog, paraoxon (B1678428), which is a powerful inhibitor of AChE.[4][6] this compound, on the other hand, is a direct-acting inhibitor.[3]

Quantitative Toxicity Comparison

The acute toxicity of this compound and parathion has been extensively studied in various animal models. The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance and represents the dose required to kill 50% of a tested population. A lower LD50 value indicates greater toxicity. The following tables summarize the available LD50 data for this compound and parathion across different species and routes of exposure.

Table 1: Acute Oral LD50 Values

SpeciesThis compound (mg/kg)Parathion (mg/kg)
Rat (male)6-7[7]2-30[2]
Rat (female)-3.6 - 7.9[8]
Mouse4[9]5-25[2]
Dog-3-5[2]
Cat-0.93[2]
Guinea Pig-8-32[2]
Rabbit-10[2]

Table 2: Acute Dermal LD50 Values

SpeciesThis compound (mg/kg)Parathion (mg/kg)
Rat-6.8-50[2]
Mouse-19[2]
Rabbit-15[2]
Guinea Pig-45[2]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for both this compound and parathion is the inhibition of acetylcholinesterase (AChE).[3][4] This inhibition occurs through the phosphorylation of a serine residue within the active site of the enzyme, rendering it unable to hydrolyze acetylcholine.[3] The kinetics of this inhibition can be quantified by several parameters, including the bimolecular rate constant (kᵢ), the affinity constant (Kₐ), and the phosphorylation constant (kₚ).

Table 3: Acetylcholinesterase Inhibition Kinetics

CompoundEnzyme Sourcekᵢ (M⁻¹min⁻¹)Kₐ (M)kₚ (min⁻¹)
This compound (α-isomer)Bovine Erythrocyte2.1 x 10⁵[3]4.6 x 10⁻⁵[3]9.24[10]
ParaoxonRat Brain1.296 x 10⁹ (at 1-100 nM)[5]--
ParaoxonHuman Recombinant4.2 x 10⁷[11]--

Note: Parathion is converted to the active metabolite paraoxon for AChE inhibition.[4]

Experimental Protocols

The data presented in this guide are derived from standardized experimental protocols designed to assess acute toxicity and enzyme inhibition.

Acute Toxicity Testing (LD50 Determination)

The acute oral and dermal toxicity studies are typically conducted in accordance with the Organisation for Economic Co-operation and Development (OECD) Test Guidelines.

1. OECD Test Guideline 401: Acute Oral Toxicity [10][12][13]

  • Principle: The test substance is administered orally by gavage to groups of rodents at various dose levels.[10]

  • Procedure:

    • Healthy, young adult rodents (typically rats) of a single sex are used.[10] If females are used, they should be nulliparous and non-pregnant.[10]

    • Animals are fasted prior to dosing.[14]

    • The test substance is administered in a single dose via gavage.[10]

    • At least 5 animals are used per dose group.[10]

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[14]

    • A necropsy is performed on all animals at the end of the study.[10]

  • Data Analysis: The LD50 is calculated using a statistical method, such as probit analysis.[15]

2. OECD Test Guideline 402: Acute Dermal Toxicity [5][11]

  • Principle: The test substance is applied to a shaved area of the skin of the test animals.[11]

  • Procedure:

    • Healthy, young adult animals (typically rats or rabbits) are used.[11]

    • The fur is clipped from the dorsal area of the trunk of the test animals.[11]

    • The test substance is applied uniformly over an area that is approximately 10% of the total body surface area.[11]

    • The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[11]

    • Animals are observed for mortality and signs of toxicity for at least 14 days.[11]

    • Body weights are recorded weekly.[11]

    • A gross necropsy is performed on all animals at the end of the study.[11]

  • Data Analysis: The dermal LD50 is calculated.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory potency of this compound and paraoxon on acetylcholinesterase activity is commonly determined using the Ellman's method.[4]

  • Principle: This colorimetric assay measures the activity of AChE by quantifying the rate of production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate).[4]

  • Procedure:

    • Reagent Preparation: Prepare a phosphate (B84403) buffer (pH 8.0), a solution of DTNB, a solution of the substrate acetylthiocholine (B1193921) iodide (ATCI), and a solution of the acetylcholinesterase enzyme.[4]

    • Assay Setup: In a 96-well plate, add the phosphate buffer, AChE solution, and DTNB to the appropriate wells. For the test samples, also add the inhibitor (this compound or paraoxon) at various concentrations.[4]

    • Pre-incubation: Incubate the plate to allow the inhibitor to interact with the enzyme.[4]

    • Initiate Reaction: Add the ATCI solution to all wells to start the enzymatic reaction.[4]

    • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.[4]

  • Data Analysis: The rate of the reaction is determined from the slope of the absorbance versus time plot. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition) and kinetic constants (kᵢ, Kₐ, kₚ) can then be determined.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the general process of toxicity testing, the following diagrams are provided.

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by Organophosphates ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Inhibited_AChE Inhibited AChE Organophosphate This compound or Paraoxon Organophosphate->AChE Phosphorylates ACh_accumulation Acetylcholine Accumulation Overstimulation Continuous Receptor Stimulation ACh_accumulation->Overstimulation Toxicity Cholinergic Toxicity Overstimulation->Toxicity

Caption: Mechanism of acetylcholinesterase inhibition by organophosphates.

Toxicity_Testing_Workflow cluster_planning Study Design cluster_execution Experimentation cluster_analysis Data Analysis Test_Substance Test Substance (this compound or Parathion) Animal_Model Animal Model Selection (e.g., Rats) Test_Substance->Animal_Model Dose_Selection Dose Range Finding Animal_Model->Dose_Selection Dosing Administration (Oral or Dermal) Dose_Selection->Dosing Observation Clinical Observation (14 days) Dosing->Observation Data_Collection Mortality & Body Weight Observation->Data_Collection Necropsy Gross Necropsy Data_Collection->Necropsy Stats Statistical Analysis (e.g., Probit) Data_Collection->Stats LD50 LD50 Determination Stats->LD50

Caption: General workflow for acute toxicity testing.

References

Navigating the Post-Phosdrin Landscape: A Comparative Guide to Natural Alternatives in Pest Management Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the phasing out of broad-spectrum organophosphate insecticides like Phosdrin (mevinphos) necessitates a critical evaluation of viable, natural alternatives. This guide provides an objective comparison of this compound and several natural pest management agents, supported by available experimental data and detailed methodologies to inform future research and development.

This compound, a potent organophosphate, acts by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects. This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), causing neuromuscular paralysis and rapid death.[1][2][3] Due to its high toxicity and environmental concerns, its use has been largely discontinued, prompting the exploration of safer, more targeted pest control solutions.

Comparative Analysis of Insecticidal Performance

The following tables summarize the available data on the efficacy of this compound and its natural alternatives. It is important to note that direct comparative studies under identical conditions are often limited in the scientific literature, necessitating a broader evaluation of performance against relevant pest species.

Table 1: Comparison of Insecticide Mode of Action and Target Pests

InsecticideTypeIRAC ClassificationPrimary Mode of ActionTarget Pest Spectrum
This compound (Mevinphos) Organophosphate1BAcetylcholinesterase (AChE) inhibitor[1][4]Broad-spectrum: Chewing and sucking insects (aphids, caterpillars, leafhoppers) and spider mites.[4]
Pyrethrins Botanical3ASodium channel modulator; keeps sodium channels open, causing hyperexcitation and paralysis.[1][5][6]Broad-spectrum: Mosquitoes, flies, fleas, moths, ants, and others.[5]
Spinosad Microbial Fermentation Product5Nicotinic acetylcholine receptor (nAChR) allosteric modulator, leading to neuromuscular fatigue and paralysis. Also affects GABA receptors.[7][8][9][10][11]Broad-spectrum: Lepidoptera (caterpillars), Diptera (flies), Thysanoptera (thrips), and some Coleoptera (beetles).[8][10]
Azadirachtin (Neem) BotanicalUNInsect growth regulator; disrupts molting and reproductive hormones. Also acts as an antifeedant and repellent.[12][13][14][15][16]Broad-spectrum: Effective against over 600 species of insects, particularly in their larval stages.[12]
Beauveria bassiana Entomopathogenic FungusUNFFungal spores adhere to the insect cuticle, germinate, and penetrate the body, consuming the insect from within.[17][18][19][20][21]Broad-spectrum: Affects a wide range of insects including aphids, thrips, whiteflies, and beetles.[17][18]
Chromobacterium subtsugae BacteriumUNMIngestion of bacterial cells and their heat-stable toxins leads to insect mortality. The exact mode of action is still under investigation.[22][23][24][25][26]Broad-spectrum: Effective against various chewing and sucking insects like Colorado potato beetle, corn rootworm, and whiteflies.[22][26]
Kaolin Clay MineralN/APhysical barrier; forms a protective film on plants that irritates insects, masks visual cues, and hinders feeding and egg-laying.[27][28][29][30][31]Broad-spectrum repellent and deterrent for many insect pests, including plum curculio, leafhoppers, and some beetles.[29][31]
Heat Treatment PhysicalN/ADenatures proteins and enzymes in insects at all life stages, leading to death.[32][33][34][35][36]Broad-spectrum: Effective against a wide range of stored product pests and for disinfestation of equipment and structures.[35]

Experimental Protocols: Methodologies for Efficacy Assessment

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are representative methodologies for evaluating the efficacy of these pest control agents.

Laboratory Bioassay for Acute Toxicity (e.g., LC50 Determination)

This protocol is a standard method for determining the lethal concentration of a pesticide that kills 50% of a test population (LC50).

  • Test Organism: Select a susceptible insect species and life stage (e.g., third-instar larvae of a lepidopteran pest or adult aphids).

  • Insecticide Preparation: Prepare a series of dilutions of the test compound (e.g., this compound, pyrethrins, spinosad, azadirachtin) in an appropriate solvent (e.g., acetone (B3395972) or water with a surfactant). A control group with the solvent alone is essential.

  • Application:

    • Leaf-dip bioassay: Dip host plant leaves in the respective insecticide solutions for a set time (e.g., 10-30 seconds) and allow them to air dry.

    • Topical application: Apply a precise volume of the insecticide solution directly to the dorsal thorax of each insect using a micro-syringe.

  • Exposure: Place a known number of insects (e.g., 20-30) in a ventilated container (e.g., petri dish) with the treated leaves or after topical application.

  • Incubation: Maintain the containers under controlled environmental conditions (e.g., 25°C, 60-70% relative humidity, 16:8 light:dark photoperiod).

  • Mortality Assessment: Record mortality at set intervals (e.g., 24, 48, and 72 hours). Insects are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: Use probit analysis to calculate the LC50 values and their 95% confidence intervals.

Field Efficacy Trial

Field trials are essential to evaluate the performance of a pest control agent under real-world conditions.

  • Trial Site and Design: Select a field with a natural infestation of the target pest. The trial should be laid out in a randomized complete block design with multiple replicates (typically 3-4) for each treatment.

  • Treatments: Include the natural alternative(s), a standard chemical insecticide (like this compound, where legally permissible and ethically sound for comparative research), and an untreated control.

  • Application: Apply the treatments at the recommended field rates using calibrated spray equipment to ensure uniform coverage. Record environmental conditions (temperature, humidity, wind speed) during application.

  • Sampling: Before the first application and at regular intervals after (e.g., 3, 7, and 14 days post-application), assess the pest population. This can be done by:

    • Direct counts: Counting the number of live insects per plant or leaf.

    • Damage assessment: Evaluating the percentage of damaged foliage or fruit.

  • Data Analysis: Use analysis of variance (ANOVA) to determine if there are significant differences between the treatments. If so, use a mean separation test (e.g., Tukey's HSD) to compare the performance of each treatment.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the modes of action and a generalized experimental workflow for comparing these insecticides.

cluster_this compound This compound (Organophosphate) This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) Buildup Nerve Continuous Nerve Stimulation ACh->Nerve Paralysis Paralysis & Death Nerve->Paralysis

Caption: Signaling pathway of this compound.

cluster_Pyrethrins Pyrethrins Pyrethrins Pyrethrins NaChannel Voltage-gated Sodium Channels Pyrethrins->NaChannel Modulates NaInflux Prolonged Sodium Influx NaChannel->NaInflux Hyperexcitation Nerve Hyperexcitation NaInflux->Hyperexcitation Paralysis Paralysis & Death Hyperexcitation->Paralysis cluster_Spinosad Spinosad Spinosad Spinosad nAChR Nicotinic Acetylcholine Receptors (nAChR) Spinosad->nAChR Allosterically Modulates Excitation Nervous System Excitation nAChR->Excitation Paralysis Paralysis & Death Excitation->Paralysis cluster_Workflow Comparative Efficacy Experimental Workflow Pest Select Target Pest Treatments Prepare Treatments: - this compound - Natural Alternatives - Control Pest->Treatments Application Apply Treatments (e.g., Leaf-dip, Topical, Field Spray) Treatments->Application Exposure Expose Pests to Treatments Application->Exposure Assessment Assess Mortality / Efficacy (e.g., 24, 48, 72 hours) Exposure->Assessment Analysis Data Analysis (e.g., Probit, ANOVA) Assessment->Analysis Comparison Compare Performance Metrics (e.g., LC50, % Mortality) Analysis->Comparison

References

Phosdrin (Mevinphos): A Comparative Analysis of In Vitro Acetylcholinesterase Inhibition and In Vivo Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosdrin, the common trade name for the organophosphate insecticide mevinphos (B165942), is a potent neurotoxic agent. Its toxicity stems from the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This guide provides a comparative analysis of the in vitro AChE inhibitory activity of this compound and its corresponding in vivo toxicity, supported by experimental data. Understanding this relationship is crucial for risk assessment, the development of safety protocols, and the design of potential antidotes.

Executive Summary

This compound is a highly toxic compound with its primary mechanism of action being the inhibition of acetylcholinesterase. This leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in overstimulation of the nervous system and potentially lethal consequences. The in vivo toxicity of this compound has been extensively documented across various species and routes of exposure, demonstrating its high acute toxicity. While the direct quantitative correlation with in vitro acetylcholinesterase (AChE) inhibition is not extensively published in terms of specific IC50 values for this compound, the established mechanism of action for organophosphates provides a strong basis for understanding this relationship. The toxicity of this compound is also influenced by the isomeric composition of the technical product, with the cis-isomer being a significantly more potent AChE inhibitor than the trans-isomer.

In Vivo Toxicity of this compound (Mevinphos)

The acute toxicity of this compound has been evaluated in numerous studies, with the median lethal dose (LD50) being a key metric. The following tables summarize the available LD50 data for this compound in various animal models and routes of administration.

Table 1: Oral LD50 Values for this compound (Mevinphos)

SpeciesStrainSexLD50 (mg/kg)Purity (%)Reference
RatShermanMale6.1NRGaines (1969)
RatShermanFemale3.7NRGaines (1969)
RatSprague-DawleyMale4.1NRDeenihan (1985)
RatSprague-DawleyFemale2.2NRDeenihan (1985)
MouseSwiss WebsterMale4 (approx.)NRKodama et al. (1954)
ChickenWhite LeghornFemale7.52NREXTOXNET
Wild Birds--3NREXTOXNET
Mallard Duck-Female4.63NREXTOXNET
Pheasant-Male1.37NREXTOXNET
Grouse-Male0.75 - 1.50NREXTOXNET

NR: Not Reported

Table 2: Dermal LD50 Values for this compound (Mevinphos)

SpeciesStrainSexLD50 (mg/kg)Purity (%)Reference
RatShermanMale4.7NRGaines (1969)
RatShermanFemale4.2NRGaines (1969)
MouseSwiss WebsterMale1299Skinner & Kilgore (1982)
RabbitNew Zealand WhiteMale5199.3Auletta (1988b)
RabbitNew Zealand WhiteFemale6099.3Auletta (1988b)
Duck--11NREXTOXNET

Table 3: Inhalation LC50 Value for this compound (Mevinphos)

SpeciesStrainSexLC50 (mg/L)Exposure TimePurity (%)Reference
RatSprague-DawleyMale121 hour100Hoffman (1988)
RatSprague-DawleyFemale7.31 hour100Hoffman (1988)

In Vitro Acetylcholinesterase (AChE) Inhibition

The primary mechanism of this compound's toxicity is the inhibition of AChE. This compound, like other organophosphates, phosphorylates the serine hydroxyl group in the active site of AChE, rendering the enzyme inactive. This leads to the accumulation of acetylcholine at cholinergic synapses, causing a range of toxic effects.

Correlation between In Vitro Inhibition and In Vivo Toxicity

A direct quantitative correlation between in vitro IC50 values for AChE inhibition and in vivo LD50 values for organophosphates is complex. While a lower IC50 generally correlates with higher toxicity (lower LD50), the in vivo toxicity is influenced by several other factors, including:

  • Absorption, Distribution, Metabolism, and Excretion (ADME): The route of exposure, rate of absorption, distribution to target tissues, metabolic activation or detoxification, and rate of excretion all play a crucial role in determining the ultimate toxic dose.

  • Metabolism: The in vitro metabolism of this compound can lead to the formation of metabolites with altered toxicity. While specific data on this compound's metabolites and their AChE inhibitory potential are scarce, it is a critical consideration for a complete toxicological profile.

  • Species-specific differences: The sensitivity of AChE to inhibition and the metabolic pathways can vary between species, leading to different in vivo toxicity profiles.

The logical pathway from in vitro AChE inhibition to in vivo toxicity is illustrated in the following diagram:

InVitro_InVivo_Correlation cluster_in_vitro In Vitro cluster_in_vivo In Vivo This compound This compound (Mevinphos) Inhibition AChE Inhibition (Low IC50) This compound->Inhibition Inhibits AChE Acetylcholinesterase (AChE) Absorption Absorption, Distribution, Metabolism, Excretion (ADME) Inhibition->Absorption Manifests as Toxicity Systemic Toxicity (Low LD50) Absorption->Toxicity Leads to

Correlation between in vitro AChE inhibition and in vivo toxicity.

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (General Protocol)

A standard method for determining the in vitro inhibition of AChE is the Ellman's method. While a specific protocol for this compound was not found, a general procedure is as follows:

  • Reagents:

    • Acetylcholinesterase (AChE) solution (from a suitable source, e.g., electric eel or human erythrocytes)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Acetylthiocholine iodide (ATCI)

    • Phosphate (B84403) buffer (pH 8.0)

    • This compound (Mevinphos) of known purity, dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO)

  • Procedure:

    • In a 96-well microplate, add phosphate buffer, DTNB solution, and the AChE enzyme solution to each well.

    • Add varying concentrations of the this compound solution to the test wells. Control wells should receive the solvent only.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the substrate, ATCI, to all wells.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

In Vivo Acute Toxicity Study (General Protocol)

The following is a general protocol for determining the acute oral LD50, based on standard OECD or EPA guidelines.

  • Test Animals:

    • Use a single species and strain of laboratory animal (e.g., Sprague-Dawley rats), of a specific age and weight range.

    • House the animals in appropriate conditions with controlled temperature, humidity, and light-dark cycle.

    • Provide free access to food and water, except for a brief fasting period before dosing.

  • Dose Preparation:

    • Prepare a series of graded doses of this compound in a suitable vehicle (e.g., corn oil or water).

  • Procedure:

    • Administer a single dose of this compound to each animal via oral gavage. A control group should receive the vehicle only.

    • Observe the animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days.

    • Record the number of mortalities at each dose level.

  • Data Analysis:

    • Calculate the LD50 value and its 95% confidence limits using a recognized statistical method (e.g., probit analysis).

Signaling Pathway and Experimental Workflow

The toxic action of this compound begins with its interaction with AChE at the molecular level, leading to systemic effects in the whole organism.

Signaling_and_Workflow cluster_signaling Signaling Pathway cluster_workflow Experimental Workflow This compound This compound AChE Acetylcholinesterase This compound->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Normally hydrolyzes Receptors Cholinergic Receptors ACh->Receptors Activates Overstimulation Nervous System Overstimulation Receptors->Overstimulation Leads to InVivo In Vivo Study (Acute Toxicity, LD50) InVitro In Vitro Assay (AChE Inhibition, IC50) Correlation Data Correlation and Analysis InVitro->Correlation InVivo->Correlation

This compound's mechanism of action and the experimental workflow.

Conclusion

References

Independent Laboratory Validation of Analytical Methods for Phosdrin (Mevinphos) Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of independently validated analytical methods for the quantification of Phosdrin (Mevinphos), a highly toxic organophosphate insecticide. The selection of a suitable analytical method is critical for accurate residue analysis in various matrices, ensuring food safety and environmental monitoring. This document summarizes quantitative performance data from validated methods and provides detailed experimental protocols to assist researchers in choosing the most appropriate technique for their specific needs.

Comparison of Validated Analytical Methods for this compound

The following table summarizes the performance of different validated analytical methods for the determination of this compound. The selection of a method will depend on the matrix, required sensitivity, available instrumentation, and the specific goals of the analysis.

Analytical MethodSample MatrixSample PreparationLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Precision (RSD%)
GC-FPD SoilAcetonitrile (B52724) Extraction, Sodium Sulfate (B86663) Drying, Evaporation, Reconstitution in Acetone (B3395972)Validated Sensitivity: ~0.0101 ppmNot Specified80.4 - 96.75.96 - 11.8
GC-MS/MS Edible InsectsQuEChERS (Acetonitrile Extraction, Salting Out, d-SPE Cleanup)1 - 10 µg/kg10 - 15 µg/kg64.54 - 122.121.86 - 6.02
GC-NPD WaterSolid Phase Extraction (SPE)0.02 - 0.1 µg/LNot Specified83 - 1002.4 - 8.7

Detailed Experimental Protocols

Gas Chromatography with Flame Photometric Detector (GC-FPD) for Soil Analysis

This method is applicable for the determination of alpha- and beta-Mevinphos in soils.[1]

Sample Preparation:

  • Weigh 50 g of a representative soil sample into a 500 mL screw-cap Erlenmeyer flask.

  • Add acetonitrile and extract the residues.

  • Filter the extract and remove water by passing it through sodium sulfate.

  • Evaporate a portion of the extract to near dryness.

  • Redilute the residue in acetone for GC analysis.

Instrumental Analysis:

  • Instrument: Gas chromatograph equipped with a flame photometric detector (FPD).

  • Quantitation: Based on linear regression from external standards.

Validation:

  • Validated Sensitivity: Approximately 0.0101 ppm for both alpha- and beta-Mevinphos.[1]

  • Recovery:

    • Alpha-Mevinphos: 96.7 ± 6.94% and 85.6 ± 10.4% in two different studies.[1]

    • Beta-Mevinphos: 91.9 ± 8.38% and 80.4 ± 11.8% in two different studies.[1]

  • Precision:

    • Alpha-Mevinphos: RSDs of 5.96% and 10.4%.[1]

    • Beta-Mevinphos: RSDs of 6.75% and 11.8%.[1]

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for Edible Insect Analysis (QuEChERS Method)

This method has been optimized and validated for the analysis of multiple pesticide residues, including Mevinphos, in edible insects.[2]

Sample Preparation (QuEChERS):

  • Weigh the homogenized edible insect sample into a 50 mL centrifuge tube.

  • Add acetonitrile and water, and shake.

  • Add magnesium sulfate and sodium citrate (B86180) for phase separation and cleanup.

  • Centrifuge the mixture.

  • An aliquot of the supernatant is subjected to dispersive solid-phase extraction (d-SPE) for further cleanup.

  • The final extract is analyzed by GC-MS/MS.

Instrumental Analysis:

  • Instrument: Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).

Validation:

  • Linearity: Correlation coefficients (R²) ranged from 0.9940 to 0.9999.[2]

  • LOD: 1 - 10 µg/kg.[2]

  • LOQ: 10 - 15 µg/kg.[2]

  • Recovery: 64.54% to 122.12% at fortification levels of 10, 100, and 500 µg/kg.[2]

  • Precision: Relative standard deviations (RSDs) were below 20%, ranging from 1.86% to 6.02%.[2]

Gas Chromatography with Nitrogen-Phosphorus Detector (GC-NPD) for Water Analysis

This method is suitable for the determination of organophosphorus pesticides in water samples.

Sample Preparation:

  • Automated Solid-Phase Extraction (SPE): The Dionex AutoTrace 280 Solid-Phase Extraction instrument can be used to automate conditioning, loading, rinsing, and eluting of the sample.[3]

Instrumental Analysis:

  • Instrument: Gas chromatograph equipped with a nitrogen-phosphorus detector (NPD).

Validation (General for Organophosphorus Pesticides):

  • LOD: 0.02–0.1 µg/L for eight key organophosphorus compounds.[3]

  • Recovery: 83–100% at three different spiked concentrations.[3]

  • Precision: Average RSD value was between 2.4% and 8.7%.[4]

Visualizations

Experimental_Workflow_GC_FPD cluster_sample_prep Sample Preparation cluster_analysis Analysis soil_sample Soil Sample (50g) extraction Acetonitrile Extraction soil_sample->extraction filtration Filtration & Drying (Sodium Sulfate) extraction->filtration evaporation Evaporation to Near Dryness filtration->evaporation reconstitution Reconstitution in Acetone evaporation->reconstitution gc_fpd GC-FPD Analysis reconstitution->gc_fpd

Caption: Experimental workflow for GC-FPD analysis of this compound in soil.

Experimental_Workflow_QuEChERS_GC_MSMS cluster_sample_prep QuEChERS Sample Preparation cluster_analysis Analysis insect_sample Homogenized Insect Sample extraction Acetonitrile/Water Extraction insect_sample->extraction salting_out Salting Out (MgSO4, Na-Citrate) extraction->salting_out centrifugation1 Centrifugation salting_out->centrifugation1 dspe d-SPE Cleanup centrifugation1->dspe centrifugation2 Centrifugation dspe->centrifugation2 final_extract Final Extract centrifugation2->final_extract gc_msms GC-MS/MS Analysis final_extract->gc_msms

Caption: QuEChERS workflow for GC-MS/MS analysis of this compound.

Method_Comparison_Logic cluster_params Key Validation Parameters phosdrin_analysis This compound Analysis gc_fpd GC-FPD (Soil) phosdrin_analysis->gc_fpd gc_msms GC-MS/MS (Insects) phosdrin_analysis->gc_msms gc_npd GC-NPD (Water) phosdrin_analysis->gc_npd lod LOD/LOQ gc_fpd->lod recovery Recovery gc_fpd->recovery precision Precision gc_fpd->precision gc_msms->lod gc_msms->recovery gc_msms->precision gc_npd->lod gc_npd->recovery gc_npd->precision

Caption: Logical relationship for comparing analytical methods for this compound.

References

Comparative Analysis of Phosdrin and its Degradation Products' Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity of the organophosphate insecticide Phosdrin (mevinphos) and its primary degradation products. The information presented is based on available experimental data to facilitate an objective comparison of their relative toxicities.

This compound is a potent acetylcholinesterase (AChE) inhibitor, and its toxicity is primarily attributed to this mechanism of action.[1] It exists as a mixture of two geometric isomers, the (E)-isomer (cis) and the (Z)-isomer (trans), with the (E)-isomer being the more biologically active and toxic component.[2][3] this compound undergoes rapid degradation in the environment through processes such as hydrolysis and microbial metabolism.[2] This degradation leads to the formation of several breakdown products, whose toxicological profiles are of significant interest for risk assessment.

Quantitative Toxicity Data

The acute toxicity of this compound and its major degradation products are summarized in the table below. The data clearly indicates that the primary degradation pathways of this compound lead to detoxification, with the resulting metabolites being significantly less acutely toxic than the parent compound.

CompoundCAS NumberTest SpeciesRoute of AdministrationAcute LD50 (mg/kg)Citation(s)
This compound (Technical) 7786-34-7RatOral3 - 12[4][5]
MouseOral4 - 18[4]
(E)-isomer (cis-mevinphos) 298-01-1RatOral1.4[3]
(Z)-isomer (trans-mevinphos) 338-45-4RatOral81.8[3]
Degradation Products:
O-desmethylmevinphos28498-39-7--Data not available
Methylacetoacetate105-45-3RatOral~3000 - 3228
Dimethyl phosphate (B84403)813-78-5RatOral~3040 - 3283
Mevinphos (B165942) acid338-45-4--Data not available

This compound Degradation Pathway

The degradation of this compound primarily occurs through hydrolysis, leading to the formation of less toxic compounds. The following diagram illustrates the main degradation pathway.

G This compound This compound (Mevinphos) Hydrolysis Hydrolysis This compound->Hydrolysis Metabolism Metabolism This compound->Metabolism Mevinphos_acid Mevinphos Acid Hydrolysis->Mevinphos_acid Dimethyl_phosphate Dimethyl Phosphate Hydrolysis->Dimethyl_phosphate Methylacetoacetate Methylacetoacetate Metabolism->Methylacetoacetate O_desmethylmevinphos O-desmethylmevinphos Metabolism->O_desmethylmevinphos

This compound degradation pathway.

Mechanism of Toxicity: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[2] AChE is crucial for the proper functioning of the nervous system, where it breaks down the neurotransmitter acetylcholine.[1] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of nerves, muscles, and glands, which can lead to severe toxic effects and, in high doses, death.[1][4] The toxicity of this compound's degradation products is also assessed by their ability to inhibit AChE. The significantly higher LD50 values of the degradation products suggest a greatly reduced or negligible AChE inhibitory activity.

The signaling pathway affected is the cholinergic system, where the inhibition of acetylcholinesterase disrupts the normal transmission of nerve impulses.

G cluster_0 Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Stimulation Choline_Acetate Choline + Acetate AChE->Choline_Acetate This compound This compound This compound->AChE Inhibition

Cholinergic signaling and this compound's inhibitory action.

Experimental Protocols

A key experiment to determine the toxicity of this compound and its degradation products is the in vitro acetylcholinesterase inhibition assay.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

Principle: The assay is based on the reaction of acetylthiocholine (B1193921) (ATC) with AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to AChE activity. The presence of an inhibitor will reduce the rate of this reaction.

Reagents:

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylcholinesterase (AChE) solution (from electric eel or other sources)

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Test compounds (this compound and its degradation products) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds and a known AChE inhibitor (positive control) in phosphate buffer.

  • Incubation: In a 96-well microplate, add the phosphate buffer, DTNB solution, and the test compound or control to the appropriate wells. Then, add the AChE solution to all wells except the blank. Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the ATCI substrate solution to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings at regular intervals (e.g., every minute for 10-15 minutes).

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of AChE activity).

The following diagram illustrates the general workflow for this assay.

G cluster_workflow Experimental Workflow prep 1. Prepare Reagents and Test Compounds plate 2. Add Buffer, DTNB, and Test Compound to 96-well plate prep->plate enzyme 3. Add AChE Solution and Incubate plate->enzyme substrate 4. Add ATCI Substrate to Initiate Reaction enzyme->substrate read 5. Measure Absorbance at 412 nm (Kinetic Reading) substrate->read analyze 6. Calculate % Inhibition and IC50 Values read->analyze

Workflow for the AChE inhibition assay.

Conclusion

The available data strongly indicates that the environmental and metabolic degradation of this compound results in a significant reduction in acute toxicity. The primary degradation products, such as methylacetoacetate and dimethyl phosphate, exhibit substantially lower toxicity compared to the parent this compound molecule. This detoxification is attributed to the breakdown of the phosphate ester structure, which is essential for its potent acetylcholinesterase inhibitory activity. While data on the toxicity of O-desmethylmevinphos and mevinphos acid is lacking, the overall degradation pathway appears to be one of detoxification. Further research could focus on quantifying the AChE inhibitory potential of all degradation products to provide a more complete comparative toxicological profile.

References

Phosdrin: A Comparative Guide to its Species-Specific Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosdrin, the trade name for the organophosphate insecticide mevinphos, is a potent, non-systemic insecticide and acaricide. Its high acute toxicity and rapid action have made it a subject of significant research in toxicology and pharmacology. This guide provides a comprehensive comparison of this compound's toxicity across various species, supported by experimental data. It also details the experimental protocols for toxicity assessment and visualizes the underlying biochemical pathways of its action.

Species-Specific Acute Toxicity of this compound

The acute toxicity of this compound varies significantly among different species. The following tables summarize the median lethal dose (LD50) and median lethal concentration (LC50) values for a range of organisms. A lower LD50 or LC50 value indicates higher toxicity.

Mammalian Species Route of Administration LD50 (mg/kg) Reference
RatOral3 - 12[1]
RatDermal4.2[1]
MouseOral4 - 18[1]
MouseDermal40[1]
Avian Species Route of Administration LD50 (mg/kg) Reference
ChickenOral7.52[1]
Wild BirdsOral3[1]
Mallard (female)Oral4.63[1]
Pheasant (male)Oral1.37[1]
Grouse (male)Oral0.75 - 1.50[1]
DuckDermal11[1]
Aquatic Species Exposure Duration LC50 Reference
Rainbow Trout96 hours0.012 mg/L[1]
Bluegill Sunfish96 hours0.022 mg/L[1]
Insect Species Route of Administration LD50 (µ g/bee ) Reference
Honey Bee (Apis mellifera)Contact0.070[2]
Honey Bee (Apis mellifera)Oral0.027[2]

Experimental Protocols

The determination of LD50 and LC50 values is crucial for assessing the acute toxicity of substances like this compound. The following are generalized protocols for oral LD50 and aquatic LC50 testing, based on established guidelines.

Acute Oral Toxicity (LD50) Test

This protocol is a summary of methods used to determine the median lethal dose of a substance when administered orally.

1. Test Animals: Healthy, young adult laboratory rats (e.g., Wistar or Sprague-Dawley strains) are commonly used. Animals are acclimatized to laboratory conditions for at least five days before the study.

2. Housing and Feeding: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and water ad libitum, though fasting is typically required before dosing.

3. Dose Preparation and Administration: this compound is dissolved in a suitable vehicle (e.g., corn oil or water). A range of dose levels is prepared. A single dose is administered to each animal via oral gavage. A control group receives only the vehicle.

4. Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, convulsions, salivation), and changes in body weight at regular intervals for at least 14 days.

5. Data Analysis: The LD50 value, with its 95% confidence limits, is calculated using appropriate statistical methods, such as probit analysis.

Aquatic Toxicity (LC50) Test

This protocol outlines the general procedure for determining the median lethal concentration of a substance in an aquatic environment.

1. Test Organisms: A standard fish species, such as rainbow trout (Oncorhynchus mykiss) or bluegill sunfish (Lepomis macrochirus), is used. The fish are held in quarantine and acclimated to the test water conditions.

2. Test Conditions: The test is conducted in glass aquaria with controlled water temperature, pH, dissolved oxygen, and photoperiod.

3. Test Concentrations: A series of test concentrations of this compound in water are prepared, along with a control group with no added toxicant.

4. Exposure: A specified number of fish are randomly assigned to each test concentration and the control. The exposure period is typically 96 hours.

5. Observations: The number of dead fish in each tank is recorded at 24, 48, 72, and 96 hours. Any abnormal behavior is also noted.

6. Data Analysis: The LC50 value and its 95% confidence limits are calculated for each observation period using statistical methods like the probit or moving average method.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of this compound's toxicity is the inhibition of the enzyme acetylcholinesterase (AChE).[3] AChE is critical for the proper functioning of the nervous system, where it breaks down the neurotransmitter acetylcholine (B1216132) (ACh). The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors and subsequent toxic effects.[4]

The following diagram illustrates the experimental workflow for determining the LD50 of a pesticide.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis animal_selection Test Animal Selection (e.g., Rats) acclimatization Acclimatization to Lab Conditions animal_selection->acclimatization dosing Oral Administration (Gavage) acclimatization->dosing dose_prep Dose Preparation (this compound in Vehicle) dose_prep->dosing observation Observation Period (14 days) dosing->observation data_collection Record Mortality and Clinical Signs observation->data_collection calculation LD50 Calculation (Probit Analysis) data_collection->calculation

Workflow for LD50 Determination.

The signaling pathway below details the molecular mechanism of acetylcholinesterase inhibition by this compound.

AChE_inhibition cluster_normal Normal Cholinergic Synapse cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) (Active Site: Serine, Histidine, Glutamate) ACh->AChE Binds to Receptors Cholinergic Receptors ACh->Receptors Activates Inhibited_AChE Phosphorylated AChE (Inactive) ACh->Inhibited_AChE Cannot Bind Excess_ACh Excess Acetylcholine ACh->Excess_ACh Accumulates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes to Overstimulation Receptor Overstimulation (Toxicity) Receptors->Overstimulation Leads to This compound This compound (Organophosphate) This compound->AChE Phosphorylates Serine in Active Site Excess_ACh->Receptors Continuously Activates

Mechanism of Acetylcholinesterase Inhibition by this compound.

Conclusion

The data presented in this guide highlight the high acute toxicity of this compound across a wide range of species, with particularly low LD50 and LC50 values observed in birds, fish, and insects. The mechanism of action, through the irreversible inhibition of acetylcholinesterase, leads to a cascade of toxic effects stemming from the overstimulation of the nervous system. This comparative analysis underscores the broad-spectrum and potent nature of this compound, providing valuable toxicological data for researchers and professionals in related fields.

References

Phosdrin as a Reference Standard for Pesticide Residue Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Phosdrin (Mevinphos) as a reference standard for pesticide residue analysis, with a focus on its analytical performance against a common alternative, Dichlorvos (B1670471). The information presented is intended to assist researchers in selecting the most appropriate reference standard for their specific analytical needs.

Introduction to this compound

This compound, the common name for the organophosphate insecticide Mevinphos, is a potent acetylcholinesterase inhibitor. Due to its efficacy, it has been used in agriculture to control a wide range of pests on various crops.[1] As a result, regulatory bodies worldwide mandate the monitoring of its residues in food and environmental samples to ensure public safety. Accurate quantification of these residues relies on the use of high-purity, well-characterized reference standards.

Alternative Reference Standard: Dichlorvos

Dichlorvos is another organophosphate insecticide widely used for pest control in agriculture and public health.[2] Like this compound, it is a cholinesterase inhibitor and its residues are also subject to regulatory monitoring.[2] Given their similar chemical properties and applications, Dichlorvos serves as a relevant alternative reference standard for comparison.

Performance Comparison

The following tables summarize the analytical performance data for this compound (Mevinphos) and Dichlorvos as reference standards, compiled from various method validation studies. It is important to note that the data presented are from different studies and matrices, which can influence performance characteristics. Therefore, a direct comparison should be made with caution.

Table 1: Performance Characteristics of this compound (Mevinphos) as a Reference Standard

Analytical MethodMatrixLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (Recovery %)Precision (RSD %)
GC-MS/MSFeed for laying hens>0.99-0.01 mg/kg70-120%≤20%
LC-MS/MSTobacco≥0.99910.0015-0.006 mg/kg0.005-0.02 mg/kg78.24-92.21%<6%

Data compiled from multiple sources.[3][4]

Table 2: Performance Characteristics of Dichlorvos as a Reference Standard

Analytical MethodMatrixLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (Recovery %)Precision (RSD %)
LC-MS/MSTobacco & Soil≥0.99910.0015-0.006 mg/kg0.005-0.02 mg/kg78.24-92.21% & 76.62-100.51%<6%
RP-HPLC--0.005 µg/g0.01 µg/g-4-19%
GC-MSFruits & Vegetables-0.005 µg/g0.01 µg/g-4-19%

Data compiled from multiple sources.[4][5]

Experimental Protocols

A widely accepted and effective method for the extraction and analysis of organophosphate pesticide residues in various food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. A general protocol is outlined below.

Sample Preparation and Extraction (QuEChERS Protocol)

  • Homogenization: A representative 10-15 g sample of the fruit or vegetable matrix is homogenized.

  • Extraction: The homogenized sample is weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile (B52724) is added, and the tube is shaken vigorously for 1 minute.

  • Salting Out: A mixture of 4 g anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g sodium chloride (NaCl) is added to the tube. The tube is immediately shaken for 1 minute to prevent the formation of salt agglomerates.

  • Centrifugation: The tube is centrifuged at ≥3000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer: An aliquot of the acetonitrile supernatant is transferred to a 15 mL d-SPE tube containing 150 mg anhydrous MgSO₄ and 50 mg of Primary Secondary Amine (PSA) sorbent. For matrices with high pigment content, graphitized carbon black (GCB) may also be included.

  • Vortexing and Centrifugation: The d-SPE tube is vortexed for 30 seconds and then centrifuged at ≥3000 rpm for 5 minutes.

  • Final Extract: The supernatant is collected and is ready for analysis by GC-MS/MS or LC-MS/MS.

Analytical Methodologies

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

  • Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: A low-bleed capillary column suitable for pesticide analysis (e.g., DB-5ms).

  • Injection: Pulsed splitless injection is commonly used.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A programmed temperature gradient is used to separate the analytes.

  • Ionization: Electron Ionization (EI) is typically used.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is typically used for organophosphates.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for quantification.

Stability of Reference Standards

Proper storage and handling of reference standards are crucial for accurate analytical results. Organophosphate pesticide standards are generally stored at low temperatures (-20°C) in a desiccated environment to minimize degradation.[6] this compound is known to be susceptible to hydrolysis, especially in alkaline conditions.[7] Stock solutions should be prepared in appropriate solvents and their stability monitored over time.

Workflow Diagrams

Pesticide_Residue_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Extract Cleanup cluster_analysis Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE (PSA + MgSO4) Centrifugation1->dSPE Supernatant Centrifugation2 Centrifugation dSPE->Centrifugation2 Analysis GC-MS/MS or LC-MS/MS Analysis Centrifugation2->Analysis Final Extract Quantification Quantification using Reference Standard Analysis->Quantification Reporting Result Reporting Quantification->Reporting

Caption: Experimental workflow for pesticide residue analysis.

Logical_Relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs Sample Food or Environmental Sample Method Validated Analytical Method (e.g., QuEChERS, GC-MS/MS) Sample->Method Ref_Std Reference Standard (e.g., this compound) Ref_Std->Method Result Accurate & Precise Pesticide Residue Level Method->Result

Caption: Logical relationship of analytical components.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Phosdrin Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous materials like Phosdrin (Mevinphos) is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe disposal of this compound, ensuring compliance with regulatory standards and minimizing risk.

This compound is a highly toxic organophosphate insecticide that is extremely hazardous to humans and the environment.[1][2][3] Due to its toxicity, disposal must be conducted in strict accordance with all applicable local, regional, national, and international regulations.[1][3][4] Improper disposal can lead to severe environmental contamination and health risks.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, protective clothing, goggles or a face shield, and respiratory protection.[2][5] All handling of this compound should be performed in a well-ventilated area, away from ignition sources.[3][6]

Step-by-Step Disposal Procedures for Unused or Waste this compound

The primary and most crucial step in this compound disposal is to contact a licensed hazardous waste disposal company. Due to its classification as a hazardous material, this compound should not be disposed of with general laboratory or household waste, nor should it be poured down the drain or into any sewer system.[1][6][7]

  • Contact Professionals : The recommended disposal procedure is to engage a professional hazardous waste management service.[8] These companies are equipped to handle and transport hazardous materials safely and in compliance with regulations.

  • Proper Labeling and Storage : While awaiting pickup, store the this compound waste in its original or a compatible, tightly sealed container.[9][10] The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound (Mevinphos)". Store the container in a designated, secure, and well-ventilated hazardous waste accumulation area.[3][4]

  • Regulatory Compliance : Disposal must adhere to official regulations.[1][6] Consult your institution's Environmental Health and Safety (EHS) department for specific internal procedures and to ensure compliance with all legal requirements.

Emergency Spill Procedures

In the event of a this compound spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

  • Evacuate and Secure the Area : Keep all non-essential personnel away from the spill area.[2]

  • Ventilate : Ensure the area is well-ventilated.[1][6]

  • Absorb the Spill : Use an inert, absorbent material such as sand, diatomite, or universal binders to contain the liquid.[1][6] Do not use combustible materials like sawdust.

  • Collect and Containerize : Carefully collect the absorbed material and place it into a designated, sealable container for hazardous waste.[11]

  • Decontaminate the Area : Clean the spill area with a suitable decontamination solution as recommended by your safety protocols.

  • Dispose of Contaminated Materials : All materials used for cleanup, including PPE, must be disposed of as hazardous waste.[1]

Decontamination and Disposal of Empty Containers

Empty this compound containers are still considered hazardous due to chemical residues and must be handled with care.[7]

Triple-Rinsing Procedure :

The standard procedure for decontaminating empty pesticide containers is triple-rinsing.[7][12]

  • Initial Rinse : Fill the empty container about one-quarter full with a suitable solvent (e.g., water, as recommended for some pesticides, though solvent choice should be confirmed with safety data).[7][12] Securely cap the container and shake vigorously for at least 30 seconds.[12] Pour the rinsate into a designated hazardous waste container.

  • Repeat : Repeat the rinsing process two more times.[12]

  • Container Disposal : After triple-rinsing, the container may still need to be disposed of as hazardous waste, depending on local regulations. Puncture the container to prevent reuse.[10] Consult your hazardous waste disposal provider for specific instructions on rinsed container disposal.

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound.

ParameterValueReference
UN NumberUN3018 or UN3278[1][4]
Hazard Class6.1 (Toxic)[4]
Packing GroupI[4]
Flash Point175°F (Open Cup)[2]
Water SolubilityMiscible[5]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Phosdrin_Disposal_Workflow cluster_prep Preparation & Assessment cluster_handling Safe Handling cluster_disposal_path Disposal Pathway A Identify this compound Waste (Unused product, contaminated materials, empty containers) B Consult Safety Data Sheet (SDS) & Institutional Protocols A->B C Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) B->C D Is it an empty container? C->D E Triple-Rinse Container (Collect rinsate as hazardous waste) D->E Yes F Package and Label Waste (Unused product, spill debris, rinsate) D->F No J Dispose of Rinsed Container per Regulations E->J G Store in Designated Hazardous Waste Area F->G H Contact Licensed Hazardous Waste Disposal Company G->H I Arrange for Waste Pickup and Manifesting H->I

References

Essential Safety and Handling Guide for Phosdrin (Mevinphos)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Phosdrin (Mevinphos), a highly toxic organophosphate insecticide. Strict adherence to these procedures is mandatory to ensure personnel safety and environmental protection.

Immediate Safety Information

This compound is fatal if swallowed, fatal in contact with skin, and toxic if inhaled. It is a cholinesterase inhibitor, meaning it can lead to severe neurological effects. Symptoms of exposure can include headache, dizziness, blurred vision, weakness, nausea, cramps, diarrhea, and chest discomfort. In severe cases, it can lead to convulsions, coma, and respiratory failure.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Physical and Chemical Properties
Appearance Colorless to pale-yellow or orange liquid[1][2]
Odor Odorless to a weak odor[1][2]
Boiling Point 99-103 °C (210.2-217.4 °F)[1]
Flash Point 79 °C (174.2 °F)[1]
Density 1.23 g/cm³ at 20 °C (68 °F)[1]
Solubility in Water Fully miscible[1]
Toxicological Data
Oral LD50 (rat) 3 mg/kg[1]
Dermal LD50 (rat) 4 mg/kg[1]
Ingestion Toxicity Grade 4; LD50 = below 50 mg/kg[3]
Exposure Limits
OSHA PEL-TWA 0.1 mg/m³[3]
NIOSH REL-TWA 0.01 ppm
NIOSH IDLH 4 ppm[3]
PAC-1 0.3 mg/m³[1]
PAC-2 4 mg/m³[1]
PAC-3 40 mg/m³[1]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense against this compound exposure. The selection of appropriate PPE is contingent on the specific task being performed.

PPE Selection Workflow

cluster_ppe This compound Handling Task Assessment start Identify Task low_exposure Low Exposure Potential (e.g., handling sealed containers, standard lab dilutions in fume hood) start->low_exposure Low Risk high_exposure High Exposure Potential (e.g., open transfers, spill cleanup, weighing powder) start->high_exposure High Risk ppe_low Minimum PPE: - Nitrile gloves (double-gloved) - Lab coat - ANSI-approved safety glasses with side shields low_exposure->ppe_low ppe_high Maximum PPE: - Chemical-resistant gloves (e.g., butyl rubber) - Chemical-resistant suit or apron - Full-face respirator with appropriate  cartridge or supplied-air respirator - Chemical-resistant footwear high_exposure->ppe_high cluster_spill This compound Spill Response Workflow spill_detected Spill Detected evacuate Evacuate Immediate Area spill_detected->evacuate notify Notify EH&S and Lab Supervisor evacuate->notify ppe Don Appropriate PPE (Full-face respirator, chemical suit, resistant gloves, boots) notify->ppe contain Contain Spill with Absorbent Material (e.g., sand, diatomite) ppe->contain collect Collect Contaminated Material into a Labeled, Sealable Container contain->collect decontaminate Decontaminate Spill Area (Follow EH&S protocol) collect->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.